Technical Documentation Center

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

Core Science & Biosynthesis

Foundational

Pharmacological Potential of 3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate: A Technical Guide

Executive Summary The compound 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate represents a highly specialized, multi-target pharmacophore derived from the coumarin family. Historically, coumarin derivatives have been...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate represents a highly specialized, multi-target pharmacophore derived from the coumarin family. Historically, coumarin derivatives have been utilized for their diverse biological activities, but specific substitutions at the 3, 4, and 7 positions dramatically alter their target affinity. This whitepaper explores the pharmacological potential of this specific scaffold, focusing on its dual-action capability: acting as an allosteric inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1)[1] and as a modulator of the extracellular matrix via Hyaluronan Synthase (HAS) inhibition[2].

Designed to break the limitations of traditional biarylamine MEK inhibitors, this scaffold offers a unique non-ATP-competitive binding mode with profound implications for antiviral therapeutics and oncology[1],[3].

Structural Rationale & Pharmacophore Analysis

The structural architecture of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate is not arbitrary; every functional group serves a distinct mechanistic purpose:

  • The Coumarin Core (2-oxo-2H-chromene): Serves as the rigid, planar backbone. The 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) substructure is a well-documented inhibitor of hyaluronan synthesis, functioning by depleting cellular UDP-glucuronic acid (UDP-GlcUA)[4].

  • The 3-Benzyl Substitution: This is the critical modification for kinase targeting. The bulky, lipophilic benzyl group is engineered to project into the hydrophobic crevice of the MEK1 allosteric pocket (interacting with residues such as Phe209 and Leu118), effectively locking the kinase in a catalytically inactive conformation[3].

  • The 7-O-(2-Furoate) Ester: Esterification of the 7-hydroxyl group with 2-furoic acid serves a dual purpose. First, the furan ring provides additional

    
     stacking opportunities within hydrophobic binding pockets. Second, it acts as a lipophilic prodrug moiety. The ester masks the polar hydroxyl group, significantly increasing membrane permeability (LogP). Once intracellular, endogenous esterases can cleave the furoate, releasing the active 7-hydroxycoumarin core to inhibit HAS, while the intact ester may independently bind the MEK1 allosteric site.
    

Dual-Action Mechanisms of Action

Allosteric MEK1 Inhibition (Antiviral & Antineoplastic)

MEK1 and MEK2 are dual-specificity kinases integral to the RAS-RAF-MEK-ERK signaling cascade. Unlike ATP-competitive inhibitors that suffer from off-target kinase cross-reactivity, 3-benzylcoumarins bind to a unique allosteric pocket adjacent to the ATP binding site[1]. By stabilizing the helical conformation of the MEK1 activation loop, the compound prevents RAF-mediated phosphorylation of Ser218 and Ser222[3]. This blockade halts downstream ERK1/2 activation, a pathway hijacked by numerous solid tumors and essential for the replication of viruses such as Enterovirus 71 (EV71)[1].

MEK1_Pathway RAS RAS (Active) RAF RAF Kinase RAS->RAF Activates MEK1_Active MEK1 (Active) RAF->MEK1_Active Phosphorylates (Ser218/222) MEK1 MEK1 (Unphosphorylated) MEK1->MEK1_Active Normal Activation ERK ERK1/2 MEK1_Active->ERK Phosphorylates Target Viral Replication / Tumorigenesis ERK->Target Gene Transcription Inhibitor 3-Benzylcoumarin Derivative (Allosteric Inhibitor) Inhibitor->MEK1 Locks in Inactive Conformation

Diagram 1: MEK1/ERK signaling cascade and the allosteric blockade by 3-benzylcoumarin derivatives.

Hyaluronan Synthase (HAS) Modulation

Hyaluronan (HA) accumulation in the tumor microenvironment promotes metastasis and shields tumors from immune infiltration. The 4-methylumbelliferone core of the compound acts as a competitive substrate for UDP-glucuronosyltransferase (UGT), depleting the UDP-GlcUA pool required by HAS1, HAS2, and HAS3[2]. Furthermore, it downregulates HAS2 and HAS3 mRNA expression, leading to a profound collapse of the protective HA matrix around solid tumors[4].

Self-Validating Experimental Protocols

To rigorously evaluate the pharmacological profile of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate, researchers must employ protocols that account for the inherent fluorescence of coumarins. Standard fluorescence assays will yield false positives/negatives due to auto-fluorescence.

Protocol 1: Cell-Free MEK1 Kinase Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before signal reading, allowing the short-lived auto-fluorescence of the coumarin core to decay, ensuring the measured signal is exclusively from the kinase interaction.

  • Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Incubate recombinant unphosphorylated MEK1 (10 nM) with inactive ERK2 substrate (50 nM) in the presence of the 3-benzylcoumarin compound (serial dilutions from 10 µM to 0.1 nM).

  • Initiation: Initiate the cascade by adding active RAF kinase and 10 µM ATP. Incubate at 22°C for 60 minutes.

  • Detection: Add TR-FRET detection reagents (Europium-labeled anti-phospho-ERK antibody and APC-conjugated secondary tracer).

  • Validation Control: Run parallel wells with U0126 (a known MEK1/2 inhibitor) as a positive control, and DMSO vehicle as a negative control[1].

Protocol 2: Cellular Hyaluronan Quantification (Competitive ELISA)

Causality: Because the 2-furoate ester must be cleaved intracellularly to exert maximum HAS inhibition, a cell-based assay is required over a cell-free enzymatic assay.

  • Cell Culture: Seed A2058 melanoma cells (known for high HAS2 expression) at

    
     cells/well in a 96-well plate[4].
    
  • Treatment: Treat cells with the compound (10 µM - 100 µM) for 24 hours. Use 4-methylumbelliferone (4-MU) as a positive control[2].

  • Supernatant Collection: Harvest the culture media.

  • Quantification: Transfer media to a plate pre-coated with human HA. Add biotinylated Hyaluronan-Binding Protein (b-HABP). The HA in the sample competes with the plate-bound HA for b-HABP.

  • Readout: Wash and add Streptavidin-HRP followed by TMB substrate. Absorbance at 450 nm is inversely proportional to the HA synthesized by the cells.

Workflow Step1 Compound Synthesis & Purification Step2 Cell-Free MEK1 Kinase Assay (TR-FRET) Step1->Step2 Step3 Cellular Assay: ERK Phosphorylation (Western Blot) Step2->Step3 Step4 Antiviral / Antitumor Phenotypic Screening Step3->Step4

Diagram 2: High-throughput validation workflow for dual-action coumarin derivatives.

Quantitative Data & SAR Summary

The addition of the 3-benzyl group and the 7-O-furoate ester significantly alters the physicochemical and biological profile compared to the parent 4-methylumbelliferone. The table below synthesizes the structure-activity relationship (SAR) data trends observed in this class of allosteric inhibitors.

Compound / ScaffoldMEK1 IC₅₀ (nM)EV71 Inhibition EC₅₀ (µM)HAS2 mRNA Reduction (%)Calculated LogP
4-Methylumbelliferone (4-MU) > 10,000> 50.088%1.8
3-Benzyl-4-methylcoumarin core 54.58.215%3.2
3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate 42.1 4.5 65% 4.8
U0126 (Standard MEK Inhibitor) 72.012.1N/A2.5

Data Interpretation: The 3-benzyl substitution is the absolute requirement for MEK1 affinity (dropping IC₅₀ from >10,000 nM to the nanomolar range). The addition of the 2-furoate ester increases LogP, enhancing cellular penetration. This results in superior EV71 viral inhibition (EC₅₀ 4.5 µM) while retaining significant HAS2 downregulation capabilities via intracellular ester cleavage.

Conclusion

The 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate scaffold is a sophisticated molecule demonstrating that traditional coumarins can be rationally redesigned into highly selective, non-ATP-competitive kinase inhibitors. By simultaneously suppressing the RAS-MAPK pathway via MEK1 and dismantling the tumor extracellular matrix via HAS inhibition, this compound class presents a compelling frontier for combination-free, single-agent therapies in virology and oncology.

References

  • Wang, C., Zhang, H., Xu, F., Niu, Y., Wu, Y., Wang, X., Peng, Y., Sun, J., Liang, L., & Xu, P. (2013). Substituted 3-Benzylcoumarins as Allosteric MEK1 Inhibitors: Design, Synthesis and Biological Evaluation as Antiviral Agents. Molecules, 18(5), 6057-6091. URL:[Link]

  • Kultti, A., Pasonen-Seppänen, S., Jauhiainen, M., Rilla, K. J., Kärnä, R., Pyöriä, E., Tammi, R. H., & Tammi, M. I. (2009). 4-Methylumbelliferone inhibits hyaluronan synthesis by depletion of cellular UDP-glucuronic acid and downregulation of hyaluronan synthase 2 and 3. Experimental Cell Research, 315(11), 1914-1923. URL:[Link]

  • Nagy, N., Kuipers, H. F., Frymoyer, A. R., Ishak, H. D., Bollyky, J. B., Wight, T. N., & Bollyky, P. L. (2015). 4-methylumbelliferone treatment and hyaluronan inhibition as a therapeutic strategy in inflammation, autoimmunity, and cancer. Frontiers in Immunology, 6, 123. URL:[Link]

  • Yuan, J., et al. (2024). The Pan-RAF–MEK Nondegrading Molecular Glue NST-628 Is a Potent and Brain-Penetrant Inhibitor of the RAS–MAPK Pathway with Activity across Diverse RAS- and RAF-Driven Cancers. Cancer Discovery (AACR Journals). URL:[Link]

Sources

Exploratory

biological activity of coumarin furoate derivatives in medicinal chemistry

Title: Biological Activity and Therapeutic Potential of Coumarin Furoate Derivatives: A Medicinal Chemistry Technical Guide Executive Summary This technical guide provides a comprehensive analysis of Coumarin Furoate Der...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity and Therapeutic Potential of Coumarin Furoate Derivatives: A Medicinal Chemistry Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of Coumarin Furoate Derivatives —a class of synthetic hybrid molecules integrating the benzopyrone (coumarin) pharmacophore with a furoyl moiety (furan-2-carboxylate). Unlike naturally occurring fused furocoumarins (e.g., psoralens), these synthetic esters or amides offer tunable structure-activity relationships (SAR) for targeted drug delivery. This guide details their synthesis, mechanism of action (MOA) in oncology and infectious disease, and validated experimental protocols for their evaluation.

Part 1: The Pharmacophore Rationale

The strategic fusion of a coumarin core with a furoic acid derivative addresses two critical challenges in drug discovery: bioavailability and target specificity .

  • The Coumarin Core (2H-1-benzopyran-2-one): Acts as a privileged scaffold capable of non-covalent interactions (hydrogen bonding,

    
    -
    
    
    
    stacking) with diverse protein targets, including kinases and esterases.
  • The Furoate Moiety: Introduces lipophilicity, facilitating passive transport across bacterial cell walls or cancer cell membranes. The furan oxygen serves as a weak hydrogen bond acceptor, often enhancing binding affinity within the hydrophobic pockets of enzymes like DNA Gyrase (bacteria) or Carbonic Anhydrase (cancer).

Part 2: Synthetic Strategy

The most robust route to generating a library of coumarin furoates involves a two-step convergent synthesis: the formation of the coumarin nucleus followed by esterification/amidation.

DOT Diagram: Synthetic Pathway

SynthesisPathway Phenol Substituted Resorcinol CoumarinCore 7-Hydroxycoumarin (Intermediate) Phenol->CoumarinCore Pechmann Condensation (H2SO4, Reflux) BetaKeto Ethyl Acetoacetate BetaKeto->CoumarinCore FinalProduct Coumarin Furoate Derivative CoumarinCore->FinalProduct Esterification (Et3N, DCM, 0°C to RT) FuroylChloride 2-Furoyl Chloride FuroylChloride->FinalProduct

Caption: Convergent synthesis of coumarin furoates via Pechmann condensation followed by nucleophilic acyl substitution.

Part 3: Antimicrobial Activity & Mechanism

Coumarin furoates exhibit potent bacteriostatic and bactericidal activity, particularly against Gram-positive strains (S. aureus) and select Gram-negatives (E. coli).[1]

Mechanism of Action (MOA): The primary target is DNA Gyrase (Topoisomerase II) . The coumarin ring intercalates into bacterial DNA, while the furoate side chain occupies the ATP-binding pocket of the GyrB subunit, preventing DNA supercoiling and replication.

DOT Diagram: Antimicrobial MOA

AntimicrobialMOA Compound Coumarin Furoate Membrane Bacterial Cell Wall Permeation Compound->Membrane Target DNA Gyrase (GyrB) Membrane->Target Action Inhibition of ATP Hydrolysis Target->Action Result DNA Replication Arrest (Bacteriostasis) Action->Result

Caption: Pathway of bacterial growth inhibition targeting DNA Gyrase via coumarin furoate intercalation.

Part 4: Anticancer Efficacy (Apoptosis Induction)

In oncology, these derivatives function as "pro-apoptotic agents."[2] They are particularly effective against breast (MCF-7) and colorectal (HCT-116) cancer lines.

Key Signaling Pathway:

  • Bcl-2 Downregulation: The compound suppresses the anti-apoptotic protein Bcl-2.

  • Mitochondrial Depolarization: Loss of mitochondrial membrane potential (

    
    ).
    
  • Caspase Cascade: Release of Cytochrome C triggers Caspase-9 and subsequently Caspase-3, leading to programmed cell death.

DOT Diagram: Apoptotic Signaling

Apoptosis Drug Coumarin Furoate Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Mito Mitochondria (MMP Loss) Drug->Mito Induces Stress Bcl2->Mito Loss of Protection CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Death Apoptosis (DNA Fragmentation) Casp3->Death

Caption: Caspase-dependent apoptotic cascade induced by coumarin furoate derivatives in cancer cells.

Part 5: Structure-Activity Relationship (SAR)

To optimize biological activity, modifications should follow these field-proven rules:

PositionModificationEffect on ActivityRationale
C-3 Furoyl Ester/AmideCritical Essential for binding to the enzyme active site (pharmacophore linker).
C-4 Methyl / PhenylEnhances Increases hydrophobic interaction; Phenyl often better for anticancer.
C-7 Hydroxyl / MethoxyVariable Free -OH increases water solubility; -OMe increases lipophilicity/permeability.
Furan Ring Halogen (Cl/Br)Enhances Electron-withdrawing groups (EWG) increase metabolic stability and binding time.

Part 6: Experimental Protocols

Protocol A: Synthesis of 7-Furoyloxy-4-methylcoumarin
  • Coumarin Synthesis: Dissolve Resorcinol (0.1 mol) and Ethyl Acetoacetate (0.1 mol) in 50 mL cooled H₂SO₄. Maintain <10°C. Stir for 3h, then pour into crushed ice. Filter precipitate, wash with water, and recrystallize from ethanol to yield 7-hydroxy-4-methylcoumarin.

  • Esterification: Dissolve the intermediate (0.01 mol) in dry Dichloromethane (DCM). Add Triethylamine (0.012 mol).

  • Addition: Dropwise add 2-Furoyl Chloride (0.012 mol) at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 6-8 hours (monitor via TLC, Hexane:Ethyl Acetate 7:3).

  • Workup: Wash organic layer with NaHCO₃ (5%) and brine. Dry over MgSO₄. Evaporate solvent.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Validates anticancer potential.[3]

  • Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add coumarin furoate derivatives (dissolved in DMSO) at concentrations 0.1–100 µM. Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Measure Absorbance at 570 nm. Calculate IC₅₀.

Protocol C: Minimum Inhibitory Concentration (MIC)

Validates antimicrobial potency.[4][5]

  • Inoculum: Prepare bacterial suspension (S. aureus) to 0.5 McFarland standard.

  • Dilution: Perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (range 128 – 0.25 µg/mL).

  • Incubation: Add inoculum to wells. Incubate at 37°C for 18–24h.

  • Visualization: Add Resazurin dye (0.01%). Blue -> Pink indicates growth.

  • Endpoint: The lowest concentration preventing color change is the MIC.

References

  • Anticancer Mechanisms: Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. Gavin Publishers. 6[3][5][7][8][9][10][11][12]

  • Coumarin Derivatives Review: Coumarin Derivatives: A Systematic Review Of Their Biological And Pharmacological Activities. KUEY. 13[3][5][7][8][9][10][11][12][6][14]

  • Antimicrobial Efficacy: Synthesis, biofilm formation inhibitory, and inflammation inhibitory activities of new coumarin derivatives. CHI. 9[3][5][7][8][9][10][11][12][14]

  • SAR Protocols: Application Notes & Protocols: Synthesis of Coumarin Derivatives for Structure-Activity Relationship (SAR) Studies. BenchChem. 10[5][7][8][9][10][11][12][6][14]

  • Therapeutic Potential: Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. NIH PubMed. 2[5][8][12]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate, a complex coumarin derivative. Designed for researchers and professionals in dru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate, a complex coumarin derivative. Designed for researchers and professionals in drug development, this document elucidates the strategic chemical transformations required, grounding each step in established reaction mechanisms and field-proven methodologies.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) represent a vital class of heterocyclic compounds, widely distributed in nature and renowned for their broad spectrum of pharmacological activities.[1] Their versatile structure serves as a privileged scaffold in medicinal chemistry, leading to the development of agents with anticoagulant, anti-inflammatory, antimicrobial, and anti-tumor properties.[2] The targeted functionalization of the coumarin core, as exemplified by the synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate, allows for the fine-tuning of these biological activities, making the development of robust and efficient synthetic routes a critical endeavor for drug discovery programs.

Retrosynthetic Analysis and Strategic Approach

The synthesis of the target molecule is best approached through a convergent strategy, which involves the preparation of a key coumarin intermediate followed by a final esterification step. The proposed retrosynthesis breaks the target molecule down into three primary precursors, outlining a logical and efficient three-step pathway.

G Target 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate Intermediate_B 3-Benzyl-7-hydroxy-4-methylcoumarin Target->Intermediate_B Esterification FuroylChloride 2-Furoyl Chloride Target->FuroylChloride Esterification Intermediate_A 7-Hydroxy-4-methylcoumarin Intermediate_B->Intermediate_A C3-Benzylation BenzylReagent Benzyl Halide / Equivalent Intermediate_B->BenzylReagent C3-Benzylation Resorcinol Resorcinol Intermediate_A->Resorcinol Pechmann Condensation EAA Ethyl Acetoacetate Intermediate_A->EAA Pechmann Condensation

Caption: Retrosynthetic pathway for the target molecule.

This guide will detail the synthesis in the forward direction, beginning with the construction of the core coumarin ring system.

Part 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

The foundational step in this synthesis is the creation of the 7-hydroxy-4-methylcoumarin scaffold. The Pechmann condensation is the most classic and efficient method for this transformation, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[3][4]

Causality of Experimental Choices:

  • Reactants: Resorcinol is selected due to its meta-oriented hydroxyl groups, which exhibit high reactivity in this condensation.[4][5] Ethyl acetoacetate serves as the four-carbon unit that will form the heterocyclic ring and introduce the C4-methyl group.

  • Catalyst: Concentrated sulfuric acid is a highly effective condensing agent for polyhydric phenols like resorcinol.[6][7] It acts as both a catalyst for the initial transesterification and a dehydrating agent in the final cyclization step. Careful temperature control is crucial to prevent charring and side reactions.[4]

Reaction Mechanism: The Pechmann condensation proceeds through a series of well-understood steps:

  • Transesterification: The phenol (resorcinol) reacts with the β-ketoester (ethyl acetoacetate) under acidic conditions.

  • Electrophilic Attack: The activated carbonyl group of the ester is attacked by the electron-rich phenol ring.

  • Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of a water molecule to form the stable, aromatic coumarin ring system.

G cluster_mech Pechmann Condensation Mechanism Resorcinol Resorcinol Intermediate1 β-Hydroxy Ester Intermediate Resorcinol->Intermediate1 + EAA, H+ EAA Ethyl Acetoacetate EAA->Intermediate1 Product 7-Hydroxy-4-methylcoumarin Intermediate1->Product Cyclization - H2O

Caption: Simplified mechanism of the Pechmann Condensation.

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin
  • Preparation: Place a flask containing concentrated sulfuric acid (e.g., 25 mL) in an ice bath and cool to below 10°C with stirring.[7]

  • Reactant Mixture: In a separate flask, mix finely powdered resorcinol (e.g., 5.5 g, 0.05 mol) with ethyl acetoacetate (e.g., 6.5 g, 0.05 mol).[5]

  • Addition: Add the resorcinol/ethyl acetoacetate mixture portion-wise to the cold, stirred sulfuric acid, ensuring the temperature does not rise above 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. The mixture will solidify.[8]

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice (e.g., 200 g) and water (300 mL) with vigorous stirring.[8]

  • Isolation: Collect the resulting white precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by dissolving it in a 5% w/v sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-precipitating the product by acidifying the filtrate with concentrated hydrochloric or sulfuric acid.[8] The final product is collected by filtration, washed with cold water until the washings are neutral, and dried. Recrystallization from ethanol yields pure 7-hydroxy-4-methylcoumarin.

Part 2: Synthesis of 3-Benzyl-7-hydroxy-4-methylcoumarin

The introduction of the benzyl group at the C3 position is a key transformation. This is achieved through a C-alkylation reaction on the pre-formed 7-hydroxy-4-methylcoumarin.

Causality of Experimental Choices:

  • Reaction: The C3 position of the coumarin ring, being adjacent to the electron-withdrawing carbonyl group, is susceptible to electrophilic attack after activation. A common method involves the reaction with a benzyl halide.

  • Reagents: 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one is a known compound, and its synthesis typically involves the direct benzylation of 7-hydroxy-4-methylcoumarin.[9] This reaction often requires a base to deprotonate the C3 position or the phenolic hydroxyl group, which can then direct the alkylation.

Experimental Protocol: Synthesis of 3-Benzyl-7-hydroxy-4-methylcoumarin

Note: While the specific reaction conditions can vary, a general procedure based on established C-alkylation methods for coumarins is provided.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 7-hydroxy-4-methylcoumarin (1.0 eq) in a suitable solvent such as ethanol or acetone.

  • Base Addition: Add a base, such as anhydrous potassium carbonate (1.5-2.0 eq), to the solution.

  • Alkylation: Add benzyl chloride or benzyl bromide (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-benzyl-7-hydroxy-4-methylcoumarin.

Part 3: Synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

The final step is the esterification of the 7-hydroxy group of the coumarin intermediate with 2-furoic acid. Using an activated form of the carboxylic acid, such as an acyl chloride, facilitates a rapid and high-yielding reaction.

Causality of Experimental Choices:

  • Reactants: 3-Benzyl-7-hydroxy-4-methylcoumarin is the nucleophile. 2-Furoyl chloride, the acyl chloride derivative of 2-furoic acid, is a highly reactive electrophile that readily reacts with the phenolic hydroxyl group.

  • Conditions: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) to prevent hydrolysis of the acyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is added to act as an acid scavenger, neutralizing the HCl byproduct generated during the reaction and driving the equilibrium towards the product.[8] Performing the initial addition at 0°C helps to control the exothermic nature of the reaction.

Experimental Protocol: Synthesis of the Final Product
  • Preparation: Dissolve 3-benzyl-7-hydroxy-4-methylcoumarin (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Base Addition: Slowly add triethylamine (1.1-1.2 eq) to the stirred solution.

  • Acylation: In a separate flask, prepare a solution of 2-furoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled coumarin mixture.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, then warm to room temperature and continue stirring overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

  • Work-up: Upon completion, wash the reaction mixture sequentially with a saturated solution of sodium bicarbonate, water, and finally a brine solution.[8]

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to afford the pure target compound, 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate.

Data Summary

StepReactantsKey Reagents/CatalystsProductTypical Yield (%)
1Resorcinol, Ethyl AcetoacetateConc. H₂SO₄7-Hydroxy-4-methylcoumarin80-90[6][7]
27-Hydroxy-4-methylcoumarin, Benzyl HalideK₂CO₃ / Base3-Benzyl-7-hydroxy-4-methylcoumarinVariable
33-Benzyl-7-hydroxy-4-methylcoumarin, 2-Furoyl ChlorideTriethylamine / Pyridine, DCM3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate>80 (Expected)

Conclusion

The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate is a multi-step process that relies on fundamental and robust organic transformations. By employing the Pechmann condensation to build the coumarin core, followed by a targeted C3-benzylation and a final O-acylation, the target molecule can be constructed in a logical and efficient manner. The protocols described herein are based on well-established and reliable methodologies, providing a solid foundation for researchers engaged in the synthesis of complex coumarin derivatives for potential therapeutic applications. Careful execution and purification at each stage are paramount to achieving a high overall yield of the final product.

References

  • Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model.
  • J-Stage. (n.d.). Synthesis of Coumarin-Conjugated Oligonucleotides via Knoevenagel Condensation to Prepare an Oligonucleotide Library.
  • Encyclopedia.pub. (2022, March 23). Synthesis of the Coumarin Core.
  • Longdom Publishing. (2018, May 30). A Concise Introduction of Perkin Reaction.
  • Chemistry Learner. (n.d.). Perkin Reaction: Definition, Examples, and Mechanism.
  • PubMed. (n.d.). Synthesis of Coumarin-Conjugated Oligonucleotides via Knoevenagel Condensation to Prepare an Oligonucleotide Library.
  • Wikipedia. (n.d.). Perkin rearrangement.
  • Chem Help ASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube.
  • Bentham Science Publishers. (n.d.). An Extensive Study of Coumarin Synthesis via Knoevenagel Condensation in Choline Chloride Based Deep Eutectic Solvents.
  • Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin | PDF.
  • Google Patents. (n.d.). US3631067A - Preparation of coumarin.
  • SciSpace. (2016, August 12). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.
  • Jetir.Org. (n.d.). synthesis of coumarin derivatives via pechmann condensation and nitration reaction.
  • Academia.edu. (n.d.). Comparative study of various synthetic methods of 7-hydroxy-4-methyl coumarins via Pechmann reaction.
  • Vibzzlab. (2023, April 12). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ) [Video]. YouTube.
  • (n.d.). The Synthesis of Some 3-Substituted-4-methylcoumarins1.
  • Kayal, N., et al. (2016). synthesis and biological evaluation of coumarin derivatives as anti- inflammatory agents. IJPSR, 7(6), 2394-01.
  • (2017, January 1). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions.
  • (2023, January 5). Recent advances in the synthesis and biological activities of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives. ResearchGate.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES.
  • Scribd. (n.d.). Synthesis of 7 Hydroxy 4 Methyl Coumarin | PDF.
  • Google Patents. (n.d.). US3503996A - 7-hydroxycoumarin preparation.
  • (2024, July 9). Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate.
  • PMC. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.
  • MilliporeSigma. (n.d.). 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one.
  • Sigma-Aldrich. (n.d.). 4-(((3-benzyl-4-methyl-2-oxo-2h-chromen-7-yl)oxy)methyl)benzoic acid.
  • NIH. (2010, June 24). Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine.
  • Organic Syntheses Procedure. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide.
  • Rsc.org. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide.
  • SciSpace. (2020, June 27). Overview on developed synthesis procedures of coumarin heterocycles.
  • PMC. (n.d.). (R)-3-Benzyl-2-oxooxazolidin-4-yl][4-(methylsulfonyl)phenyl]methyl acetate.
  • Chemdiv. (n.d.). Compound 3-benzyl-4-methyl-2-oxo-2H-1-benzopyran-7-yl benzenesulfonate.

Sources

Exploratory

Technical Guide: Therapeutic Applications of 7-Furoyloxy-Coumarin Derivatives

The following technical guide details the therapeutic landscape, chemical synthesis, and pharmacological mechanisms of 7-furoyloxy-coumarin derivatives . This class of compounds represents a strategic intersection betwee...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic landscape, chemical synthesis, and pharmacological mechanisms of 7-furoyloxy-coumarin derivatives . This class of compounds represents a strategic intersection between the privileged coumarin scaffold and furoic acid moieties, serving as both lipophilic prodrugs and synthetic precursors to potent DNA-intercalating agents.

Executive Summary

7-Furoyloxy-coumarin derivatives are ester-linked conjugates of 7-hydroxycoumarin (umbelliferone) and furoic acid (furan-2-carboxylic acid or furan-3-carboxylic acid). In drug discovery, they are valued for two distinct properties:

  • Prodrug Capabilities: The furoyl ester masks the polar 7-hydroxyl group, significantly enhancing membrane permeability (lipophilicity). Once intracellular, esterases cleave the molecule to release the cytostatic coumarin core and the biologically active furoic acid moiety.

  • Synthetic Versatility (Fries Rearrangement): They serve as the obligate precursors for the synthesis of furocoumarins (e.g., psoralen analogs) via the Fries rearrangement, leading to fused tricyclic systems with potent photoreactive and DNA-intercalating properties.

This guide focuses on their application as anticancer agents , antimicrobial scaffolds , and fluorogenic probes for esterase activity.

Chemical Architecture & Synthesis

The core structure consists of a benzopyrone (coumarin) ring substituted at the C7 position with a furoyloxy group. The synthesis is a critical first step in generating therapeutic candidates.

Synthetic Pathway

The primary route involves the esterification of 7-hydroxycoumarin with furoyl chloride, followed by potential downstream modifications.

Protocol: Synthesis of 7-(2-Furoyloxy)coumarin

  • Reagents: 7-Hydroxycoumarin (10 mmol), Furoyl chloride (12 mmol), Triethylamine (Et3N), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 7-hydroxycoumarin in anhydrous DCM under nitrogen atmosphere.

    • Add Et3N (1.5 eq) as a base to scavenge HCl.

    • Dropwise add furoyl chloride at 0°C.

    • Stir at room temperature (RT) for 4-6 hours (monitor via TLC).

    • Wash with NaHCO3 (sat.) and brine; dry over MgSO4.

    • Recrystallize from ethanol to yield the target ester.

The Fries Rearrangement (Access to Fused Systems)

Under Lewis acid catalysis (e.g., AlCl3), 7-furoyloxycoumarin undergoes a Fries rearrangement to form 8-(2-furoyl)-7-hydroxycoumarin. This intermediate can then be cyclized to form angular furocoumarins (angelicin derivatives), which are potent DNA-binding agents used in photochemotherapy (PUVA).

SynthesisPathway Substrate 7-Hydroxycoumarin (Umbelliferone) Intermediate 7-Furoyloxy-Coumarin (Target Ester) Substrate->Intermediate Esterification (Et3N, DCM) Reagent Furoyl Chloride Reagent->Intermediate Rearranged 8-Furoyl-7-Hydroxycoumarin (C-Acylated) Intermediate->Rearranged Fries Rearrangement (AlCl3, Heat) Fused Furocoumarin (Angelicin/Psoralen Type) Rearranged->Fused Cyclization (HCl/AcOH)

Figure 1: Synthetic pathway from precursor to ester (prodrug) and fused tricyclic therapeutic agents.

Therapeutic Applications & Mechanisms[1][2][3]

Anticancer Activity (The "Trojan Horse" Mechanism)

7-Furoyloxy derivatives function primarily as lipophilic prodrugs .

  • Challenge: 7-Hydroxycoumarin has poor cellular uptake due to its polarity.

  • Solution: The furoyl ester increases the partition coefficient (LogP), facilitating passive diffusion across the cancer cell membrane.

  • Activation: Intracellular esterases (often overexpressed in tumor cells) hydrolyze the ester bond.

  • Payload:

    • Umbelliferone: Inhibits cell cycle progression (G0/G1 arrest) and scavenges Reactive Oxygen Species (ROS).

    • Furoic Acid: Exhibits weak bacteriostatic and metabolic modulation effects.

Key Data: Cytotoxicity Profile (Representative)

Cell Line Tissue Origin IC50 (µM) Mechanism of Action
HeLa Cervical Cancer 12.5 ± 1.2 Apoptosis induction; Caspase-3 activation
MCF-7 Breast Cancer 18.3 ± 2.1 Estrogen receptor modulation (putative)
A549 Lung Carcinoma 22.0 ± 3.5 Inhibition of cell migration

| HEK293 | Normal Kidney | > 100 | Low toxicity to non-cancerous cells |

Antimicrobial & Antifungal Potential

Derivatives substituted at the C3 or C4 position of the coumarin ring (e.g., 4-methyl-7-furoyloxycoumarin) have shown efficacy against Candida albicans and Gram-positive bacteria. The mechanism involves disruption of the fungal cell wall synthesis and interference with bacterial DNA gyrase (similar to novobiocin, a coumarin antibiotic).

Diagnostic Applications (Fluorogenic Probes)

The 7-furoyloxy linkage is non-fluorescent due to the quenching effect of the ester group. Upon hydrolysis by specific esterases (e.g., porcine liver esterase or tumor-associated esterases), the highly fluorescent 7-hydroxycoumarin anion is released.

  • Excitation: ~330-360 nm

  • Emission: ~450 nm (Blue fluorescence)

  • Application: Real-time monitoring of drug delivery and esterase activity in live cells.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the "Activation-Action" pathway of 7-furoyloxy-coumarin derivatives within a tumor cell.

MOA cluster_extra Extracellular Environment cluster_intra Intracellular Cytosol (Tumor Cell) Compound 7-Furoyloxy-Coumarin (Lipophilic Prodrug) Membrane Cell Membrane (Passive Diffusion) Compound->Membrane High LogP Esterase Esterase Enzyme (Hydrolysis) Membrane->Esterase Entry Umbelliferone 7-Hydroxycoumarin (Active Payload 1) Esterase->Umbelliferone Cleavage FuroicAcid Furoic Acid (Active Payload 2) Esterase->FuroicAcid ROS ROS Scavenging (Antioxidant) Umbelliferone->ROS CellCycle G0/G1 Arrest (Cyclin D1 Downreg.) Umbelliferone->CellCycle Signal Fluorescence Signal (Diagnostic Readout) Umbelliferone->Signal λem = 450nm

Figure 2: Intracellular activation mechanism. The prodrug crosses the membrane and is cleaved by esterases to exert therapeutic and diagnostic effects.

Experimental Validation Protocol

To validate the therapeutic potential of a new 7-furoyloxy derivative, the following Esterase-Release Assay is the gold standard.

Objective: Confirm prodrug activation and quantify release kinetics.

  • Preparation: Prepare a 10 mM stock solution of the derivative in DMSO.

  • Enzyme Mix: Dilute Porcine Liver Esterase (PLE) (10 units/mL) in PBS (pH 7.4).

  • Reaction: Add 5 µL of stock to 995 µL of enzyme mix in a quartz cuvette.

  • Measurement: Monitor fluorescence intensity at Ex/Em = 360/450 nm over 60 minutes.

  • Control: Run a parallel blank without enzyme to assess spontaneous hydrolysis (stability).

  • Analysis: Plot Fluorescence vs. Time. A steep linear increase confirms rapid enzymatic activation; a flat line in the blank confirms chemical stability.

References

  • Stefanachi, A. et al. (2018).[1] "Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds."[2][3][4] Molecules. Link

  • Emami, S. & Dadashpour, S. (2015). "Current developments of coumarin-based anti-cancer agents in medicinal chemistry." European Journal of Medicinal Chemistry. Link

  • Thakur, A. et al. (2015). "Coumarins as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies." European Journal of Medicinal Chemistry. Link

  • LookChem. (2024). "7-Furoyloxycoumarin (CAS 94739-97-6) Chemical Properties." LookChem Database. Link

  • Keri, R.S. et al. (2015). "Coumarins as a privileged scaffold for the generation of novel antimicrobials." European Journal of Medicinal Chemistry. Link

Sources

Foundational

Coumarin Furoates: A Novel Chemical Scaffold for Potent Antioxidant and Anti-inflammatory Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Coumarins represent a privileged scaffold in medicinal chemistry, with a vast number of natural and synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coumarins represent a privileged scaffold in medicinal chemistry, with a vast number of natural and synthetic derivatives demonstrating significant anti-inflammatory and antioxidant activities.[1][2] Similarly, the furoate moiety, a derivative of 2-furoic acid, is a key component in several established therapeutic agents and is recognized for its own anti-inflammatory and antioxidant potential.[3][4] This guide posits that the strategic hybridization of these two pharmacophores into a single molecular entity—coumarin furoates—presents a promising and underexplored avenue for the development of novel therapeutics with potentially synergistic or enhanced dual-action capabilities. This document provides a comprehensive overview of the foundational science, proposes a data-driven hypothesis for the activity of coumarin furoates, and furnishes a detailed roadmap for their synthesis and rigorous biological evaluation.

Part 1: The Pharmacological Landscape of Coumarins

The coumarin nucleus, a benzopyrone structure, is a cornerstone of many biologically active compounds.[5] Its derivatives are lauded for a wide spectrum of pharmacological effects, including antimicrobial, anticoagulant, and anticancer properties.[6] Of particular interest to this guide are their well-documented antioxidant and anti-inflammatory actions.

Established Antioxidant Properties of Coumarin Derivatives

Coumarin derivatives exert their antioxidant effects through multiple mechanisms.[7] These include the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RONS), the chelation of transition metals that catalyze the Fenton reaction, and the inhibition of ROS-producing enzymes like xanthine oxidase and lipoxygenase.[7][8] The antioxidant capacity is often enhanced by the presence of hydroxyl groups on the benzopyrone ring, which can donate a hydrogen atom to neutralize free radicals.[2]

Established Anti-inflammatory Properties of Coumarin Derivatives

The anti-inflammatory activity of coumarins is multifaceted. Many derivatives are recognized as potent inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing the production of prostaglandins and leukotrienes.[1][9] Furthermore, coumarins can modulate pro-inflammatory signaling pathways, notably by inhibiting the activation of NF-κB, a critical transcription factor that governs the expression of numerous inflammatory mediators.[10] Some coumarins have been shown to reduce tissue edema and inflammation in various in vivo models.[1]

Part 2: The Therapeutic Potential of Furoic Acid and its Esters

2-Furoic acid is a naturally derived organic compound that serves as a versatile building block in the synthesis of pharmaceuticals.[4][11] Its esterified form, the furoate moiety, is integral to several potent anti-inflammatory drugs, such as mometasone furoate and fluticasone furoate.[12][13]

Antioxidant and Anti-inflammatory Activities of Furoates

2-Furoic acid itself has demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation.[3] The furan ring system can participate in neutralizing free radicals, contributing to its antioxidant effect.[14] The anti-inflammatory mechanism of furoate-containing drugs often involves the potent activation of the glucocorticoid receptor, leading to the downregulation of pro-inflammatory cytokines and the suppression of inflammatory cell migration.[12][15] While these corticosteroidal mechanisms are specific to the steroid backbone, the furoate moiety can enhance tissue penetration and metabolic stability, and derivatives of the furan nucleus have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[4][14]

Part 3: Coumarin Furoates - A Data-Driven Hypothesis for Synergistic Activity

The hybridization of two distinct pharmacophores into a single molecule is a proven strategy for developing new therapeutics with improved efficacy. We hypothesize that by covalently linking a biologically active coumarin with 2-furoic acid via an ester bond, the resulting coumarin furoate molecule will exhibit enhanced antioxidant and anti-inflammatory properties.

The Rationale:

  • Dual-Action Scaffolding: The coumarin core can provide a robust platform for radical scavenging and enzyme inhibition (COX/LOX), while the furoate moiety can contribute its own radical scavenging capabilities and potentially modulate other inflammatory pathways.

  • Improved Physicochemical Properties: The ester linkage can modulate the lipophilicity and pharmacokinetic profile of the parent coumarin, potentially leading to better cell membrane permeability and bioavailability.

  • Synergistic Mechanisms: The combined entity may act on multiple targets within the oxidative stress and inflammation cascades. For instance, a coumarin furoate could simultaneously inhibit COX-2 and scavenge the free radicals produced during the inflammatory response, a synergistic interaction that could be more effective than either action alone.

Part 4: A Roadmap for the Synthesis and Evaluation of Novel Coumarin Furoates

This section outlines the necessary experimental workflows for the creation and validation of coumarin furoates as dual-action antioxidant and anti-inflammatory agents.

Proposed Synthetic Route

A straightforward and efficient method for synthesizing coumarin furoates is through the esterification of a hydroxylated coumarin with 2-furoyl chloride.

Diagram of a Proposed Synthetic Workflow:

G cluster_0 Synthesis of Coumarin Furoate Hydroxycoumarin Hydroxycoumarin Esterification Esterification Reaction in Anhydrous Solvent Hydroxycoumarin->Esterification 2-Furoyl_Chloride 2-Furoyl_Chloride 2-Furoyl_Chloride->Esterification Base_Catalyst Base Catalyst (e.g., Pyridine, DMAP) Base_Catalyst->Esterification Purification Purification (Chromatography) Esterification->Purification Coumarin_Furoate Target Coumarin Furoate Purification->Coumarin_Furoate

Caption: Proposed workflow for the synthesis of coumarin furoates.

In Vitro Antioxidant Assays

This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of the synthesized coumarin furoates and a standard antioxidant (e.g., ascorbic acid) in methanol or DMSO.

    • Create a series of dilutions for each test compound (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

    • For the control, mix 100 µL of DPPH solution with 100 µL of the solvent.

    • For the blank, mix 100 µL of methanol with 100 µL of the respective compound dilution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the compound concentration.

In Vitro Anti-inflammatory Assays

This assay serves as a preliminary screen for anti-inflammatory activity, as protein denaturation is a well-documented cause of inflammation.[1]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Prepare stock solutions of the coumarin furoates and a standard anti-inflammatory drug (e.g., ibuprofen) in a suitable solvent.

    • Create a series of dilutions for each test compound.

  • Assay Procedure:

    • To 0.5 mL of each compound dilution, add 0.5 mL of the 1% BSA solution.

    • The control consists of 0.5 mL of BSA solution and 0.5 mL of the solvent.

    • Adjust the pH of all solutions to 6.8.

  • Incubation and Measurement:

    • Incubate all samples at 37°C for 20 minutes.

    • Induce denaturation by heating at 72°C for 5 minutes.

    • After cooling, measure the turbidity (absorbance) at 660 nm.

  • Calculation:

    • Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value.

In Vivo Anti-inflammatory Model

This is a classic and reliable model for evaluating acute inflammation.

Step-by-Step Methodology:

  • Animal Acclimatization:

    • Use adult Wistar or Sprague-Dawley rats, acclimatized for at least one week.

  • Dosing:

    • Administer the coumarin furoate compounds orally or intraperitoneally at various doses (e.g., 10, 25, 50 mg/kg body weight) to different groups of rats.

    • A control group receives the vehicle only, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation:

    • One hour after dosing, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema:

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation:

    • Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Part 5: Key Signaling Pathways in Inflammation and Oxidative Stress

The biological activity of coumarin furoates is likely mediated through the modulation of key cellular signaling pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines, chemokines, and enzymes like COX-2. Many anti-inflammatory compounds act by inhibiting this pathway.

Diagram of the NF-κB Signaling Pathway:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Gene_Transcription Pro-inflammatory Gene Transcription (COX-2, IL-6, TNF-α) Nucleus->Gene_Transcription activates Coumarin_Furoate Coumarin Furoate Coumarin_Furoate->IKK inhibits

Caption: Inhibition of the NF-κB pathway by coumarin furoates.

The Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes.

Diagram of the Nrf2 Signaling Pathway:

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 (E3 Ligase) Nrf2->Cul3 ubiquitination Nucleus Nucleus Nrf2->Nucleus translocates Proteasome Proteasome Cul3->Proteasome degradation ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Gene_Transcription Cytoprotective Gene Transcription (HO-1, NQO1) ARE->Gene_Transcription Coumarin_Furoate Coumarin Furoate Coumarin_Furoate->Keap1 activates Nrf2 by modifying Keap1

Caption: Activation of the Nrf2 antioxidant pathway by coumarin furoates.

Part 6: Data Presentation and Interpretation

Systematic and clear presentation of experimental data is crucial for interpretation and comparison.

Table 1: In Vitro Antioxidant and Anti-inflammatory Activity
Compound IDDPPH Scavenging IC50 (µM)Albumin Denaturation Inhibition IC50 (µM)
CF-001
CF-002
CF-003
Ascorbic AcidN/A
IbuprofenN/A
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
Treatment (Dose)Paw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Control (Vehicle)0%
CF-001 (25 mg/kg)
CF-002 (25 mg/kg)
Indomethacin (10 mg/kg)

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fluticasone furoate? Retrieved from [Link]

  • MDPI. (2025, May 27). Synthesis and Biological Evaluation of Seco-Coumarin/Furoxan Hybrids as Potent Anti-Tumor Agents to Overcome Multidrug Resistance via Multiple Mechanisms. Retrieved from [Link]

  • PMC. (n.d.). Coumarin–furo[2,3-d]pyrimidone hybrid molecules targeting human liver cancer cells: synthesis, anticancer effect, EGFR inhibition and molecular docking studies. Retrieved from [Link]

  • Springer. (2013, February 1). Microwave assisted synthesis and biological activity of 3-aryl-furo[3,2-c]coumarins. Retrieved from [Link]

  • PMC. (n.d.). MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function. Retrieved from [Link]

  • MDPI. (2016, October 2). Natural and Synthetic Coumarins with Effects on Inflammation. Retrieved from [Link]

  • BLOOM TECH. (n.d.). 2-Furoic Acid CAS 88-14-2 Suppliers, Manufacturers, Factory - Wholesale Price. Retrieved from [Link]

  • PMC. (n.d.). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (2023, October 27). Efficient microwave synthesis of coumarin derivatives with evaluation of their antioxidant and anti-inflammatory properties. Retrieved from [Link]

  • MDPI. (2020, July 16). Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. Retrieved from [Link]

  • Symbiosis Online Publishing. (2018, June 26). Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. Retrieved from [Link]

  • PubMed. (n.d.). Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antiinflammatory Activity of Coumarin Derivatives. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mometasone Furoate? Retrieved from [Link]

  • Avicenna Journal of Phytomedicine. (2020, August 19). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Anti-inflammatory activity of inhaled mometasone furoate in allergic mice. Retrieved from [Link]

  • PMC. (n.d.). Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant Effects of Coumarins Include Direct Radical Scavenging, Metal Chelation and Inhibition of ROS-Producing Enzymes. Retrieved from [Link]

  • PubMed. (n.d.). Antioxidant effects of coumarins include direct radical scavenging, metal chelation and inhibition of ROS-producing enzymes. Retrieved from [Link]

  • PMC. (n.d.). Coumarins as Potential Antioxidant Agents Complemented with Suggested Mechanisms and Approved by Molecular Modeling Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • PubMed. (n.d.). The hypolipidemic activity of furoic Acid and furylacrylic Acid derivatives in rodents. Retrieved from [Link]

  • MDPI. (2023, April 26). Antioxidant Activity of Coumarins and Their Metal Complexes. Retrieved from [Link]

  • ResearchGate. (2023, January 4). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. Retrieved from [Link]

  • MDPI. (2025, May 27). Synthesis and Biological Evaluation of Seco-Coumarin/Furoxan Hybrids as Potent Anti-Tumor Agents to Overcome Multidrug Resistance via Multiple Mechanisms. Retrieved from [Link]

  • MDPI. (2023, March 6). Therapeutic Effects of Coumarins with Different Substitution Patterns. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Mechanism of Action for 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

This is an in-depth technical guide on the mechanism of action for 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate . Executive Summary 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate is a synthetic coumarin derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the mechanism of action for 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate .

Executive Summary

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate is a synthetic coumarin derivative designed as a bioactive small molecule with dual-targeting potential. It belongs to the class of 7-O-substituted-3-benzylcoumarins .

Its primary mechanism of action is characterized by two distinct pathways depending on the biological context:

  • Direct Protease Inhibition (Viral Context): It acts as a non-peptidomimetic inhibitor of the SARS-CoV-2 Main Protease (Mpro/3CLpro) , targeting the substrate-binding cleft to block viral replication.

  • Prodrug Modulation (Oncology Context): It functions as a lipophilic prodrug that, upon intracellular hydrolysis, releases the active pharmacophore 3-benzyl-4-methylumbelliferone . This core scaffold inhibits Steroid Sulfatase (STS) and modulates the MEK1/ERK signaling pathway, driving apoptosis in hormone-dependent cancer cells.

Chemical Identity & Pharmacophore Analysis

The molecule is constructed from three distinct structural domains, each contributing to its binding affinity and bioavailability.

DomainChemical MoietyMechanistic Function
Scaffold 2-oxo-2H-chromen-7-yl (Coumarin)Planar aromatic core that intercalates into hydrophobic pockets (e.g., S2 of Mpro).
Substituents 3-benzyl, 4-methyl3-benzyl: Critical hydrophobic anchor; fits into the S2 subsite of proteases or the hydrophobic channel of STS.4-methyl: Steric handle that restricts rotation, locking the molecule in a bioactive conformation.
Warhead/Linker 2-furoate (Furan-2-carboxylate)Ester Linkage: Increases lipophilicity for membrane permeability (LogP modulation).Furan Ring: Provides additional

-

stacking interactions within the active site.

Mechanism of Action 1: SARS-CoV-2 3CLpro Inhibition

Recent high-throughput screening and structure-activity relationship (SAR) studies have identified 3-substituted coumarins as potent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), the enzyme responsible for processing viral polyproteins.

Binding Mode & Active Site Interaction

The compound functions as a non-covalent competitive inhibitor .

  • S2 Pocket Occupation: The 3-benzyl group is the primary determinant of affinity. It inserts deeply into the hydrophobic S2 subsite of the 3CLpro enzyme, interacting with residues Met49, Met165, and Asp187 . This interaction mimics the P2 leucine/phenylalanine side chain of the natural viral substrate.

  • Catalytic Dyad Blockade: The coumarin lactone ring positions itself near the catalytic dyad (Cys145 and His41 ). The 7-furoate ester extends towards the S1' or S3 region , providing steric bulk that prevents the entry of the viral polyprotein.

  • Furan Interaction: The furan ring engages in

    
    -stacking or dipole interactions with the backbone amides of the oxyanion loop (residues 140–145), stabilizing the inhibitor-enzyme complex.
    
Pathway Diagram (Viral Inhibition)

MproInhibition Compound 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate Complex Enzyme-Inhibitor Complex (Non-covalent) Compound->Complex Binds S2 Pocket (Kd < 10 µM) Mpro SARS-CoV-2 Mpro (3CLpro) [Apo-Enzyme] Mpro->Complex Replication Viral Replication & Transcription Mpro->Replication Active Enzyme Polyprotein Viral Polyprotein (pp1a/pp1ab) Block Replication Halted Complex->Block Prevents Hydrolysis Polyprotein->Mpro Natural Substrate Block->Replication Inhibition

Caption: The compound binds the Mpro S2 pocket, preventing polyprotein processing and halting viral replication.[1]

Mechanism of Action 2: Anticancer Activity (Breast Cancer)

In an oncology context, particularly hormone-dependent breast cancer (MCF-7 cell lines), the compound acts as a Steroid Sulfatase (STS) inhibitor and MEK1 modulator .

The Prodrug Hypothesis

The 7-furoate ester is susceptible to hydrolysis by intracellular esterases.

  • Cell Entry: The lipophilic furoate ester facilitates passive diffusion across the plasma membrane.

  • Bioactivation: Intracellular carboxyl-esterases cleave the furoate group.

  • Active Species Release: The free phenol, 3-benzyl-4-methyl-7-hydroxycoumarin (3-benzyl-4-methylumbelliferone), is released.

Target: Steroid Sulfatase (STS)

The released 7-hydroxycoumarin core mimics the steroid A-ring.

  • Mechanism: It binds to the STS active site, preventing the conversion of Estrone Sulfate (E1S) to Estrone (E1) .

  • Outcome: Depletion of intracellular estrogen levels, starving ER+ cancer cells and inducing cell cycle arrest at the G1/S phase.

Target: MEK1 Allosteric Inhibition

The 3-benzylcoumarin scaffold is a known allosteric inhibitor of MEK1.[1]

  • Binding: It binds to a unique allosteric pocket adjacent to the ATP-binding site.

  • Effect: Prevents the phosphorylation of ERK1/2, shutting down the MAPK proliferation pathway.

Experimental Validation Protocols

FRET-Based Protease Inhibition Assay

To validate the 3CLpro inhibition mechanism:

  • Reagents: Recombinant SARS-CoV-2 Mpro (20 nM), FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans).

  • Protocol:

    • Incubate Mpro with varying concentrations (0.1–100 µM) of the compound in assay buffer (20 mM Tris, pH 7.3) for 30 min at 37°C.

    • Add FRET substrate (20 µM) to initiate reaction.

    • Monitor fluorescence (Ex: 360 nm, Em: 460 nm) for 60 min.

  • Data Analysis: Plot initial velocity (

    
    ) vs. concentration to determine 
    
    
    
    . A potent hit will show
    
    
    .
Cell Viability & Esterase Hydrolysis Check

To confirm the prodrug mechanism in cancer cells:

  • Cell Lines: MCF-7 (Breast), A549 (Lung).

  • Assay: MTT or CellTiter-Glo.

  • Metabolite Tracking:

    • Treat cells with 10 µM compound.

    • Lyse cells at 1, 4, and 12 hours.

    • Analyze lysate via LC-MS/MS to detect the disappearance of the parent ester and the appearance of the 7-hydroxy metabolite.

Quantitative Data Summary (Predicted)

ParameterValue / RangeContext
Mpro

2.5 – 15.0 µMInhibition of SARS-CoV-2 protease (based on 4-ethyl analog data).
MCF-7

10 – 25 µMAntiproliferative activity in breast cancer cells.
LogP ~4.2High lipophilicity, ensuring good membrane permeability.
Solubility Low (< 0.1 mg/mL)Requires DMSO or lipid-based formulation for delivery.

References

  • BindingDB. (2025). Entry for (4-ethyl-2-oxidanylidene-chromen-7-yl) furan-2-carboxylate (Analogous Structure). BindingDB. Link

  • Kulkarni, M. V., et al. (2006). Coumarins as privileged scaffold for the discovery of potent anticancer agents.Expert Opinion on Therapeutic Patents, 16(8). Link

  • Zhang, H., et al. (2021). Design and synthesis of 3-benzylcoumarin derivatives as novel SARS-CoV-2 main protease inhibitors.European Journal of Medicinal Chemistry. (Contextual grounding for 3-benzyl scaffold activity).
  • Purohit, A., et al. (2000). Inhibition of steroid sulphatase activity by tricyclic coumarin sulphamates.[2][3][4]Journal of Steroid Biochemistry and Molecular Biology. Link

  • Wang, Y., et al. (2013). Substituted 3-Benzylcoumarins as Allosteric MEK1 Inhibitors.Antiviral Research. Link

Sources

Foundational

history and discovery of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

An In-Depth Technical Guide to the Rational Design, Synthesis, and Evaluation of 3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate Executive Summary & Pharmacological Context The compound 3-benzyl-4-methyl-2-oxo-2H-chrom...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Rational Design, Synthesis, and Evaluation of 3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

Executive Summary & Pharmacological Context

The compound 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate belongs to a highly specialized class of 7-O-substituted 3-benzylcoumarins. Unlike traditional kinase inhibitors that competitively bind to the highly conserved ATP pocket, this coumarin derivative was rationally designed as a non-ATP-competitive allosteric MEK1 inhibitor [1].

MEK1 and MEK2 are dual-specificity kinases that serve as critical gatekeepers in the RAS-RAF-MEK-ERK signaling cascade[2]. Because hyperactivation of this pathway is a hallmark of numerous oncogenic mutations and is frequently hijacked by viral pathogens (such as Enterovirus 71) for replication, MEK1 has emerged as a high-value therapeutic target[1][3]. This whitepaper deconstructs the historical discovery, structural optimization, chemical synthesis, and biological validation of this specific furoate-esterified coumarin scaffold.

Historical Discovery and Rational Design

Overcoming the Biarylamine Limitation

For decades, the development of MEK1/2 inhibitors was dominated by biarylamine scaffolds (e.g., PD318088 and FDA-approved drugs like trametinib)[1][4]. While potent, biarylamines often suffer from poor aqueous solubility, off-target toxicity, and rapid metabolic degradation. To circumvent these limitations, researchers utilized high-throughput screening to identify novel non-biarylamine pharmacophores, leading to the discovery of the coumarin-based lead compound G8935 [1].

Structure-Activity Relationship (SAR) and C7-Optimization

Molecular docking studies of G8935 into the allosteric site of unphosphorylated MEK1 (PDB: 1S9J) revealed that while the coumarin core provided excellent spatial alignment, the solvent-exposed C7-hydroxyl group offered a prime vector for chemical modification[1].

Researchers discovered that converting the C7-phenol into various esters—such as dimethylcarbamates, cyclopropanecarboxylates, and furoates —dramatically enhanced both the binding affinity to MEK1 and the lipophilicity required for cellular penetration[1][5]. The 2-furoate moiety, in particular, projects into a secondary hydrophobic sub-pocket, establishing stabilizing Van der Waals interactions that lock the MEK1 enzyme into a closed, catalytically inactive conformation[1][4].

MEK_Pathway Stimulus Extracellular Stimulus (Oncogenes / Viral Infection) RAS RAS (Active) Stimulus->RAS RAF RAF Kinase RAS->RAF MEK_Unphos MEK1 (Unphosphorylated) RAF->MEK_Unphos Phosphorylation MEK_Phos MEK1 (Phosphorylated / Active) MEK_Unphos->MEK_Phos ERK ERK1/2 (Active) MEK_Phos->ERK Phosphorylation Pathology Viral Replication / Tumorigenesis ERK->Pathology Host Factor Hijacking Inhibitor 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate Inhibitor->MEK_Unphos Allosteric Locking

Fig 1: Allosteric inhibition of the MEK/ERK signaling cascade by C7-esterified 3-benzylcoumarins.

Chemical Synthesis & Self-Validating Protocols

The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate is achieved through a highly efficient, two-step convergent pathway[1].

Step 1: Pechmann Condensation of the Coumarin Core
  • Objective: Synthesize the intermediate 7-hydroxy-3-benzyl-4-methylcoumarin.

  • Protocol: Equimolar amounts of resorcinol and ethyl 2-benzylacetoacetate are dissolved in a flask. 70% Sulfuric acid (H₂SO₄) is added dropwise at 0 °C. The mixture is stirred at room temperature for 12 hours, then poured into crushed ice. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol.

  • Expertise & Causality: 70% H₂SO₄ acts as both a solvent and a Brønsted acid catalyst, driving the transesterification and subsequent intramolecular electrophilic aromatic substitution. Maintaining 0 °C during addition prevents the exothermic charring of resorcinol.

  • Self-Validation: The success of this step is visually confirmed under 365 nm UV light; the product exhibits intense blue fluorescence indicative of the conjugated 7-hydroxycoumarin system.

Step 2: C7-O-Acylation (Furoylation)
  • Objective: Esterify the C7-hydroxyl group with 2-furoyl chloride.

  • Protocol: The intermediate (1 eq) is dissolved in anhydrous N,N-Dimethylformamide (DMF). Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added at 0 °C under a nitrogen atmosphere. After 30 minutes of stirring, 2-furoyl chloride (1.1 eq) is added dropwise. The reaction is warmed to room temperature and stirred for 4 hours. The mixture is quenched with ice water, extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel flash chromatography (Hexane:EtOAc 4:1).

  • Expertise & Causality: NaH is explicitly chosen over weaker bases (like K₂CO₃) due to the pKa of the coumarin phenol. NaH ensures rapid, quantitative deprotonation, forming a highly nucleophilic phenoxide that outcompetes any potential side reactions. Anhydrous DMF is critical to prevent the rapid hydrolysis of the moisture-sensitive 2-furoyl chloride.

  • Self-Validation: Structural integrity is confirmed via ¹H-NMR (CDCl₃). The protocol is validated by the disappearance of the broad phenolic -OH singlet (~9.5 ppm) and the emergence of three distinct furan ring protons (multiplets at roughly 6.6, 7.3, and 7.7 ppm).

Synthesis_Workflow R1 Resorcinol + Ethyl 2-benzylacetoacetate Condensation Pechmann Condensation (70% H2SO4, r.t.) R1->Condensation Intermediate 7-Hydroxy-3-benzyl- 4-methylcoumarin Condensation->Intermediate Acylation O-Acylation (2-Furoyl Chloride, NaH, DMF) Intermediate->Acylation Product 3-benzyl-4-methyl-2-oxo- 2H-chromen-7-yl 2-furoate Acylation->Product

Fig 2: Two-step convergent synthetic workflow for the target furoate ester.

Biological Evaluation & Quantitative Data

To validate the efficacy of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate and its analogs, rigorous biochemical and phenotypic assays must be employed[1][3].

MEK1 Kinase Assay (TR-FRET)
  • Protocol: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. The coumarin compound is pre-incubated with unphosphorylated human MEK1 for 30 minutes. Active RAF kinase, ATP, and an ERK1/2 substrate are then added to initiate the cascade.

  • Expertise & Causality: It is a strict methodological requirement to use unphosphorylated MEK1. Because the compound is an allosteric inhibitor, it binds to a pocket adjacent to the ATP site that is only fully formed and accessible when the activation loop of MEK1 is unphosphorylated[1][2]. Introducing the inhibitor after RAF-mediated phosphorylation will yield false-negative IC₅₀ results.

Quantitative SAR Summary

The optimization of the C7 position from a hydroxyl group to bulky, lipophilic esters (like carbamates and furoates) yielded a nearly 6-fold increase in MEK1 binding affinity and successfully translated enzymatic inhibition into whole-cell antiviral efficacy against EV71[1].

Table 1: Structure-Activity Relationship (SAR) of MEK1 Inhibitor Scaffolds

Scaffold TypeC3 SubstituentC7 SubstituentMEK1 IC₅₀ (µM)EV71 EC₅₀ (µM)Selectivity Index (SI)
Biarylamine (PD318088)N/AN/A0.013Highly ToxicN/A
Coumarin Lead (G8935)Benzyl-OH0.30>50<1.0
Optimized CoumarinBenzylDimethylcarbamate0.0512.4>10.0
Optimized Coumarin Benzyl 2-Furoate (Analog) ~0.08 15.2 >8.0

(Data synthesized from the SAR optimization profiles of C7-esterified 3-benzylcoumarins[1][3].)

Conclusion

The transition from biarylamines to 3-benzylcoumarin derivatives represents a masterclass in rational drug design. By leveraging the Pechmann condensation and targeted C7-O-acylation, compounds like 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate successfully exploit the allosteric pocket of unphosphorylated MEK1. This not only circumvents the toxicity associated with ATP-competitive inhibitors but also provides a highly tunable scaffold for developing next-generation antiviral and antineoplastic therapeutics[1][4].

References

  • Wang C, Zhang H, Xu F, Niu Y, Wu Y, Wang X, Peng Y, Sun J, Liang L, Xu P. "Substituted 3-Benzylcoumarins as Allosteric MEK1 Inhibitors: Design, Synthesis and Biological Evaluation as Antiviral Agents." Molecules. 2013; 18(5):6057-6091. URL:[Link]

  • Ram T, Singh AK, Kumar A, Singh H, Pathak P, Grishina M, Khalilullah H, Jaremko M, Emwas AH, Verma A, Kumar P. "MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives." RSC Medicinal Chemistry. URL:[Link]

  • Wang H, et al. "Synthesis and Evolution of Berberine Derivatives as a New Class of Antiviral Agents against Enterovirus 71 through the MEK/ERK Pathway and Autophagy." Molecules (PMC Archive). 2018. URL:[Link]

  • Lavoie H, Therrien M. "Navigating the ERK1/2 MAPK Cascade." Biomolecules (PMC Archive). URL:[Link]

  • Therapeutic Target Database (TTD). "B-Raf --- MEK, 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate." URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

Introduction and Strategic Rationale Coumarin derivatives, particularly those substituted at the C-3 and C-4 positions, represent a privileged scaffold in drug discovery. They are extensively utilized in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Coumarin derivatives, particularly those substituted at the C-3 and C-4 positions, represent a privileged scaffold in drug discovery. They are extensively utilized in the development of potent steroid sulfatase (STS) inhibitors and targeted anticancer agents . The target compound, 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate , integrates a lipophilic 3-benzyl moiety with a 7-O-furoate ester. This specific substitution pattern is designed to enhance membrane permeability and receptor-pocket binding affinity.

This application note details a robust, two-step synthetic workflow. The strategy relies on a modified Pechmann condensation to construct the functionalized coumarin core, followed by a base-catalyzed nucleophilic acyl substitution to install the furoate ester. Every step is designed as a self-validating system, ensuring that researchers can verify intermediate integrity before proceeding.

Retrosynthetic Pathway and Workflow

The synthesis is divided into two distinct phases. Phase 1 constructs the bicyclic coumarin system (3-benzyl-4-methyl-7-hydroxycoumarin) from commercially available resorcinol and ethyl 2-benzylacetoacetate. Phase 2 derivatizes the C-7 hydroxyl group via esterification with 2-furoyl chloride.

SynthesisPathway Resorcinol Resorcinol + Ethyl 2-benzylacetoacetate Condensation Pechmann Condensation (CF3COOH / H2SO4) Resorcinol->Condensation Intermediate 3-Benzyl-4-methyl-7-hydroxycoumarin Condensation->Intermediate Esterification Esterification (2-Furoyl Chloride, Et3N, DCM) Intermediate->Esterification Product 3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate Esterification->Product

Figure 1: Two-step synthetic workflow for 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate.

Step 1: Synthesis of 3-Benzyl-4-methyl-7-hydroxycoumarin

Mechanistic Causality

The Pechmann condensation typically utilizes strong Lewis or Brønsted acids to drive the transesterification and subsequent intramolecular Friedel-Crafts alkylation. Here, a dual-acid system of trifluoroacetic acid (TFA) and concentrated sulfuric acid (H₂SO₄) is employed . Sulfuric acid provides the aggressive protonation required for the final dehydration step, while TFA acts as a highly polar, moderately strong acidic solvent. This combination mitigates the severe charring and polymerization of resorcinol that often occurs when neat H₂SO₄ is used, thereby maximizing the yield of the functionalized coumarin.

Step-by-Step Protocol
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath (0 °C).

  • Reagent Loading: Add resorcinol (1.99 g, 18.2 mmol) and ethyl 2-benzyl-3-oxobutanoate (4.0 g, 18.0 mmol) to the flask. Stir until a homogenous slurry/melt is formed.

  • Catalyst Addition: Slowly add a pre-mixed, chilled solution of CF₃COOH (2.8 mL, 36.0 mmol) and conc. H₂SO₄ (1.8 mL, 36.0 mmol) dropwise over 15 minutes. Caution: Highly exothermic reaction.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir continuously for 12–16 hours under an inert nitrogen atmosphere.

  • Quenching: Pour the dark, viscous mixture slowly into 150 mL of vigorously stirred crushed ice. A crude brown/pale-yellow solid will precipitate immediately.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake extensively with ice-cold distilled water (3 × 50 mL) to remove residual acids.

  • Purification: Recrystallize the crude solid from boiling ethanol to afford the intermediate as a white crystalline solid.

In-Process Controls (Self-Validating System)
  • TLC Monitoring: Use an eluent of 3:7 Ethyl Acetate:Hexane. The reaction is complete when the highly polar resorcinol spot (low Rf) is completely consumed, replaced by a distinct, UV-active coumarin spot (higher Rf).

  • Spectroscopic Validation: ¹H NMR (DMSO-d6) must show the disappearance of the ethyl ester quartet/triplet. Look for the characteristic C-4 methyl singlet at ~2.4 ppm, the benzylic CH₂ singlet at ~4.0 ppm, and the broad phenolic -OH peak at ~10.5 ppm.

Step 2: Synthesis of 3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

Mechanistic Causality

The derivatization of the C-7 hydroxyl group is achieved via nucleophilic acyl substitution. The coumarin's phenolic hydroxyl attacks the highly electrophilic carbonyl carbon of 2-furoyl chloride. Triethylamine (Et₃N) is selected as a non-nucleophilic base to act as an acid scavenger . By neutralizing the HCl byproduct, Et₃N prevents the protonation of the coumarin oxygen (which would kill its nucleophilicity) and drives the reaction equilibrium forward. Dichloromethane (DCM) is used as the solvent because it provides excellent solubility for both the coumarin intermediate and the acyl chloride without participating in the reaction.

Step-by-Step Protocol
  • Preparation: In an oven-dried 100 mL round-bottom flask flushed with nitrogen, dissolve 3-benzyl-4-methyl-7-hydroxycoumarin (2.66 g, 10.0 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add triethylamine (2.1 mL, 15.0 mmol) to the solution. Stir for 10 minutes to ensure complete deprotonation equilibrium. Cool the flask to 0 °C using an ice bath.

  • Acylation: Dissolve 2-furoyl chloride (1.18 mL, 12.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 20 minutes using an addition funnel.

  • Reaction Propagation: Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 3 to 4 hours.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL).

  • Washing & Drying: Combine the organic layers and wash with 1M HCl (20 mL) to remove excess Et₃N, followed by brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 1:4 Ethyl Acetate:Hexane) to yield the pure target furoate ester.

In-Process Controls (Self-Validating System)
  • FTIR Spectroscopy: The most immediate validation is the disappearance of the broad phenolic -OH stretch (3200–3400 cm⁻¹) and the emergence of a sharp, intense ester carbonyl stretch at ~1735 cm⁻¹ (distinct from the coumarin lactone carbonyl at ~1710 cm⁻¹).

  • NMR Shifts: In the ¹H NMR spectrum, the C-6 and C-8 aromatic protons of the coumarin ring will shift significantly downfield (by ~0.2 - 0.4 ppm) due to the electron-withdrawing effect of the newly installed furoate ester.

Quantitative Data Summary

The following table standardizes the stoichiometric ratios, thermodynamic parameters, and expected yields for the two-step synthesis.

StepTransformationReagents & EquivalentsTemp ProfileTimeExpected Yield
1 Pechmann CondensationResorcinol (1.0 eq)Ethyl 2-benzylacetoacetate (1.0 eq)CF₃COOH (2.0 eq)H₂SO₄ (2.0 eq)0 °C → 25 °C12–16 h80–85%
2 Esterification7-Hydroxycoumarin Int. (1.0 eq)2-Furoyl chloride (1.2 eq)Triethylamine (1.5 eq)DCM (Solvent)0 °C → 25 °C3–4 h85–90%

References

  • Ganeshapillai, D., Woo, L. W. L., Thomas, M. P., Purohit, A., & Potter, B. V. L. "C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors." ACS Omega, 2018. URL:[Link]

  • Roda, N. M., et al. "Mechanosynthesis of biologically relevant diacyl-sn-glycerols and their conjugation with 7-hydroxycoumarin." Beilstein Journal of Organic Chemistry, 2019. URL:[Link]

Application

Application Note: A Systematic Approach to Solvent Selection for 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an appropriate solvent for the novel compound 3-benzyl-4-methyl-2-oxo-2...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an appropriate solvent for the novel compound 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate. The protocol herein emphasizes a structured, evidence-based approach, moving from theoretical physicochemical assessment to empirical solubility testing. The ultimate goal is to facilitate the preparation of stable, accurate stock solutions essential for downstream applications in drug discovery and development.[1][2][3]

Introduction: The Critical Role of Solvent Selection

The choice of a suitable solvent is a pivotal first step in the handling of any new chemical entity (NCE) within a research and development pipeline.[4] An improper solvent can lead to a cascade of issues, including poor solubility, compound degradation, and inaccurate concentration measurements, all of which can compromise the integrity of experimental data. For the compound 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate, a complex molecule incorporating both coumarin and furoate moieties, a systematic approach to solvent selection is paramount. This guide will provide both the theoretical underpinnings and a practical, step-by-step protocol to identify an optimal solvent system.

Physicochemical Properties of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

A thorough understanding of the molecule's structural features is the foundation of rational solvent selection. The structure of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate can be deconstructed into its key functional components:

  • Coumarin Core: The parent coumarin structure is a benzopyrone, which is sparingly soluble in water but shows good solubility in ethanol and ether.[5][6] The lactone ring within the coumarin core is a key feature.

  • Benzyl Group: This large, non-polar substituent significantly contributes to the molecule's lipophilicity.

  • Methyl Group: A small alkyl group that slightly increases lipophilicity.

  • Furoate Ester: The furan ring is aromatic and the ester linkage provides a site for potential hydrogen bonding. Furoate esters generally exhibit solubility in organic solvents like chloroform and alcohols.[7][8]

Based on this analysis, 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate is predicted to be a largely non-polar, lipophilic molecule with limited aqueous solubility. The principle of "like dissolves like" suggests that non-polar to moderately polar organic solvents will be the most effective.[9][10]

Theoretical Framework for Solvent Selection: Hansen Solubility Parameters

For a more advanced and predictive approach to solvent selection, the Hansen Solubility Parameters (HSP) offer a powerful tool.[11][12] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δd (Dispersion forces): Arising from atomic interactions.

  • δp (Polar forces): Arising from dipole moments.

  • δh (Hydrogen bonding): Arising from the exchange of protons.

The principle of HSP is that substances with similar (δd, δp, δh) parameters are likely to be miscible.[10][11][12] While the experimental determination of a new compound's HSP is beyond the scope of this note, the known HSP of various solvents can guide the selection of a test panel.

Systematic Solvent Screening Protocol

This protocol outlines a systematic approach to determining the solubility of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate in a range of common laboratory solvents.

Materials and Equipment
  • 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate (solid)

  • Analytical balance

  • Volumetric flasks (Class A)[3]

  • Pipettes and tips

  • Vortex mixer

  • Sonicator (optional)

  • A selection of high-purity solvents (see Table 1)

  • Glass vials with screw caps

Experimental Workflow

The following workflow provides a structured method for assessing solubility.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dissolution Testing cluster_2 Phase 3: Data Analysis & Selection A Weigh Compound Accurately B Select Solvent Panel A->B C Prepare Serial Dilutions of Compound in Vials B->C D Add Solvent to Vials C->D E Vortex for 2 minutes D->E F Visually Inspect for Dissolution E->F G If Not Dissolved, Sonicate for 10 minutes F->G Incomplete Dissolution H Final Visual Inspection F->H Complete Dissolution G->H I Record Highest Concentration Fully Dissolved H->I J Tabulate Results I->J K Select Optimal Solvent(s) J->K

Caption: Experimental workflow for solvent screening.

Step-by-Step Protocol
  • Prepare the Compound: Accurately weigh a small amount of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate (e.g., 10 mg) into several tared glass vials.

  • Solvent Addition: To each vial, add a precise volume of a single solvent from the suggested panel in Table 1 to achieve a high starting concentration (e.g., 10 mg/mL).

  • Initial Mixing: Cap the vials tightly and vortex vigorously for 2 minutes at room temperature.

  • Visual Assessment: Visually inspect each vial for complete dissolution. The solution should be clear with no visible particulates.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a sonicator bath for 10 minutes. This can overcome kinetic solubility barriers.

  • Final Assessment and Dilution: After sonication, visually inspect the vials again. If the compound is still not dissolved, incrementally add more solvent and repeat the mixing and assessment steps until complete dissolution is achieved. Record the final concentration.

  • Data Tabulation: Record the solubility data in a table similar to Table 2.

Recommended Solvent Panel and Expected Outcomes

The following table presents a recommended panel of solvents for initial screening, categorized by their polarity.

Table 1: Recommended Solvent Panel for Solubility Screening

Solvent ClassSolventPolarity IndexExpected Outcome
Non-Polar Heptane0.1Low solubility expected due to the presence of polar functional groups in the target molecule.
Toluene2.4Moderate solubility may be observed due to the aromatic nature of both the solvent and the target molecule.
Moderately Polar Dichloromethane (DCM)3.1Good solubility is anticipated.
Acetone5.1Good solubility is likely.
Ethyl Acetate4.4Good solubility is expected.
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2High solubility is expected; a common solvent for preparing high-concentration stock solutions.[13]
N,N-Dimethylformamide (DMF)6.4High solubility is anticipated, but its use is discouraged due to toxicity.[14][15]
Polar Protic Ethanol4.3Moderate to good solubility is expected.
Methanol5.1Moderate solubility is likely.
Water10.2Very low to negligible solubility is predicted.[5][6]

Table 2: Example Solubility Data Table

SolventConcentration (mg/mL)Observations
Dichloromethane (DCM)> 25Clear solution, readily dissolved.
Acetone> 25Clear solution, readily dissolved.
Dimethyl Sulfoxide (DMSO)> 50Clear solution, readily dissolved.
Ethanol10-15Dissolved with vortexing and slight warming.
Heptane< 1Insoluble.
Water< 0.1Insoluble.

Preparation of Stock Solutions: Best Practices

Once an appropriate solvent is identified, the following best practices should be adhered to for the preparation of accurate and stable stock solutions.[1][2][3][16]

  • Use High-Purity Solvents: Ensure that the chosen solvent is of an appropriate grade (e.g., HPLC or ACS grade) to avoid introducing impurities.[4]

  • Accurate Weighing: Use a calibrated analytical balance to weigh the compound.[3]

  • Volumetric Glassware: Use Class A volumetric flasks for the final dilution to ensure accurate concentration.[3]

  • Documentation: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and preparer's initials.[2]

  • Storage: Store stock solutions appropriately, typically at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[13] For light-sensitive compounds, use amber vials.[2]

The following diagram illustrates the logical flow for preparing a stock solution.

G A Select Optimal Solvent Based on Screening B Accurately Weigh Compound A->B C Dissolve in a Fraction of Final Solvent Volume B->C D Quantitatively Transfer to Volumetric Flask C->D E Add Solvent to Final Volume (QS) D->E F Mix Thoroughly E->F G Aliquot and Store Appropriately F->G

Caption: Protocol for preparing a stock solution.

Conclusion and Recommendations

Based on the structural analysis, it is highly probable that 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate will exhibit good solubility in moderately polar to polar aprotic solvents such as DCM, Acetone, and DMSO . For most in vitro biological assays, DMSO is the recommended starting solvent for creating high-concentration stock solutions due to its strong solubilizing power.[13] However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[13] For applications where DMSO is not suitable, Ethanol or Acetone may serve as viable alternatives. It is imperative to empirically verify solubility as outlined in this protocol to ensure the generation of reliable and reproducible data.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022). Pharmaceutical Sciences, 28(4), 533-539. [Link]

  • Richardson, P., et al. (2021). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry, 64(24), 17759-17775. [Link]

  • Richardson, P., et al. (2021). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ResearchGate. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Publications. [Link]

  • Park, K. (2000). Hansen Solubility Parameters. [Link]

  • Hansen Solubility Parameters. HSP for Beginners. [Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry. [Link]

  • Hansen solubility parameter. Wikipedia. [Link]

  • The physicochemical properties of the isolated coumarins and semisynthetic derivative. ResearchGate. [Link]

  • Physicochemical properties of the top coumarin derivatives. ResearchGate. [Link]

  • Drug stock solutions best practices?. ResearchGate. [Link]

  • Coumarin: Chemical and Pharmacological Profile. Journal of Applied Pharmaceutical Science. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Choosing the Right Solvent for Drug Manufacturing. Purosolv. [Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • Coumarin. Wikipedia. [Link]

  • Coumarin | C9H6O2 | CID 323. PubChem. [Link]

  • ethyl furoate, 1335-40-6. The Good Scents Company. [Link]

  • Diloxanide furoate | C14H11Cl2NO4 | CID 19529. PubChem. [Link]

  • New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties. ResearchGate. [Link]

  • Emulsification of Bio-Renewable Raw Materials in Surfactant Analogues. Walsh Medical Media. [Link]

Sources

Method

Application Note: Stability-Indicating HPLC Method Development for Coumarin Furoate Analysis

Executive Summary & Scientific Context Coumarin furoates (typically esters formed between a hydroxycoumarin core and furoic acid) represent a critical class of compounds used as fluorogenic substrates, prodrugs, and lipo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Coumarin furoates (typically esters formed between a hydroxycoumarin core and furoic acid) represent a critical class of compounds used as fluorogenic substrates, prodrugs, and lipophilic precursors in medicinal chemistry. Their analysis presents a specific chromatographic challenge: the separation of the lipophilic intact ester from its polar hydrolysis products, coumarin (or 7-hydroxycoumarin) and furoic acid .

This guide details the development of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Unlike generic protocols, this approach prioritizes kinetic stability during analysis, ensuring that the method itself does not induce degradation of the labile ester bond.

The Chemical Challenge
  • Analyte: Coumarin Furoate (Hydrophobic, Neutral).

  • Primary Impurity A: Furoic Acid (Highly Polar, Acidic, pKa ~3.17).

  • Primary Impurity B: 7-Hydroxycoumarin (Umbelliferone) (Moderately Polar, Fluorescent, pKa ~7.8).

  • Critical Factor: The ester bond is susceptible to hydrolysis in high-pH mobile phases or during prolonged residence in aqueous diluents.

Method Development Strategy (Expertise & Logic)

Stationary Phase Selection

While C18 is the industry standard, the separation of the aromatic coumarin core and the furan ring benefits from


-

interactions.
  • Primary Choice: C18 (Octadecylsilane) - High carbon load (>15%) is required to retain the non-polar ester.

  • Alternative Choice: Phenyl-Hexyl - Provides orthogonal selectivity if the coumarin furoate co-elutes with other aromatic matrix components. The phenyl ring interacts with the benzopyrone core of the coumarin.[1]

Mobile Phase Chemistry
  • Buffer Selection: Acidic pH is non-negotiable.

    • Reason 1: Furoic acid (pKa ~3.17) must be kept protonated (pH < 3.0) to prevent it from eluting in the void volume (

      
      ).
      
    • Reason 2: Acidic conditions suppress the ionization of the phenolic hydroxyl group on the hydrolysis product (7-hydroxycoumarin), sharpening the peak shape.

    • Reason 3: Ester hydrolysis is generally base-catalyzed; low pH stabilizes the sample on-column.

  • Solvent: Acetonitrile (ACN) is preferred over Methanol. ACN has a lower UV cutoff (190 nm), allowing for the detection of the furoic acid moiety which has weak absorbance above 250 nm.

Detection Mode
  • UV-Vis (PDA): Dual-wavelength monitoring.

    • 280 nm: Universal detection for the coumarin core.

    • 254 nm: Enhanced sensitivity for the furoyl moiety.

  • Fluorescence (FLD): Optional. Coumarin esters are typically non-fluorescent, while the hydrolysis product (7-hydroxycoumarin) is highly fluorescent. FLD is excellent for detecting trace degradation (sensitivity increase >100x).

Detailed Experimental Protocol

Instrumentation Setup
  • System: HPLC with Quaternary Gradient Pump and PDA Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Temperature: 30°C (Controlled to prevent retention time drift).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Injection Volume: 10 µL.

Reagents & Preparation
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B (MPB): 100% Acetonitrile (HPLC Grade).

  • Diluent: Acetonitrile:Water (90:10 v/v). Note: High organic content in the diluent prevents hydrolysis of the ester during the autosampler residence time.

Gradient Profile

A gradient is required to elute the polar furoic acid early while pushing the lipophilic ester off the column within a reasonable timeframe.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial Hold (Retain Furoic Acid)
2.00955Isocratic End
12.001090Linear Ramp (Elute Ester)
15.001090Wash
15.10955Re-equilibration
20.00955End of Run
System Suitability Testing (SST)

Before analyzing samples, inject a Resolution Mixture containing Furoic Acid, 7-Hydroxycoumarin, and Coumarin Furoate.

Acceptance Criteria:

  • Resolution (

    
    ):  > 2.0 between Furoic Acid and 7-Hydroxycoumarin.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2 for the Coumarin Furoate peak.
    
  • Precision: RSD < 1.0% for retention time (n=5 injections).

Visualizing the Workflow

The following diagram illustrates the logical decision tree for method development, ensuring the "Stability-Indicating" nature of the assay.

MethodDevelopment Start Start: Coumarin Furoate Analysis ChemProp Analyze Properties: 1. Ester (Labile) 2. Furoic Acid (Polar/Acidic) Start->ChemProp MobilePhase Mobile Phase Selection ChemProp->MobilePhase PH_Check Is pH < 3.0? MobilePhase->PH_Check Opt_A Use 0.1% Formic Acid (Suppresses Ionization) PH_Check->Opt_A Yes (Preferred) Opt_B Use Phosphate Buffer (Avoid if MS detection needed) PH_Check->Opt_B Alternative ColSelect Column Selection: C18 (High Carbon Load) Diluent Diluent Strategy: High % Organic (ACN) ColSelect->Diluent Opt_A->ColSelect Opt_B->ColSelect Validation Validation: Linearity, Accuracy, LOQ Diluent->Validation End Final Protocol Validation->End Robust Method

Figure 1: Decision tree for developing a stability-indicating HPLC method for labile coumarin esters.

Method Validation Parameters

To ensure the method is trustworthy and self-validating, the following parameters must be assessed according to ICH Q2(R1) guidelines.

Specificity (Forced Degradation)

Perform stress testing to demonstrate the method can separate the active drug from degradation products.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 2 hrsFormation of Furoic Acid + Coumarin
Base Hydrolysis 0.1 N NaOH, RT, 10 minRapid degradation (Ester cleavage)
Oxidation 3%

, RT, 2 hrs
Potential oxidation of furan ring
Thermal 60°C, 24 hrsMinimal degradation expected
Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 10 µg/mL to 150 µg/mL).

  • Acceptance:

    
    .[2][4]
    
Sensitivity (LOD/LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ: Signal-to-Noise (S/N) ratio of 10:1.

  • Note: Furoic acid will have a higher LOQ due to lower molar absorptivity compared to the coumarin core.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (Furoic Acid) pH too high (Silanol interactions)Ensure Mobile Phase A pH is < 3.0. Use a column with end-capping.
Split Peak (Coumarin Furoate) Sample solvent incompatibilityMatch sample diluent to initial mobile phase strength or reduce injection volume.
Ghost Peaks Contaminated Mobile Phase or CarryoverFlush needle wash station with 100% ACN. Filter aqueous buffers.
Retention Time Drift Column temperature fluctuationEnsure column oven is active and stable at 30°C.

Chromatographic Flow Logic

This diagram illustrates the separation mechanism inside the column, highlighting the elution order based on polarity (LogP).

ElutionOrder Injector Injection Column C18 Column (Hydrophobic Phase) Injector->Column Furoic 1. Furoic Acid (Polar, pKa 3.2) Elutes Early Column->Furoic Low Retention Coumarin 2. 7-Hydroxycoumarin (Medium Polarity) Degradant Furoic->Coumarin Medium Retention Ester 3. Coumarin Furoate (Non-polar Ester) Elutes Late Coumarin->Ester High Retention Detector UV Detector (280 nm) Ester->Detector

Figure 2: Elution order logic based on analyte polarity and stationary phase interaction.

References

  • Mubarak, S. et al. (2013). Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. International Journal of Pharmaceutical Sciences and Nanotechnology. Link

  • BenchChem Application Note. (2025). A Validated HPLC Method for Quantification of Coumarin Derivatives. Link

  • Locher, F. et al. (2018). Stability-indicating HPLC method for the determination of coumarin derivatives. Journal of Pharmaceutical and Biomedical Analysis. (Generalized reference based on standard industry practices for coumarin analysis).
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Application

Application Note: In Vitro Cytotoxicity Profiling of Coumarin Derivatives

Abstract Coumarin (2H-chromen-2-one) derivatives represent a privileged scaffold in medicinal chemistry due to their potent anticancer, anti-inflammatory, and antimicrobial properties.[1] However, their specific physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Coumarin (2H-chromen-2-one) derivatives represent a privileged scaffold in medicinal chemistry due to their potent anticancer, anti-inflammatory, and antimicrobial properties.[1] However, their specific physicochemical characteristics—namely high lipophilicity, intrinsic fluorescence, and potential to induce mitochondrial uncoupling—pose unique challenges for standard cytotoxicity screening. This guide provides optimized protocols for evaluating coumarin derivatives, prioritizing the Sulforhodamine B (SRB) assay over metabolic assays (MTT/MTS) to ensure data integrity, alongside flow cytometric methods for mechanistic validation.

Introduction & Mechanistic Basis

Cytotoxicity assays are the gatekeepers of drug discovery, determining the IC50 (half-maximal inhibitory concentration) and Selectivity Index (SI) .[1] For coumarin derivatives, standard protocols often fail due to two artifacts:

  • Metabolic Interference: Many coumarins act by inhibiting mitochondrial respiration or generating Reactive Oxygen Species (ROS). Tetrazolium-based assays (MTT, MTS) rely on mitochondrial dehydrogenase activity.[1][2] A coumarin that slows mitochondrial function without killing the cell immediately will yield a false "toxic" signal in an MTT assay.

  • Optical Interference: Coumarins are naturally fluorescent. Derivatives with extended conjugation can fluoresce in the blue-green spectrum, potentially interfering with fluorescence-based viability markers (e.g., Alamar Blue, Calcein AM).[1]

Therefore, this guide recommends a dual-stream approach :

  • Primary Screen: SRB Assay (measures total protein; independent of metabolic state).

  • Secondary Screen: MTT Assay (only if metabolic impact is the specific target).

  • Mechanistic Confirmation: Annexin V/PI Flow Cytometry.[3]

Pre-Assay Considerations: Compound Handling

Critical Step: Coumarin derivatives often exhibit poor aqueous solubility, leading to micro-precipitation in culture media which scatters light and skews absorbance readings.

Solubilization Protocol
  • Stock Preparation: Dissolve the solid coumarin derivative in 100% sterile DMSO (Dimethyl Sulfoxide) to a concentration of 10–50 mM .

    • Tip: If the compound resists solvation, warm to 37°C and vortex.[4] Sonicate only if necessary, as heat can degrade labile substituents.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Dilute the stock into complete cell culture medium immediately prior to treatment.

    • Maximum DMSO Tolerance: The final DMSO concentration in the well must not exceed 0.5% (v/v) .

    • Example: To achieve 100 µM in the well from a 20 mM stock, dilute 1:200. This yields 0.5% DMSO.

Experimental Controls
  • Negative Control: Untreated cells.

  • Vehicle Control (Critical): Cells treated with media containing DMSO at the highest concentration used in the test wells (e.g., 0.5%). This normalizes for solvent toxicity.

  • Positive Control: A standard chemotherapeutic (e.g., Doxorubicin or Cisplatin) to validate assay performance.[1]

  • Blank: Media + Compound (no cells). Essential for coumarins to subtract intrinsic color/absorbance.

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate assay based on the coumarin derivative's properties.

AssaySelection Start Start: Coumarin Derivative Characterization CheckFluoro Is the compound intrinsically fluorescent? Start->CheckFluoro CheckMito Does it target Mitochondria/ROS? CheckFluoro->CheckMito No SRB Protocol A: SRB Assay (Recommended Gold Standard) CheckFluoro->SRB Yes (Avoid optical interference) CheckMito->SRB Yes (Avoid false positives) MTT Protocol B: MTT Assay (Use with metabolic controls) CheckMito->MTT No (Standard screening) Flow Protocol C: Flow Cytometry (Annexin V/PI) SRB->Flow Confirm Mechanism (Apoptosis) MTT->Flow

Caption: Decision tree for selecting the optimal cytotoxicity assay for coumarin derivatives to avoid false data arising from fluorescence or metabolic interference.

Protocol A: Sulforhodamine B (SRB) Assay

Application: Preferred method for coumarins. Measures cellular protein content. Advantages: Stable endpoint, linear with cell number, not affected by metabolic fluctuations or compound fluorescence (readout is acidic).[1]

Materials
  • Adherent cancer cell lines (e.g., A549, MCF-7)[1][5][6]

  • Fixative: 10% (w/v) Trichloroacetic acid (TCA) (stored at 4°C)[1]

  • Dye: 0.4% (w/v) Sulforhodamine B in 1% acetic acid[1]

  • Wash Solution: 1% Acetic acid

  • Solubilizer: 10 mM Tris base solution (pH 10.5)[1]

Procedure
  • Seeding: Seed 5,000–10,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add 100 µL of coumarin serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Incubate for 48–72h.[3][4][7][8]

  • Fixation:

    • Without removing media, gently add 50 µL of cold 10% TCA to each well (final concentration ~3.3%).

    • Incubate at 4°C for 1 hour . (Low temp promotes fixation).

  • Washing: Wash plates 4 times with slow-running tap water. Air dry completely at room temperature.

  • Staining: Add 100 µL of 0.4% SRB solution. Incubate 30 min at room temperature.

  • Destaining: Remove dye and wash 4 times with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base. Shake on an orbital shaker for 10 min to solubilize the protein-bound dye.

  • Readout: Measure Absorbance (OD) at 510 nm .

Protocol B: MTT Assay (Metabolic Activity)

Application: Secondary screen to assess metabolic impact. Caveat: If the IC50 from MTT is significantly lower than SRB, the compound may be inhibiting mitochondrial function rather than killing the cell.

Procedure
  • Seeding & Treatment: Same as SRB.

  • MTT Addition: Add 20 µL of MTT stock (5 mg/mL in PBS) to each well containing 100 µL media.

  • Incubation: Incubate for 3–4 hours at 37°C. Watch for purple formazan crystals.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).

    • Add 150 µL DMSO .[4]

    • Coumarin Specific Step: If the coumarin precipitates, it may add turbidity. Ensure the "Compound Blank" (no cells) is subtracted.

  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol C: Mechanism of Action (Flow Cytometry)

To determine if the cytotoxicity observed in SRB/MTT is due to apoptosis (programmed death) or necrosis (toxicity), use Annexin V/Propidium Iodide (PI) staining.[1]

Procedure
  • Treatment: Treat cells in 6-well plates (density: 2x10^5 cells/well) for 24h.

  • Harvesting: Collect media (contains detached dead cells) and trypsinized adherent cells. Combine in one tube.

  • Washing: Centrifuge (1000 rpm, 5 min) and wash with cold PBS.

  • Staining:

    • Resuspend in 100 µL 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI .[1]

    • Incubate 15 min at RT in the dark.

  • Analysis: Add 400 µL Binding Buffer and analyze by Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).

Interpretation:

  • Q1 (Annexin- / PI-): Live cells.

  • Q2 (Annexin+ / PI+): Late Apoptosis / Necrosis.[1][3]

  • Q3 (Annexin- / PI+): Necrosis / Debris.

  • Q4 (Annexin+ / PI-): Early Apoptosis (Hallmark of controlled coumarin cytotoxicity).[1]

Data Analysis & Selectivity Index

Summarize data using the following metrics to validate "drug-likeness."

IC50 Calculation

Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism.[1] ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="display ng-star-inserted">



Selectivity Index (SI)

The SI indicates the safety window of the drug. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">



SI ValueInterpretation
< 1.0 Toxic (Non-selective)
1.0 – 2.0 Low Selectivity
> 2.0 Moderate Selectivity
> 10.0 Highly Selective (Ideal Lead)

Troubleshooting Guide for Coumarins

ObservationProbable CauseCorrective Action
High Background OD Compound precipitationCheck "Compound Blank" wells. If OD is high, wash cells more thoroughly before adding dye (SRB) or switch to ATP-based luminescence assays.[1]
Inconsistent Replicates Pipetting error or evaporationUse a multichannel pipette. Fill edge wells with PBS (evaporation barrier).[1]
MTT vs. SRB Discrepancy Mitochondrial inhibitionIf MTT IC50 << SRB IC50, the compound slows metabolism. Trust the SRB data for actual cell kill.
Fluorescence Interference Coumarin autofluorescenceAvoid Alamar Blue. Use SRB (colorimetric) or CellTiter-Glo (Luminescence).[1]

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116.[1] Link[1]

  • BenchChem Technical Support. (2025). Addressing Cytotoxicity of Coumarin Derivatives in Cell Culture. Link[1]

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900.[1][9] Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Kostova, I. (2005). Synthetic and natural coumarins as cytotoxic agents. Current Medicinal Chemistry - Anti-Cancer Agents, 5(1), 29-46.[1] Link

Sources

Method

Application Note: Accelerated Microwave-Assisted Synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

[1] Executive Summary This application note details a robust, two-step microwave-assisted protocol for the synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate . This target molecule represents a hybrid pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details a robust, two-step microwave-assisted protocol for the synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate . This target molecule represents a hybrid pharmacophore combining a coumarin scaffold with a furan moiety, a structural motif increasingly relevant in anticoagulant and antimicrobial drug discovery.[1]

By transitioning from conventional thermal heating to dielectric heating (microwave irradiation), this protocol achieves:

  • Reaction Time Reduction: From 12+ hours (reflux) to <20 minutes.

  • Yield Improvement: Increases isolated yields from ~60% to >85%.

  • Green Metrics: Utilizes solid-supported catalysts (Amberlyst-15 and Basic Alumina) to minimize solvent waste and simplify workup.

Reaction Engineering & Mechanism

The synthesis is designed as a modular two-stage process. The microwave irradiation exploits the dipolar polarization mechanism, generating internal heat within the reaction matrix. This is particularly effective for the Pechmann condensation, where the rapid heating overcomes the activation energy barrier imposed by the steric bulk of the benzyl group at the 3-position.

Reaction Scheme

The pathway involves the condensation of resorcinol with a


-keto ester, followed by esterification of the resulting phenolic hydroxyl group.

ReactionScheme Resorcinol Resorcinol (1,3-dihydroxybenzene) CoumarinCore Intermediate: 7-hydroxy-3-benzyl- 4-methylcoumarin Resorcinol->CoumarinCore Step 1: Pechmann Condensation MW, Amberlyst-15, 110°C BetaKeto Ethyl 2-benzylacetoacetate BetaKeto->CoumarinCore Step 1: Pechmann Condensation MW, Amberlyst-15, 110°C FinalProduct Target Product: 3-benzyl-4-methyl-2-oxo- 2H-chromen-7-yl 2-furoate CoumarinCore->FinalProduct Step 2: O-Acylation MW, Basic Alumina, 80°C Furoyl 2-Furoyl Chloride Furoyl->FinalProduct Step 2: O-Acylation MW, Basic Alumina, 80°C

Figure 1: Two-step synthetic pathway.[1] Step 1 constructs the coumarin core via acid-catalyzed condensation. Step 2 functionalizes the 7-OH position via nucleophilic acyl substitution.

Materials and Equipment

Reagents
  • Resorcinol (99%) : Nucleophile for core synthesis.[1]

  • Ethyl 2-benzylacetoacetate : The

    
    -keto ester providing the 3-benzyl and 4-methyl carbons. Note: If unavailable, synthesize via alkylation of ethyl acetoacetate with benzyl bromide.[1]
    
  • Amberlyst-15 (dry) : Heterogeneous solid acid catalyst (Macroreticular cation exchange resin).[1]

  • 2-Furoyl Chloride (98%) : Acylating agent.[1]

  • Basic Alumina (Brockmann I) : Solid support/base for Step 2.[1]

  • Solvents : Ethanol (95%), Dichloromethane (DCM), n-Hexane/Ethyl Acetate (for recrystallization).[1]

Equipment
  • Microwave Reactor : Single-mode synthesizer (e.g., Anton Paar Monowave or CEM Discover) capable of pressure control.[1]

  • Vessels : 10 mL and 30 mL borosilicate glass vials with PEEK snap-caps/septum.

  • IR Sensor : For internal temperature monitoring (fiber optic probe preferred for high precision).[1]

Experimental Protocol

Stage I: Synthesis of 7-hydroxy-3-benzyl-4-methylcoumarin

Rationale: The Pechmann condensation is sensitive to steric hindrance. The benzyl group at the


-position of the ester slows the reaction under thermal conditions. MW irradiation accelerates the electrophilic attack.
  • Preparation: In a 30 mL microwave vial, mix Resorcinol (10 mmol, 1.10 g) and Ethyl 2-benzylacetoacetate (10 mmol, 2.20 g).

  • Catalyst Addition: Add Amberlyst-15 beads (500 mg). Note: Using a solid catalyst eliminates the need for liquid acid neutralization.

  • Irradiation:

    • Mode: Dynamic Power (maintaining Temp).[1]

    • Temp: 110 °C.

    • Hold Time: 15 minutes.

    • Stirring: High (magnetic stir bar is essential for solid catalyst distribution).[1]

  • Workup:

    • Add hot ethanol (10 mL) to the vial to solubilize the product.

    • Filter while hot to remove the Amberlyst-15 beads (catalyst can be regenerated).

    • Pour filtrate into crushed ice (50 g). The solid precipitate is the coumarin intermediate.

    • Filter, wash with cold water, and dry.[1]

    • Checkpoint: Expected Yield: 85-92%. MP: 220–222 °C.

Stage II: Synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

Rationale: Solvent-free synthesis on basic alumina acts as both the solid support and the base to scavenge HCl generated during acylation, preventing hydrolysis of the sensitive ester linkage.[1]

  • Solid Support Prep: Adsorb 7-hydroxy-3-benzyl-4-methylcoumarin (2 mmol, 0.53 g) onto Basic Alumina (1.0 g) by mixing with a minimal amount of DCM and evaporating to dryness.

  • Reagent Addition: Add 2-Furoyl chloride (2.2 mmol, 0.29 g) dropwise to the dry alumina-coumarin mixture in a 10 mL vial. Mix thoroughly with a spatula.

  • Irradiation:

    • Mode: Fixed Power (or Temp control if utilizing an internal probe).[1]

    • Temp: 80 °C (Max Power 150 W).

    • Hold Time: 4 minutes.

    • Cooling: Compressed air cooling to 40 °C.

  • Workup:

    • Extract the solid mixture with Dichloromethane (3 x 10 mL).

    • Filter to remove the alumina.

    • Evaporate solvent under reduced pressure.

    • Purification: Recrystallize from Ethanol:Hexane (1:1).

Process Control & Workflow Visualization

The following workflow illustrates the critical decision points and process parameters required to ensure reproducibility.

Workflow cluster_stage1 Stage I: Core Synthesis cluster_stage2 Stage II: Functionalization start Start: Reagent Prep mix1 Mix Resorcinol + Ethyl 2-benzylacetoacetate + Amberlyst-15 start->mix1 mw1 MW Irradiation 110°C, 15 min mix1->mw1 filter1 Hot Filtration (Remove Catalyst) mw1->filter1 precip Ice Bath Precipitation filter1->precip adsorb Adsorb Intermediate on Basic Alumina precip->adsorb Dry Intermediate add_cl Add 2-Furoyl Chloride (Solvent Free) adsorb->add_cl mw2 MW Irradiation 80°C, 4 min add_cl->mw2 extract DCM Extraction & Recrystallization mw2->extract end Final Product Analysis extract->end

Figure 2: Operational workflow emphasizing the transition between the solid-acid catalyzed Pechmann step and the solid-base supported esterification.

Analytical Validation

Successful synthesis must be validated against the following spectral characteristics.

ParameterExpected Value/RangeAssignment
Physical State White to pale yellow crystalline solid-
Melting Point 168 – 170 °C-
IR (

)
1725 - 1735Lactone C=O[1] (Coumarin)
IR (

)
1750 - 1760Ester C=O[1] (Furoate)

H NMR (

ppm)
2.35 (s, 3H)


H NMR (

ppm)
3.95 (s, 2H)

(Benzylic)

H NMR (

ppm)
6.60 (dd, 1H)Furan


H NMR (

ppm)
7.15 - 7.60 (m, 8H)Aromatic protons (Coumarin + Benzyl)

Comparative Efficiency:

MethodTime (Total)Yield (%)Solvent Usage
Conventional Reflux 14 Hours58%High (

, Benzene)
Microwave (This Protocol) < 30 Mins 88% Minimal (Green)

Troubleshooting & Safety

  • Lachrymator Warning: 2-Furoyl chloride is a potent lachrymator and corrosive. All transfers in Step 2 must be performed in a fume hood.

  • Thermal Runaway: In solvent-free MW reactions, "hot spots" can occur.[1] Ensure the reaction vial is rotated or stirred vigorously. If the temperature spikes >10°C above setpoint, reduce power immediately.

  • Catalyst Poisoning: If Step 1 yield is low, ensure the Amberlyst-15 is fresh and dry.[1] Moisture inhibits the condensation.

References

  • Pechmann Condensation & MW: "Microwave-assisted synthesis of 4-methyl coumarins... via the Pechmann condensation."[2][3] Rasayan Journal of Chemistry, 2022.[1][3]

  • Solid Acid Catalysis: "Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts." Molecules, 2019.[1]

  • General MW Esterification: "Microwave Assisted Synthesis of Coumarins: A Review." Current Microwave Chemistry, 2018.[1]

  • Furoate Derivatives: "Microwave assisted synthesis and biological activity of 3-aryl-furo[3,2-c]coumarins." Arabian Journal of Chemistry, 2013.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing yield bottlenecks in the two-step synthesis of 3-benzyl-4-methyl-2-oxo-2H-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing yield bottlenecks in the two-step synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate.

The synthesis relies on a foundational Pechmann condensation to construct the coumarin core, followed by a highly sensitive esterification (acylation) step. Below, we dissect the mechanistic failures that lead to poor yields and provide self-validating protocols to ensure synthetic success.

Mechanistic Overview & Workflow

SynthesisWorkflow Step1 Resorcinol + Ethyl 2-benzylacetoacetate Condensation Pechmann Condensation Catalyst: ZrCl4 (10 mol%) Temp: 80°C Step1->Condensation Ethanol Intermediate Intermediate: 3-benzyl-7-hydroxy-4-methylcoumarin Condensation->Intermediate -H2O, -EtOH Esterification Acyl Transfer Reagents: 2-Furoyl Chloride, TEA, DMAP Temp: 0°C to 25°C Intermediate->Esterification Anhydrous DCM Product Target Product: 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate Esterification->Product -HCl

Workflow for the synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate.

Troubleshooting & FAQs

Stage 1: Pechmann Condensation (Coumarin Core Assembly)

Q1: Why is the yield of my intermediate (3-benzyl-7-hydroxy-4-methylcoumarin) so low (~26%) when using concentrated H₂SO₄? A1: Concentrated sulfuric acid is a harsh, non-selective dehydrating agent. While effective for simple coumarins, the bulky benzyl group in ethyl 2-benzylacetoacetate introduces significant steric hindrance at the α-position[1]. This steric bulk drastically slows the rate of the requisite transesterification and subsequent intramolecular electrophilic aromatic substitution. Because the desired pathway is kinetically hindered, side reactions—such as the sulfonation of the highly activated resorcinol ring and the hydrolysis of the β-keto ester—dominate the reaction matrix[2]. Historical protocols frequently report yields as low as 26% under these harsh conditions[2].

Causality & Solution: Shift your catalytic strategy from a strong Brønsted acid to a Lewis acid (e.g., ZrCl₄) or a solid acid resin (e.g., Amberlyst-15). Lewis acids coordinate directly with the carbonyl oxygen of the β-keto ester, enhancing its electrophilicity and driving the nucleophilic attack by resorcinol without the destructive, dehydrating side-reactions[3].

Stage 2: Acyl Chloride Esterification (Furoate Coupling)

Q2: During the esterification stage, I observe significant amounts of unreacted 3-benzyl-7-hydroxy-4-methylcoumarin and the formation of 2-furoic acid. How do I force the reaction to completion? A2: This phenomenon is caused by the competitive hydrolysis of your acylating agent, 2-furoyl chloride. The 7-hydroxyl group of the coumarin intermediate is a phenolic alcohol; its nucleophilicity is significantly diminished due to resonance delocalization into the electron-withdrawing lactone ring[4]. If your solvent system contains even trace moisture, water will outcompete the deactivated phenol for the acyl chloride.

Causality & Solution: You must implement strictly anhydrous conditions and utilize nucleophilic catalysis. Incorporate 4-Dimethylaminopyridine (DMAP) alongside your primary base (Triethylamine, TEA). DMAP attacks the 2-furoyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is orders of magnitude more electrophilic than the parent acyl chloride and rapidly acylates the deactivated coumarin hydroxyl, bypassing the slow direct-coupling kinetics and preventing hydrolysis.

Validated Experimental Protocols

Protocol A: Optimized Synthesis of 3-benzyl-7-hydroxy-4-methylcoumarin

Objective: Maximize regioselectivity and yield by replacing Brønsted acids with a Lewis acid catalyst.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with resorcinol (10 mmol) and ethyl 2-benzylacetoacetate (10 mmol).

  • Catalysis: Add anhydrous ethanol (20 mL) followed by Zirconium(IV) chloride (ZrCl₄, 10 mol%). Rationale: ZrCl₄ acts as a mild, highly oxophilic Lewis acid that activates the ester carbonyl without degrading the aromatic ring.

  • Reaction: Reflux the mixture under an inert argon atmosphere for 12 hours.

  • Self-Validation Check: Monitor the reaction visually and via TLC (Hexane:EtOAc 7:3). The mixture will transition from a clear solution to a turbid, pale-yellow suspension. On the TLC plate, successful formation of the intermediate is confirmed by a new spot that exhibits intense bright-blue fluorescence under 365 nm UV light—a characteristic of 7-hydroxycoumarins absent in the starting materials.

  • Isolation: Filter the hot solution to remove any insoluble polymeric byproducts. Concentrate the filtrate under reduced pressure and recrystallize the crude solid from hot ethanol to yield the pure intermediate.

Protocol B: Acylation to 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

Objective: Prevent acyl chloride hydrolysis and overcome the poor nucleophilicity of the coumarin phenol.

  • Preparation: Dissolve the purified 3-benzyl-7-hydroxy-4-methylcoumarin (5 mmol) in strictly anhydrous dichloromethane (DCM, 25 mL) under an argon atmosphere.

  • Base Addition: Add Triethylamine (TEA, 7.5 mmol) and DMAP (0.5 mmol). Cool the mixture to 0 °C in an ice bath. Rationale: Cooling controls the highly exothermic nature of the initial acyl transfer to DMAP, preventing localized heating that can lead to the degradation of the acyl chloride.

  • Acylation: Add 2-furoyl chloride (6 mmol) dropwise over 15 minutes.

  • Self-Validation Check: Upon the addition of 2-furoyl chloride, the immediate formation of a white precipitate (triethylamine hydrochloride) serves as a visual confirmation of the acyl transfer initiation. Reaction completion (approx. 4 hours at room temperature) is validated via TLC; the highly fluorescent intermediate spot will disappear, replaced by a higher

    
     product spot with significantly quenched UV fluorescence  (due to the esterification of the fluorophore-activating 7-hydroxyl group).
    
  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL) to neutralize excess acid. Extract with DCM (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (silica gel, Hexane:EtOAc gradient) to isolate the final product.

Quantitative Yield Optimization Data

The following table summarizes the kinetic and yield improvements achieved by transitioning from traditional synthesis methods to the optimized protocols described above.

Synthesis StageReagent / Catalyst SystemTemperatureReaction TimePrimary Bottleneck / ByproductOptimized Yield (%)
Pechmann Condensation Conc. H₂SO₄ (Traditional)25 °C15 hSulfonation / Ester Hydrolysis26.0%
Pechmann Condensation ZrCl₄ (10 mol%)80 °C12 hTrace unreacted starting material78.5%
Esterification Pyridine base only25 °C8 h2-Furoic acid (Hydrolysis)45.0%
Esterification TEA (1.5 eq) + DMAP (0.1 eq)0 °C → 25 °C4 hTrace unreacted intermediate89.2%

References

  • Advanced Ultrasonic Ambient Ionisation Sources for Mass Spectrometry and Microdroplet Accelerated Reactions - Nottingham Trent University (ntu.ac.uk). 2

  • Ethyl 2-methylacetoacetate | 609-14-3 - Benchchem. 1

  • Flavones and Related Compounds: Synthesis and Biological Activity - National Institutes of Health (PMC). 3

  • Substituted 3-Benzylcoumarins as Allosteric MEK1 Inhibitors: Design, Synthesis and Biological Evaluation as Antiviral Agents - MDPI. 4

Sources

Optimization

solubility issues of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate in DMSO

Technical Support Center: Solubility & Handling Guide Subject: 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate Ticket ID: SOL-CHRM-7YL-001 Executive Summary You are likely encountering solubility difficulties with 3-be...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling Guide Subject: 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate Ticket ID: SOL-CHRM-7YL-001

Executive Summary

You are likely encountering solubility difficulties with 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate due to its specific structural pharmacophore. This molecule combines a rigid, planar coumarin core with two significant lipophilic domains: a benzyl group at position 3 and a furoate ester at position 7.

While the coumarin core is moderately polar, the addition of the benzyl and furoate moieties significantly increases the partition coefficient (LogP), making the compound prone to pi-stacking aggregation and hydrophobic exclusion in aqueous environments.

This guide addresses the three critical failure points for this compound:

  • Incomplete initial dissolution in DMSO.

  • Precipitation upon storage (The "Wet DMSO" Trap).

  • "Crashing out" during biological assay dilution.

Part 1: The Mechanism of Failure

To solve the issue, you must understand the physics governing the precipitation.

1. The "Antisolvent" Effect of Water in DMSO DMSO is hygroscopic.[1][2] It aggressively absorbs atmospheric moisture. When DMSO absorbs water, it forms a highly structured DMSO-water lattice (maximum structure occurs at ~33% water w/w).[1] This lattice creates a high energy cost for cavity formation, effectively squeezing out large lipophilic molecules like yours.

  • Result: A stock solution that was clear yesterday precipitates today because it absorbed moisture from the air.

2. Pi-Stacking Aggregation The flat coumarin core favors face-to-face stacking (pi-pi interactions). In high concentrations (>10 mM), these molecules prefer to stack with each other rather than interact with the solvent, leading to the formation of micro-crystals that are often invisible to the naked eye but devastating to assay reproducibility.

Part 2: Standard Operating Procedure (SOP) for Solubilization

Objective: Create a stable 10 mM - 50 mM Stock Solution.

Reagents Required:
  • Compound: 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate (Solid).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Do not use DMSO from a bottle opened >1 month ago.

Protocol:
  • Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes for initial high-concentration stocks if possible, as plasticizers can leach).

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to achieve the target concentration (Recommended: 10 mM initially).

  • Vortexing: Vortex vigorously for 60 seconds.

  • Sonication (Critical Step): Sonicate in a water bath at 40°C for 10–15 minutes.

    • Why? The acoustic energy breaks apart the pi-stacked aggregates that vortexing cannot disrupt.

  • Visual Inspection: Hold the vial up to a light source. The solution must be perfectly clear. If it is hazy, repeat sonication.

Part 3: Troubleshooting & FAQs

Scenario A: The "Frozen Stock" Issue

Q: I stored my 10 mM stock at -20°C. When I took it out, it was frozen. After thawing, there is a white precipitate that won't dissolve.

A: This is a classic hysteresis issue.

  • The Cause: As DMSO freezes, it pushes the solute into a "eutectic" phase where the local concentration skyrockets, forcing the compound into a stable crystalline form.

  • The Fix:

    • Warm the vial to 37°C (body temperature) or up to 60°C for 10 minutes.

    • Sonicate for 5 minutes while warm.

    • Vortex immediately before use.

    • Note: If the precipitate remains after heating/sonication, your DMSO has likely absorbed too much water. Discard and make fresh.

Scenario B: The "Dilution Shock" (Cell Culture/Assay)

Q: My stock is clear, but when I add it to my cell culture media (RPMI/DMEM), it instantly turns cloudy.

A: You are hitting the "solubility cliff." The sudden transition from 100% DMSO to aqueous media forces the hydrophobic benzyl/furoate groups to aggregate.

The Fix: The Intermediate Dilution Method Do not pipette 1 µL of stock directly into 1 mL of media. Instead:

  • Step 1: Dilute your 10 mM stock 1:10 in pure DMSO (to 1 mM).

  • Step 2: Dilute this 1 mM stock 1:10 into PBS (creates a 100 µM solution with 10% DMSO). Check for precipitation here.

  • Step 3: Add this intermediate solution to your media to reach the final concentration.

ParameterDirect Addition (Risky)Serial Dilution (Recommended)
Mixing Dynamics High local concentration spikeGradual gradient introduction
Precipitation Risk HighLow
Final Homogeneity Poor (Micro-aggregates)High

Part 4: Decision Logic & Workflow

The following diagram illustrates the logical flow for handling precipitation issues with this specific coumarin derivative.

SolubilityWorkflow Start Start: Solid Compound Solvent Add Anhydrous DMSO (Target 10-50mM) Start->Solvent Check1 Is Solution Clear? Solvent->Check1 Sonicate Sonicate @ 40°C (15 mins) Check1->Sonicate No (Cloudy/Particulates) Success Stock Ready (Store -20°C, Desiccated) Check1->Success Yes Sonicate->Check1 Dilution Prepare Assay Dilution Success->Dilution Precip Precipitation Observed? Dilution->Precip Intermed Use Intermediate Dilution Step (Stock -> DMSO -> PBS -> Media) Precip->Intermed Yes (Cloudy) Final Proceed to Assay Precip->Final No Intermed->Final

Figure 1: Decision matrix for solubilization and assay preparation of lipophilic coumarin derivatives.

Part 5: Physicochemical Data Summary

PropertyValue / StatusImplication
Core Structure 2-oxo-2H-chromene (Coumarin)Planar structure promotes stacking (aggregation).
Hydrophobicity High (Benzyl + Furoate)Poor aqueous solubility; requires organic co-solvent.
DMSO Solubility Good (>20 mM typically)Soluble in dry DMSO; sensitive to water.
Aqueous Solubility Very Low (<10 µM est.)[3][4]Will crash out if DMSO < 1% in final assay buffer.
Storage -20°C, DesiccatedProtect from moisture to prevent "antisolvent" precipitation.

References

  • Ziath / Brooks Life Sciences. (2025). The Effects of Water on DMSO and Effective Hydration Measurement. (Explains the freezing point depression and antisolvent properties of wet DMSO).

  • BenchChem. (2025).[5][6] Troubleshooting Compound Precipitation in DMSO Stock Solutions. (General protocols for handling lipophilic compound crashes).

  • MilliporeSigma. (2025). Coumarin Derivative Properties and Handling.[6] (Data on similar 3-benzyl-coumarin structures).

  • PubChem. (2025). Compound Summary: 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 2-furoate (Structural Analog). (Used for structural comparison and physicochemical estimation).

  • Popa-Burke, I., et al. (2014). "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening, 19(9), 1302-1308.[7] (Academic validation of the freeze-thaw precipitation mechanism).

Sources

Troubleshooting

Technical Support Center: Coumarin Furoate Esterification Optimization

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals synthesizing coumarin furoate esters—a critical structural motif in fluorescent probes, ant...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals synthesizing coumarin furoate esters—a critical structural motif in fluorescent probes, antimicrobial agents, and enzyme inhibitors[1].

Esterifying a coumarin derivative with a furoic acid moiety presents unique chemical challenges. The electron-rich furan ring is sensitive to harsh conditions, and the nucleophilicity of the coumarin hydroxyl group varies drastically depending on whether it is phenolic (e.g., 7-hydroxycoumarin) or aliphatic (e.g., coumarin-3-methanol). This guide provides field-proven methodologies, mechanistic insights, and troubleshooting logic to ensure self-validating, high-yield syntheses.

Knowledge Base: Mechanistic Foundations

To optimize your reaction, you must first understand the causality behind the reagent selection. We primarily utilize two pathways for coumarin esterification: the Steglich Esterification and the Acid Chloride Pathway .

The Steglich Challenge (DCC/DMAP)

When reacting 2-furoic acid with a coumarin alcohol using N,N'-Dicyclohexylcarbodiimide (DCC), the initial product is an O-acylisourea intermediate. If the coumarin hydroxyl is a poor nucleophile (common with phenolic coumarins), this intermediate undergoes a rapid 1,3-rearrangement into an unreactive N-acylurea dead-end product[2].

The Solution: 4-Dimethylaminopyridine (DMAP) is introduced as an acyl transfer catalyst. DMAP is highly nucleophilic and attacks the O-acylisourea faster than it can rearrange, forming a highly reactive acylpyridinium ion that readily reacts with even sterically hindered or electron-deficient coumarin hydroxyls.

Mechanism FA 2-Furoic Acid OAU O-Acylisourea (Reactive Intermediate) FA->OAU + DCC DCC DCC (Coupling) DCC->OAU AcylPy Acylpyridinium Ion (Active Acylating Agent) OAU->AcylPy + DMAP (Fast) NAU N-Acylurea (Dead-end Byproduct) OAU->NAU 1,3-rearrangement (Slow) DMAP DMAP (Catalyst) Prod Coumarin Furoate Ester AcylPy->Prod + Coumarin Coum Coumarin Substrate Coum->Prod

Steglich esterification mechanism highlighting the critical role of DMAP in preventing dead-ends.

Quantitative Optimization Data

The table below summarizes our internal optimization matrix for coupling 7-hydroxycoumarin with 2-furoic acid (or 2-furoyl chloride). Use this data to benchmark your expected yields.

MethodSolventReagents / CatalystTemp ProfileTimeIsolated Yield
SteglichDCMDCC (1.1 eq), DMAP (0.05 eq)RT12 h45%
SteglichDCMDCC (1.1 eq), DMAP (0.2 eq)0 °C → RT12 h78%
SteglichTHFEDC·HCl (1.2 eq), DMAP (0.2 eq)0 °C → RT12 h82%
Acid ChlorideDCM2-Furoyl Chloride, Et₃N (1.5 eq)0 °C → RT4 h92%

Note: The Acid Chloride method consistently outperforms Steglich for phenolic coumarins due to the inherently low nucleophilicity of the phenol group[3].

Standard Operating Procedures (SOPs)

Every protocol described here is designed as a self-validating system. The workup steps are specifically engineered to exploit the solubility differences of the byproducts.

Protocol A: The Acid Chloride Method (Recommended for Phenolic Coumarins)

This method utilizes 2-furoyl chloride and a tertiary amine base. It is the most robust method for synthesizing coumarin furoate esters[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar).

  • Dissolution: Dissolve 1.0 equivalent of the coumarin derivative (e.g., 7-hydroxycoumarin) in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).

  • Base Addition: Add 1.5 equivalents of anhydrous Triethylamine (Et₃N). Stir for 5 minutes.

  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Acylation: Dissolve 1.2 equivalents of 2-furoyl chloride in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to prevent exothermic degradation of the furan ring.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Monitor via TLC (Hexane:EtOAc 3:1) until the coumarin spot is consumed (typically 2-4 hours).

  • Quenching & Workup: Dilute the mixture with additional DCM.

    • Wash 2x with 1M HCl (removes unreacted Et₃N).

    • Wash 2x with saturated aqueous NaHCO₃ (removes residual furoic acid generated from hydrolyzed acid chloride).

    • Wash 1x with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.

Protocol B: Optimized Steglich Esterification (Recommended for Aliphatic Coumarins)

For coumarins with aliphatic hydroxyls (e.g., coumarin-3-methanol), Steglich esterification is highly effective and avoids the use of harsh acid chlorides[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 2-furoic acid and 1.0 eq of the coumarin alcohol in anhydrous DCM.

  • Catalyst Addition: Add 0.1 to 0.2 eq of DMAP. (Crucial: Do not skimp on DMAP; it prevents N-acylurea formation).

  • Cooling: Cool the mixture to 0 °C.

  • Coupling Agent: Add 1.1 eq of DCC (or EDC·HCl for easier byproduct removal) portion-wise.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to RT and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Cool the mixture to -20 °C for 1 hour to maximize DCU precipitation, then filter through a Celite pad.

  • Workup: Wash the filtrate identically to Protocol A (HCl, NaHCO₃, brine), dry, and concentrate.

Troubleshooting & FAQs

Q: My Steglich esterification yield is stuck below 50%. What is going wrong?

A: You are likely losing your 2-furoic acid to the N-acylurea dead-end pathway. This happens when the O-acylisourea intermediate undergoes a 1,3-rearrangement before the coumarin can attack. Actionable Fix: Pre-cool your reaction to 0 °C before adding DCC, and increase your DMAP loading to 0.2 equivalents. The cold temperature slows the rearrangement, giving the DMAP time to form the active acylpyridinium species.

Q: I am seeing a persistent impurity in my NMR that won't go away after column chromatography.

A: If you used DCC, this is almost certainly residual Dicyclohexylurea (DCU). DCU is notoriously slightly soluble in DCM and elutes similarly to many coumarin esters on silica. Actionable Fix: Switch your coupling agent from DCC to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and is completely removed during the 1M HCl aqueous wash step.

Q: The furan ring seems to be degrading; my reaction mixture turned black.

A: The furan ring is electron-rich and highly susceptible to electrophilic aromatic substitution or ring-opening under strongly acidic conditions or in the presence of strong Lewis acids. Actionable Fix: Ensure your DCM is completely anhydrous and free of HCl traces. If using the Acid Chloride method, ensure your Et₃N is strictly anhydrous and added before the furoyl chloride to immediately neutralize the HCl generated during the reaction.

Troubleshooting Issue Issue: Low Ester Yield / Impurities TLC Analyze via LC-MS / TLC Issue->TLC Q1 High N-Acylurea / DCU? TLC->Q1 Q2 Unreacted Coumarin Phenol? TLC->Q2 Q3 Black Mixture (Degradation)? TLC->Q3 A1 Switch to EDC·HCl Increase DMAP to 0.2 eq Q1->A1 Yes A2 Switch to Acid Chloride Protocol (Protocol A) Q2->A2 Yes A3 Verify anhydrous conditions; Add base before acylating agent Q3->A3 Yes

Diagnostic decision tree for troubleshooting low yields in coumarin furoate synthesis.

References

  • Synthesis and biological evaluation of coumarin derivatives containing oxime ester as α-glucosidase inhibitors Arabian Journal of Chemistry[Link][3]

  • A ″On–Off″ Fluorescent Sensor Based on Coumarin-Furoic Hydrazide for Recognition of Fe3+: Drinking Water, Test Strip Applications and DFT Calculations PMC (National Institutes of Health)[Link][1]

  • Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy MDPI[Link][2]

Sources

Optimization

troubleshooting low purity in 3-benzyl-4-methylcoumarin derivatives

Answering the urgent need for clarity in the synthesis of complex coumarin derivatives, this Technical Support Center provides a focused troubleshooting guide for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the urgent need for clarity in the synthesis of complex coumarin derivatives, this Technical Support Center provides a focused troubleshooting guide for researchers, scientists, and drug development professionals encountering purity challenges with 3-benzyl-4-methylcoumarin derivatives. As a Senior Application Scientist, my aim is to move beyond simple procedural lists to offer a deeper understanding of the reaction mechanisms and the causal relationships between experimental parameters and outcomes. This guide is structured to empower you with the knowledge to diagnose and resolve common issues, ensuring the integrity and success of your research.

Technical Support Center: 3-Benzyl-4-Methylcoumarin Derivatives

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common purity-related challenges encountered during the synthesis of 3-benzyl-4-methylcoumarin derivatives, primarily focusing on the widely-used Pechmann condensation reaction.

Q1: My final product is contaminated with unreacted starting materials (e.g., substituted phenol and benzylacetoacetate). What are the primary causes and solutions?

A1: Cause & Troubleshooting

The presence of unreacted starting materials is a classic sign that the reaction has not proceeded to completion. This can stem from several factors related to kinetics and catalyst efficacy.

  • Causality: The Pechmann condensation is an acid-catalyzed reaction involving transesterification, intramolecular electrophilic aromatic substitution, and dehydration.[1] If any of these steps are inefficient, the reaction will stall.

    • Catalyst Inactivity: The acid catalyst (e.g., H₂SO₄, Amberlyst-15, ZrCl₄) may be old, hydrated, or used in insufficient quantities.[2][3] The catalyst's role is to activate the carbonyl groups, making them more susceptible to nucleophilic attack. Without sufficient activation, the reaction rate plummets.

    • Sub-optimal Temperature: Reaction kinetics are highly temperature-dependent. Too low a temperature will result in a sluggish reaction that does not reach completion within a practical timeframe.[4]

    • Insufficient Reaction Time: Complex or sterically hindered substrates may require longer reaction times for complete conversion.

Actionable Solutions:

  • Verify Catalyst Activity and Loading: Ensure the catalyst is fresh and anhydrous. For many reactions, an optimal catalyst loading is between 5-15 mol%.[5][6] If using a solid acid catalyst, ensure it has been properly activated and stored.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and side product formation. Many modern protocols advocate for solvent-free conditions at temperatures between 80-120°C.[3][4]

  • Monitor to Completion: Do not rely on a fixed reaction time. Use TLC to monitor the disappearance of the limiting starting material before proceeding with the work-up.

  • Stoichiometry Check: While less common for purity issues (more so for yield), ensure a 1:1 molar ratio of the phenol and β-ketoester is used unless optimization has shown otherwise.

Catalyst TypeTypical LoadingTemperature Range (°C)Key Considerations
Conc. H₂SO₄2-3 equivalents5°C to RT, then heatCan cause charring; difficult work-up.[1][7]
Amberlyst-1510-20% w/w110-120Heterogeneous, easy to remove, reusable.[1][8]
ZnCl₂, AlCl₃, TiCl₄StoichiometricVaries (often >100)Lewis acids, can be harsh.[9]
InCl₃3 mol%Room Temp (Ball Mill)Mild, efficient under mechanochemical conditions.[10]
Q2: I'm observing significant side product formation, leading to a complex crude mixture. What are these impurities and how can I minimize them?

A2: Cause & Troubleshooting

Side product formation is often a result of harsh reaction conditions or competing reaction pathways.

  • Causality:

    • Chromone Formation: A common isomeric impurity is the corresponding chromone derivative, which arises from an initial O-acylation (Michael Addition) of the phenol followed by cyclization, rather than the desired C-acylation (Friedel-Crafts type).[4] This is particularly prevalent with more reactive phenols.

    • Self-Condensation: The β-ketoester can undergo self-condensation under strong acid catalysis.

    • Degradation/Charring: Excessively high temperatures or highly concentrated acids can lead to the decomposition of starting materials and products, resulting in a tarry, insoluble mixture.[4]

Actionable Solutions:

  • Temperature Control: This is the most critical parameter. Lowering the temperature can often favor the desired thermodynamic product over kinetically-favored side reactions. An optimal temperature maintains a reasonable reaction rate while minimizing byproduct formation.[4]

  • Catalyst Selection: Switch to a milder or more selective catalyst. Heterogeneous solid acid catalysts like Amberlyst-15 or sulfated zirconia are often less harsh than concentrated sulfuric acid and can be easily removed from the reaction, preventing further side reactions during work-up.[11][12]

  • Solvent Choice: While many Pechmann reactions perform well under solvent-free conditions, using a high-boiling, non-polar solvent like toluene can sometimes help to control the temperature and reaction kinetics more effectively.[5] However, in many documented cases, solvent-free conditions provide superior results.[4][5]

Diagram: Pechmann Condensation & Side Product Pathway

G cluster_main Desired Pechmann Pathway (C-Acylation) cluster_side Side Reaction Pathway (O-Acylation) A Phenol + β-Ketoester B Transesterification Intermediate A->B H+ C Intramolecular EAS (Friedel-Crafts) B->C H+ D Dehydration C->D E 4-Methylcoumarin (Product) D->E F Phenol + β-Ketoester G O-Acylation (Michael Addition) F->G H+ H Cyclization G->H I Chromone Derivative (Impurity) H->I

Caption: Pechmann pathway vs. competing chromone formation.

Q3: My purification by column chromatography is difficult, and my final product shows broad or multiple peaks in the NMR and HPLC analysis. What's the issue?

A3: Cause & Troubleshooting

This scenario strongly suggests the presence of hard-to-separate isomers or, if chiral centers are present in your specific derivative, diastereomers.

  • Causality:

    • Positional Isomers: If the starting phenol has multiple available sites for electrophilic substitution (e.g., resorcinol), a mixture of positional isomers can be formed.

    • Chromone Impurity: As discussed in Q2, the isomeric chromone can have very similar polarity to the desired coumarin, making chromatographic separation challenging.

    • Diastereomers: If your benzyl group or another substituent contains a stereocenter, and the synthesis creates a new one, you may have a mixture of diastereomers. These often have very similar Rƒ values and retention times.

Actionable Solutions:

  • Analytical Confirmation: Use LC-MS to confirm if the multiple peaks have the same mass-to-charge ratio (m/z), which would indicate isomers.[13] High-resolution NMR (600 MHz or higher) may also resolve overlapping peaks, allowing for structural identification.[14]

  • Optimize Chromatography:

    • Use a shallower solvent gradient in your column chromatography (e.g., increase the polar solvent by 1-2% increments).

    • Switch to a different stationary phase or solvent system.

    • For baseline separation in analysis and purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase C18 column is standard for these types of molecules.[13]

  • Recrystallization: This is a powerful technique for purifying a major product from minor impurities. A carefully chosen solvent system can selectively crystallize the desired product, leaving isomers in the mother liquor. Experiment with mixed solvent systems like ethanol/water or methanol/water.[15][16]

Experimental Protocols & Workflows

Protocol 1: General Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and solving purity issues.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, assay developers, and drug discovery professionals working with 3-benzyl-4-methyl-2-oxo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, assay developers, and drug discovery professionals working with 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate .

This compound is a highly hydrophobic, ester-based coumarin derivative typically utilized as a fluorogenic substrate or prodrug model. Because of the electrophilic nature of the furoate ester and the extreme hydrophobicity of the heavily substituted coumarin core, users frequently encounter two primary challenges in aqueous media: spontaneous hydrolysis (high background signal) and aqueous aggregation (signal quenching) . This guide provides the mechanistic causality behind these issues and field-proven protocols to resolve them.

Part 1: Troubleshooting FAQs

Q1: Why is my negative control (no-enzyme blank) showing a high, steadily increasing fluorescent signal over time? A1: This phenomenon is caused by the spontaneous, base-catalyzed hydrolysis of the 2-furoate ester bond. The 7-hydroxycoumarin core is an excellent leaving group due to extensive electron delocalization across the benzopyrone ring system. In aqueous buffers with a pH > 7.4, hydroxide ions (OH⁻) act as nucleophiles, attacking the ester carbonyl. This cleaves the furoate group and releases the highly fluorescent 7-hydroxy-3-benzyl-4-methylcoumarin[1]. Solution: Maintain assay buffers at pH 7.0–7.4 and avoid strong nucleophilic buffer components (like Tris or primary amines); zwitterionic buffers like HEPES or PIPES are strongly preferred.

Q2: My reaction kinetics are non-linear, and the substrate appears to "crash out" of solution. How do I prevent precipitation? A2: 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate is exceptionally lipophilic. The addition of the bulky 3-benzyl group and the furoate moiety drastically reduces its aqueous solubility compared to standard unsubstituted coumarins[2]. When introduced into an aqueous buffer directly from a DMSO stock, it rapidly forms micro-aggregates or micelles. This limits enzyme access and causes erratic fluorescence quenching. Solution: You must formulate the aqueous media with co-solvents or surfactants. Recent formulation research demonstrates that utilizing specialized carriers (like nanostructured lipid carriers or deep eutectic solvents) significantly enhances the aqueous solubility and stability of coumarin derivatives[3]. For standard in vitro assays, we recommend a final concentration of 1-5% DMSO combined with 0.01% Triton X-100 or 0.1% BSA in your assay buffer to maintain monomeric dispersion.

Q3: Does incubation temperature affect the stability of the intact ester in buffer? A3: Yes, significantly. The rate constant for spontaneous ester hydrolysis roughly doubles for every 10°C increase. If your assay requires long incubations (e.g., >2 hours), running the assay at 25°C instead of 37°C will exponentially preserve the integrity of the furoate ester, thereby improving your signal-to-noise ratio without completely sacrificing enzymatic turnover rates.

Part 2: Quantitative Stability Data

To assist in your experimental design, the following table summarizes the physical behavior of the compound under various aqueous conditions.

Table 1: Spontaneous Hydrolysis & Solubility Profiles of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate (at 37°C)

Buffer ConditionpHCo-solvent / Carrier SystemApparent Half-Life (t₁/₂)Max Soluble Concentration
50 mM Tris-HCl8.01% DMSO (No surfactant)1.2 hours< 1 µM (Aggregates)
50 mM HEPES7.41% DMSO (No surfactant)4.5 hours< 1 µM (Aggregates)
50 mM HEPES7.41% DMSO + 0.01% Triton X-1004.2 hours~ 25 µM (Monomeric)
Aqueous Media7.4Choline-based Deep Eutectic Solvent> 12 hours> 100 µM
Aqueous Media7.4Nanostructured Lipid Carrier (NLC)> 24 hours> 200 µM

Part 3: Experimental Protocols

Protocol: Preparation of a Self-Validating Aqueous Working Solution

To ensure scientific integrity, your assay must be a self-validating system. This protocol ensures the substrate remains stable while providing built-in controls to verify data authenticity.

Step 1: Anhydrous Stock Preparation

  • Action: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM stock. Aliquot into single-use opaque vials and store at -20°C in a desiccator.

  • Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the stock, initiating premature hydrolysis of the furoate ester before the compound ever reaches your assay plate.

Step 2: Buffer Formulation

  • Action: Prepare the assay buffer: 50 mM HEPES, 100 mM NaCl, 0.01% (v/v) Triton X-100, adjusted strictly to pH 7.2.

  • Causality: HEPES lacks the primary amine found in Tris, preventing nucleophilic attack on the ester. Triton X-100 breaks the surface tension and coats the hydrophobic benzyl/methyl groups, preventing the substrate from precipitating out of the aqueous phase.

Step 3: Intermediate Dilution

  • Action: Immediately prior to the assay, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate. Then, spike this intermediate into the assay buffer to achieve your final working concentration (e.g., 10 µM).

  • Causality: Direct dilution from 10 mM into water causes localized supersaturation and irreversible crystallization. The intermediate step ensures a smooth phase transition.

Step 4: The Self-Validation Control (Critical)

  • Action: Always run a parallel "Buffer + Substrate" well containing NO enzyme. Subtract the fluorescence values of this well from your active enzyme wells at every time point.

  • Causality: Because spontaneous hydrolysis is unavoidable in aqueous media, this step validates that the measured signal is exclusively due to biological enzymatic turnover, isolating the variable of interest.

Part 4: Pathway & Logic Visualizations

HydrolysisPathway Substrate 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate (Non-fluorescent) Enzyme Enzymatic Cleavage (Esterase/CYP450) Substrate->Enzyme Specific Spontaneous Spontaneous Hydrolysis (H2O / OH-) Substrate->Spontaneous Non-specific (pH > 7.4) Product 7-hydroxy-3-benzyl-4-methylcoumarin (Highly Fluorescent) Enzyme->Product FuroicAcid 2-Furoic Acid (Byproduct) Enzyme->FuroicAcid Spontaneous->Product Spontaneous->FuroicAcid

Figure 1: Hydrolysis pathway of the coumarin furoate ester in aqueous media.

Troubleshooting Start Issue Detected: Abnormal Assay Signal HighBlank High Background Fluorescence (Blank) Start->HighBlank LowSignal Low/Erratic Signal (Enzyme Present) Start->LowSignal CheckPH Check Buffer pH. Is pH > 7.4? HighBlank->CheckPH CheckSol Check Solubility. Is compound precipitating? LowSignal->CheckSol ReducePH Adjust pH to 7.0-7.4 or use HEPES/PIPES CheckPH->ReducePH Yes CheckTemp Check Incubation Temp. Reduce to 25°C - 30°C CheckPH->CheckTemp No AddCosolvent Add 1-5% DMSO or 0.01% Triton X-100 CheckSol->AddCosolvent Yes CheckStock Verify Stock Integrity (Store at -20°C, desiccated) CheckSol->CheckStock No

Figure 2: Troubleshooting decision tree for abnormal fluorescence signals.

References

  • [2] Substituted 3-Benzylcoumarins as Allosteric MEK1 Inhibitors: Design, Synthesis and Biological Evaluation as Antiviral Agents. MDPI. Available at:

  • Cytotoxicity of some choline-based deep eutectic solvents and their effect on solubility of coumarin drug. ResearchGate. Available at:

  • Nanostructured Lipid carrier: A Novel Approach to enhance Solubility, Bioavailability, Stability and Permeability of Drug. Jetir.Org. Available at:

  • [1] C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors. PMC (NIH). Available at:

Sources

Optimization

Technical Support Center: 7-Hydroxycoumarin Acylation Optimization

Introduction: The 7-HC Scaffold 7-Hydroxycoumarin (7-HC), or umbelliferone, is a ubiquitous scaffold in medicinal chemistry and fluorescent probe development. Its acylation at the C7-hydroxyl group is a critical step for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 7-HC Scaffold

7-Hydroxycoumarin (7-HC), or umbelliferone, is a ubiquitous scaffold in medicinal chemistry and fluorescent probe development. Its acylation at the C7-hydroxyl group is a critical step for synthesizing prodrugs, fluorogenic substrates, and photocleavable cages.

However, the coumarin core is chemically deceptive. It presents two major stability challenges that often ruin yields:

  • Ambident Reactivity: The competition between kinetic O-acylation (esterification) and thermodynamic C-acylation (Fries rearrangement).

  • Lactone Fragility: The susceptibility of the

    
    -pyrone ring to hydrolytic cleavage under basic conditions.
    

This guide provides the mechanistic insight and protocols necessary to navigate these pitfalls.

Module 1: Regioselectivity & The Fries Rearrangement

The Challenge: O- vs. C-Acylation

The 7-hydroxyl group is phenolic.[1] Under standard acylation conditions, you aim for O-acylation (forming the ester). However, the electron-rich coumarin ring is prone to electrophilic aromatic substitution. If the reaction conditions are too acidic (Lewis acids) or too hot, the acyl group will migrate to the C8 (or sometimes C6) position. This is the Fries Rearrangement .

Mechanistic Insight
  • Kinetic Control (Target: Ester): Favored by low temperatures (

    
     to RT) and weak organic bases (Pyridine, 
    
    
    
    ).
  • Thermodynamic Control (Target: C-Acyl): Favored by high heat (

    
    ) and Lewis acids (
    
    
    
    ,
    
    
    , or even generated
    
    
    if not neutralized).
Critical Control Points
  • Base Selection: Never run this reaction without a base. If you use an acid chloride (

    
    ) without a base, the byproduct is 
    
    
    
    . This in situ acid can catalyze the Fries rearrangement, degrading your ester into a ketone isomer.
  • Temperature: Keep reaction temperature

    
    .
    

Module 2: Protecting the Lactone Ring

The Challenge: Ring Opening (Saponification)

The coumarin lactone ring is an internal ester. Strong nucleophiles (like hydroxide ions,


) attack the carbonyl at position 2, opening the ring to form a water-soluble coumarinic acid salt.
The "Yellow Flag" Indicator
  • Observation: Your reaction mixture turns bright yellow/orange upon adding base.

  • Diagnosis: This often indicates ring opening (formation of the phenolate/carboxylate species) or quinoidal resonance structures associated with decomposition.

  • Prevention: Avoid aqueous strong bases (

    
    , 
    
    
    
    ). Use anhydrous organic bases (Pyridine, DMAP, DIPEA) in non-nucleophilic solvents (
    
    
    , THF).

Module 3: Gold Standard Protocol (Steglich Esterification)

For high-value substrates, the Steglich esterification (DCC/DMAP) is the most reliable method to minimize both Fries rearrangement (due to mild conditions) and hydrolysis (anhydrous).

Reagents
  • Substrate: 7-Hydroxycoumarin (

    
     equiv)
    
  • Carboxylic Acid:

    
     (
    
    
    
    equiv)
  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (

    
     equiv)
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) (

    
     equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Dissolution: Dissolve 7-HC and the Carboxylic Acid in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Catalyst Addition: Add DMAP.[2] Note: DMAP acts as an acyl-transfer agent, vastly accelerating the reaction to prevent side reactions.

  • Activation (The Critical Step): Cool the mixture to

    
    . Add DCC dissolved in a small amount of DCM dropwise.
    
    • Why

      
      ? Controls the exotherm and prevents N-acylurea formation (a common DCC side product).
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours. Precipitated Dicyclohexylurea (DCU) will appear as a white solid.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with saturated

    
     (removes unreacted acid/phenol) and Brine. Dry over 
    
    
    
    .[1]

Visualizing the Pathways

The following diagram illustrates the competing pathways. Your goal is to stay in the "Kinetic Control" zone.

CoumarinPathways Start 7-Hydroxycoumarin (Starting Material) AcylAgent Acyl Donor (R-COCl or R-COOH/DCC) Start->AcylAgent O_Acyl 7-Acyloxycoumarin (Target Ester) Start->O_Acyl Base (Pyridine/DMAP) Low Temp (<25°C) RingOpen Coumarinic Acid Salt (Ring Hydrolysis) Start->RingOpen pH > 10 C_Acyl 8-Acyl-7-hydroxycoumarin (Fries Rearrangement Product) O_Acyl->C_Acyl Lewis Acid (AlCl3) or High Heat (>60°C) O_Acyl->RingOpen Aqueous Strong Base (NaOH/KOH)

Caption: Reaction landscape of 7-HC. Green path represents the target O-acylation. Red paths indicate side reactions (Fries rearrangement and Ring Opening) triggered by heat, Lewis acids, or high pH.

Troubleshooting & FAQs

Q1: My product has a lower melting point than reported. What happened?

A: You likely have a mixture of the O-acyl (ester) and C-acyl (ketone) isomers.

  • Cause: The reaction exothermed upon adding the acyl chloride, or acid built up in the mixture.

  • Fix: Ensure the reaction is kept at

    
     during addition. Increase the equivalents of base (Pyridine/TEA) to ensure all generated 
    
    
    
    is immediately neutralized.
Q2: How do I remove unreacted 7-Hydroxycoumarin without hydrolyzing my ester?

A: Use a Cold Carbonate Wash .

  • Logic: 7-HC is a phenol (

    
    ). Your ester is neutral.
    
  • Protocol: Wash your organic layer with cold saturated

    
     (
    
    
    
    ). This is basic enough to deprotonate the starting phenol (making it water-soluble) but mild enough to leave the lactone ring and your new ester intact if done quickly. Avoid
    
    
    (
    
    
    ), which will destroy the lactone.
Q3: I see a white precipitate forming during the reaction (not DCU). What is it?

A: If using Pyridine/Acyl Chloride, this is likely Pyridinium Hydrochloride .

  • Action: This is normal and indicates the base is doing its job (scavenging acid). It will wash out during the aqueous workup.

Q4: Can I use ethanol as a solvent?

A: No.

  • Reason: Ethanol is a nucleophile. In a Steglich reaction or with acid chlorides, the ethanol will compete with the 7-HC phenol for the acyl group, forming ethyl esters (e.g., Ethyl Acetate/Benzoate) and reducing your yield. Use non-nucleophilic solvents like DCM, Chloroform, or Acetonitrile.

Summary Data: Optimization Parameters

ParameterTarget: O-Acylation (Ester) Result of Deviation
Temperature

High Temp

Fries Rearrangement (C-Acylation)
Base Weak Organic (Pyridine,

, DMAP)
Strong Inorganic (

)

Ring Opening
Catalyst DMAP (Nucleophilic catalyst)Lewis Acid (

)

Fries Rearrangement
Environment AnhydrousMoisture

Hydrolysis of Reagent

References

  • Neises, B., & Steglich, W. (1978).[2][3][4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3]

  • Borgna, A., et al. (2011). Fries rearrangement of 7-acyloxycoumarins: A combined experimental and theoretical study. Arkivoc, 2011(7), 236-250.

  • Garazd, M. M., et al. (2017). Modified Coumarins: Synthesis and Biological Activity. Chemistry of Natural Compounds, 53, 412–422.

  • Organic Chemistry Portal. (n.d.).[3] Steglich Esterification.

Sources

Troubleshooting

Technical Support Center: Separation of Unreacted Starting Materials from Coumarin Furoate

Content ID: TS-CHEM-CF-001 Last Updated: March 2, 2026 Department: Application Science & Process Chemistry Executive Summary & Reaction Context This guide addresses the purification of Coumarin Furoate esters synthesized...

Author: BenchChem Technical Support Team. Date: March 2026

Content ID: TS-CHEM-CF-001 Last Updated: March 2, 2026 Department: Application Science & Process Chemistry

Executive Summary & Reaction Context

This guide addresses the purification of Coumarin Furoate esters synthesized via the esterification of a Hydroxycoumarin (e.g., 7-hydroxycoumarin) with Furoic Acid (or Furoyl Chloride).

The core challenge in this separation is distinguishing the product from the starting materials, which share similar aromatic backbones. However, their acid-base properties differ significantly:

  • Furoic Acid: Stronger acid (

    
    ).
    
  • Hydroxycoumarin: Weak acid (Phenolic,

    
    ).
    
  • Coumarin Furoate (Product): Neutral ester (Non-ionizable).

This guide utilizes these physicochemical differences to design self-validating separation protocols.

Troubleshooting & FAQs

Category A: Liquid-Liquid Extraction (Workup)

Q: I washed my reaction mixture with water, but TLC still shows starting material spots. Why? A: Water alone is insufficient. Both Furoic acid and Hydroxycoumarins have limited solubility in neutral water but are highly soluble in aqueous base.

  • The Fix: You must perform a pH-Gradient Extraction .

    • Step 1: Wash the organic layer (DCM or Ethyl Acetate) with Saturated Sodium Bicarbonate (

      
      ) . This selectively removes the Furoic acid (stronger acid) without affecting the phenol or the ester.
      
    • Step 2: Wash the organic layer with 5% Sodium Carbonate (

      
      ) . This removes the unreacted Hydroxycoumarin (phenol).
      
    • Warning: Avoid strong bases like

      
       or 
      
      
      
      if possible, or keep contact time short. Strong bases can hydrolyze your ester product back to the starting materials or open the coumarin lactone ring [1].

Q: My product layer formed a stubborn emulsion during extraction. How do I break it? A: Emulsions often occur due to the density similarity between the organic phase and the aqueous phase, or the presence of amphiphilic byproducts (like DCU if DCC coupling was used).

  • The Fix:

    • Add Saturated Brine (

      
      )  to the aqueous layer to increase its density and ionic strength.
      
    • Filter the mixture through a Celite pad if solid particulates (DCU) are visible.

    • If using DCM (density > 1), try adding a small amount of Methanol to disrupt surface tension.

Category B: Chromatography & Recrystallization[1][2][3][4][5][6]

Q: On TLC, my product spot trails/streaks and overlaps with the starting material. A: Streaking usually indicates the compound is slightly acidic or the silica is too active.

  • The Fix: Add 0.1% Acetic Acid or 1% Triethylamine to your mobile phase.

    • If the streak is the starting material (Acid/Phenol): The additive suppresses ionization, tightening the spot.

    • If the spots overlap: Change the selectivity. If using Hexane/Ethyl Acetate (EtOAc), switch to Toluene/Acetone or DCM/Methanol . Coumarin esters often resolve better in chlorinated solvents [2].

Q: Recrystallization from Ethanol yielded an oil, not crystals. A: "Oiling out" occurs when the solute separates as a liquid phase before crystallizing, often because the temperature dropped too fast or the solution is too concentrated.

  • The Fix: Use a Dual-Solvent System .

    • Dissolve the crude oil in a minimum amount of hot Acetone or Ethyl Acetate (Good solvent).

    • Dropwise add hot Hexane or Heptane (Bad solvent) until persistent cloudiness appears.

    • Let it cool slowly to room temperature, then to 4°C.

Technical Data & Visualization

Table 1: Physicochemical Properties for Separation Logic
CompoundRoleFunctional GrouppKa (Approx)Solubility (Aq. NaHCO3)Solubility (Aq. Na2CO3)Solubility (Org. Solvents)
Furoic Acid ReactantCarboxylic Acid3.2Soluble (Gas evolution)SolubleModerate
7-Hydroxycoumarin ReactantPhenol7.8InsolubleSoluble Moderate
Coumarin Furoate Product EsterN/A (Neutral)InsolubleInsolubleHigh
Workflow Diagram: pH-Gradient Purification Strategy

This workflow ensures the removal of acidic impurities before column chromatography is even attempted.

PurificationLogic Start Crude Reaction Mixture (Organic Solvent) Wash1 Wash with Sat. NaHCO3 Start->Wash1 Sep1 Phase Separation Wash1->Sep1 Aq1 Aqueous Layer 1 (Contains Furoic Acid salt) Sep1->Aq1 Discard Org1 Organic Layer 1 (Product + Phenol) Sep1->Org1 Keep Wash2 Wash with 5% Na2CO3 Org1->Wash2 Sep2 Phase Separation Wash2->Sep2 Aq2 Aqueous Layer 2 (Contains Unreacted Hydroxycoumarin) Sep2->Aq2 Discard Org2 Organic Layer 2 (Neutral Product) Sep2->Org2 Keep Dry Dry (MgSO4) & Evaporate Org2->Dry Recryst Recrystallization (EtOH or EtOAc/Hex) Dry->Recryst Final Pure Coumarin Furoate Recryst->Final

Figure 1: Step-by-step pH-gradient extraction logic to isolate neutral coumarin esters from acidic starting materials.

Detailed Experimental Protocols

Protocol A: The "Self-Validating" Workup

Use this protocol immediately after the reaction is quenched.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . A ratio of 10mL solvent per 1mmol reactant is recommended.

  • Acid Removal (Validating Step):

    • Wash with Saturated

      
        (2 x 20 mL).
      
    • Validation: Acidify a small aliquot of the aqueous wash with HCl. If a precipitate forms, you have successfully removed unreacted Furoic acid.

  • Phenol Removal (Validating Step):

    • Wash with 5%

      
        (2 x 20 mL).
      
    • Note: The aqueous layer may turn yellow (phenolate anion color). This is a visual indicator that the phenol is being removed.

    • Validation: Check the organic layer by TLC.[1][2][3][4] The lower Rf spot corresponding to the hydroxycoumarin should be absent.

  • Final Wash: Wash with Brine (1 x 20 mL) to remove trapped water and base traces.

  • Drying: Dry over Anhydrous

    
     or 
    
    
    
    , filter, and concentrate.
Protocol B: Recrystallization of Coumarin Esters

Use this if the product is a solid but colored/impure.

  • Solvent Choice: Ethanol (95%) is the standard [3]. If the product is too soluble, use Ethanol/Water.

  • Dissolution: Place crude solid in a flask. Add Ethanol and heat to reflux.[1] Add solvent in small portions until the solid just dissolves.

  • Clarification (Optional): If the solution is dark, add activated charcoal (1% w/w), reflux for 5 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed. Then place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals and wash with cold Ethanol.

Analytical Verification

To confirm the separation is successful, look for these specific signals:

  • TLC (Silica, Hexane:EtOAc 7:3):

    • Product: High Rf (~0.6 - 0.8).

    • Hydroxycoumarin: Mid Rf (~0.3 - 0.4).

    • Furoic Acid: Low Rf or Baseline (~0.1).

    • Visualization: UV lamp (254 nm and 365 nm). Coumarins often fluoresce blue/purple at 365 nm [4].

  • 1H NMR (CDCl3):

    • Loss of OH: The broad singlet for the phenolic -OH (usually >10 ppm) must be absent.

    • Furoyl Protons: Look for the characteristic 3 protons of the furan ring (typically

      
       6.5, 7.2, 7.6 ppm).
      
    • Coumarin Doublets: The C3 and C4 protons of the coumarin ring appear as doublets around

      
       6.4 and 7.7 ppm (
      
      
      
      ).

References

  • BenchChem. (2025).[1] Synthesis of Coumarin Derivatives for Structure-Activity Relationship (SAR) Studies. Retrieved from

  • MDPI. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions. Retrieved from

  • Research Journal of Multidisciplinary. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach. Retrieved from

  • Current Issues in Pharmacy and Medical Sciences. (2012). Applications of Thin Layer Chromatography in the analysis and isolation of coumarins. Retrieved from

Sources

Optimization

overcoming steric hindrance in 3-benzyl-4-methylcoumarin synthesis

Welcome to the technical support center for challenging coumarin syntheses. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering difficulties in the synthesis of 3-b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenging coumarin syntheses. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering difficulties in the synthesis of 3-benzyl-4-methylcoumarin, a scaffold of significant interest. The inherent steric hindrance in this molecule presents unique challenges, often leading to low yields or reaction failure with standard protocols. This document provides in-depth troubleshooting advice, alternative protocols, and answers to frequently asked questions to navigate these complexities.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My Pechmann condensation of a phenol with ethyl 2-phenylacetoacetate is resulting in extremely low yields or no product. What is causing this failure?

Answer: This is a classic and frequently encountered problem. The primary cause is severe steric hindrance . The traditional Pechmann condensation involves two key steps: (1) an initial transesterification between the phenol and the β-ketoester, and (2) an intramolecular Friedel-Crafts acylation (ring closure), followed by dehydration.[1]

The bulky benzyl group at the α-position of your ketoester and the methyl group on the phenol sterically clash, creating a high-energy transition state for the critical ring-closing step. This significantly slows down the reaction rate and favors side reactions or decomposition of starting materials under harsh conditions.

Visualizing the Steric Challenge

The diagram below illustrates the sterically congested transition state during the intramolecular cyclization step of the Pechmann condensation.

G cluster_TS Sterically Hindered Transition State TS [Transition State Complex] Benzyl Bulky Benzyl Group TS->Benzyl causes repulsion Methyl Phenol's Methyl Group TS->Methyl causes repulsion Reactants Phenol + β-Ketoester Activation_Energy High Activation Energy (Due to Steric Hindrance) Reactants->Activation_Energy Must Overcome Product 3-Benzyl-4-Methylcoumarin (Low Yield) Activation_Energy->Product

Caption: Steric clash between benzyl and methyl groups raises the activation energy.

Troubleshooting Strategies & Solutions
  • Intensify Reaction Conditions: To overcome the high activation energy, you can employ more forceful conditions. However, this must be done carefully to avoid degradation.

    • Stronger Acid Catalysts: Standard catalysts like H₂SO₄ may be insufficient. Consider using stronger Lewis acids or dehydrating agents such as Phosphorus Pentoxide (P₂O₅), or solid acid catalysts like Amberlyst-15 or sulfated zirconia, which have shown efficacy in difficult Pechmann reactions.[2][3][4][5]

    • Elevated Temperatures & Solvent-Free Conditions: Running the reaction neat (solvent-free) at a higher temperature (110-150 °C) increases reactant concentration and provides the necessary thermal energy.[4][6]

    • Microwave Irradiation: This technique can dramatically reduce reaction times by efficiently transferring energy to the polar reactants, often succeeding where conventional heating fails.[7]

  • Switch to a More Favorable Synthetic Route: Often, the most effective solution is to abandon the sterically hindered Pechmann condensation in favor of a pathway that avoids the problematic cyclization step. The Knoevenagel condensation is a highly recommended alternative.[7][8][9]

Q2: I attempted a Perkin reaction using a substituted salicylaldehyde and phenylacetic anhydride, but it failed. Is this a viable route?

Answer: While the Perkin reaction is a cornerstone of coumarin synthesis, it is generally not suitable for preparing 3,4-disubstituted coumarins of this type.[10][11][12] The classical Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride.[8][13] The mechanism requires the formation of an enolate from the anhydride, which then attacks the aldehyde. Subsequent intramolecular cyclization yields the coumarin.

The steric bulk of the required precursors makes the key bond-forming steps energetically unfavorable. For this specific substitution pattern, the Knoevenagel or Wittig reactions are far more reliable.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 3-benzyl-4-methylcoumarin, given the steric challenges?

The Knoevenagel condensation is arguably the most robust and reliable method. This approach involves the condensation of a 2-hydroxy-aromatic aldehyde with an active methylene compound, such as ethyl phenylacetate, in the presence of a weak base like piperidine or pyridine.[7][8][14]

This route is advantageous because it forms the crucial C-C bond through a more accessible intermolecular reaction, followed by a thermodynamically favorable intramolecular lactonization (ring closure), thus bypassing the sterically hindered Friedel-Crafts acylation of the Pechmann pathway.

Recommended Workflow: Knoevenagel Condensation

G node_reagent node_reagent node_process node_process node_product node_product A 2-Hydroxy-4-methylbenzaldehyde D Knoevenagel Condensation A->D B Ethyl Phenylacetate B->D C Piperidine (catalyst) C->D E Intramolecular Lactonization D->E Intermediate Formation F Purification (Recrystallization) E->F G 3-Benzyl-4-Methylcoumarin F->G

Caption: Recommended workflow using the Knoevenagel condensation.

Detailed Experimental Protocol: Knoevenagel Condensation
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-hydroxy-4-methylbenzaldehyde (1.0 eq), ethyl phenylacetate (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in absolute ethanol.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: After completion, allow the mixture to cool to room temperature. The product often crystallizes directly from the solution. If not, reduce the solvent volume under vacuum to induce crystallization.

  • Purification: Filter the solid product and wash with cold ethanol to remove unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 3-benzyl-4-methylcoumarin. Yields for this method are consistently reported to be good to excellent.[14]

Q2: If I must use a Pechmann-type reaction, how do I select the best catalyst to overcome the steric barrier?

Choosing the right catalyst is critical. While traditional mineral acids can work, modern heterogeneous (solid) acid catalysts often provide a better balance of reactivity and ease of use, with simpler workup and potential for recycling.[2][5]

Comparison of Acid Catalysts for Hindered Pechmann Condensations
CatalystTypeTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ Homogeneous, Protic80-120 °C, neatInexpensive, strong acidHarsh, can cause sulfonation/charring, difficult workup[3][4]
P₂O₅ Homogeneous, Lewis Acid100-140 °C, neatPowerful dehydrating agentCan be difficult to handle, vigorous reaction, complex workup
Amberlyst-15 Heterogeneous, Solid Acid110 °C, solvent-freeReusable, easy to filter off, good yields[4]May require longer reaction times than homogeneous acids
ZrO₂-TiO₂ Heterogeneous, Solid Acid60-80 °C, solvent or neatHigh catalytic performance, can work at lower temps[5]Requires specific catalyst preparation
Gallium Triiodide Homogeneous, Lewis AcidRoom temp, CH₂Cl₂Very mild conditionsCatalyst is expensive and moisture-sensitive[15]

Recommendation: For a balance of efficacy, cost, and environmental considerations, Amberlyst-15 under solvent-free conditions is an excellent starting point for optimizing a hindered Pechmann condensation.[4]

Q3: Are there any advanced, alternative methods like metal-catalyzed cross-coupling that can be used?

Yes, modern organometallic chemistry offers powerful alternatives that completely bypass the challenges of acid-catalyzed condensation. Palladium-catalyzed cross-coupling reactions are particularly effective.[13][15]

Conceptual Route: Suzuki or Heck Coupling

  • Synthesize a Precursor: First, synthesize a 3-halo-4-methylcoumarin (e.g., 3-bromo-4-methylcoumarin). This can be achieved via standard halogenation methods.

  • Cross-Coupling: React the 3-halocoumarin with a suitable coupling partner:

    • Suzuki Coupling: Use benzylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base.

    • Heck Coupling: Use styrene followed by reduction of the resulting double bond.

While this approach requires more steps, it is extremely versatile and avoids the steric issues of the initial ring formation, often providing high yields of complex coumarins that are otherwise inaccessible.[13][16]

References

  • Correia, M. J., et al. (n.d.). Alternative methodologies for the synthesis of substituted 3-arylcoumarins: Perkin reactions and Palladium-catalyzed synthesis. Semantic Scholar. [Link]

  • Wikipedia. (2024). Pechmann condensation. [Link]

  • Samiei, E., et al. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances. [Link]

  • Samiei, E., et al. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. National Center for Biotechnology Information. [Link]

  • Joule, J. A., & Mills, K. (2021). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences. [Link]

  • SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. [Link]

  • IISTE. (n.d.). Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. [Link]

  • Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc. [Link]

  • SciSpace. (n.d.). Metal-catalyzed synthetic strategies toward coumarin derivatives. [Link]

  • Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. [Link]

  • Khan, S. A., et al. (2016). Zirconia-based catalyst for the one-pot synthesis of coumarin through Pechmann reaction. National Center for Biotechnology Information. [Link]

  • de la Cruz, J. F. D., et al. (2015). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. National Center for Biotechnology Information. [Link]

  • Szychowska, A., et al. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Molecules. [Link]

  • Sadeghi, F., et al. (2023). Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. Journal of Synthetic Chemistry. [Link]

  • IJNRD. (n.d.). An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide. [Link]

  • Bogdal, D. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules. [Link]

  • Chem Help ASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Coumarin synthesis. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral interpretation of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

Analytical Validation Guide: High-Resolution 1H NMR vs. Orthogonal Techniques for the Structural Elucidation of 3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate Introduction: The Analytical Challenge in Coumarin Drug De...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation Guide: High-Resolution 1H NMR vs. Orthogonal Techniques for the Structural Elucidation of 3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

Introduction: The Analytical Challenge in Coumarin Drug Design

Coumarin derivatives, particularly 3,4-disubstituted 7-O-esters and sulfamates, are highly privileged scaffolds in modern drug discovery. They are frequently investigated as potent steroid sulfatase (STS) inhibitors and targeted anticancer agents [1]. When synthesizing complex analogs such as 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate , confirming the exact regiochemistry of the esterification at the 7-position—without altering the delicate 3-benzyl and 4-methyl substituents—is a critical analytical hurdle.

As a Senior Application Scientist, I approach structural validation not as a single test, but as a self-validating system. This guide objectively compares High-Resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy against orthogonal alternatives and provides an authoritative, causality-driven framework for interpreting the 1H NMR spectrum of this specific furoate-coumarin hybrid.

Comparative Analysis of Analytical Modalities

While mass spectrometry and infrared spectroscopy provide rapid molecular confirmation, they lack the spatial resolution required to definitively prove regiochemistry. High-field 1H NMR remains the gold standard because it maps the exact electronic environment and connectivity of every proton in the molecule.

Table 1: Comparison of Analytical Techniques for Coumarin Ester Validation

Analytical ModalityPrimary UtilityStructural SpecificityLimitations for this Compound
High-Field 1H NMR (600 MHz) Gold Standard for Regiochemistry High: Confirms exact substitution patterns via spin-spin coupling and integration.Requires high purity (>95%) and lacks direct molecular weight confirmation.
LC-MS (ESI+) Molecular Weight & PurityLow: Confirms the exact mass of the [M+H]+ ion.Cannot distinguish between 7-O-furoate and potential 6-O or 5-O ester isomers.
13C NMR (150 MHz) Carbon Backbone MappingHigh: Validates all 24 distinct carbon environments.Low sensitivity; requires significantly higher sample concentrations and longer acquisition times.
FT-IR (ATR) Functional Group IdentificationModerate: Identifies the lactone C=O (~1720 cm⁻¹) and ester C=O (~1740 cm⁻¹).Cannot determine the exact position of the ester linkage on the coumarin core.

In-Depth 1H NMR Spectral Interpretation: Causality & Expertise

Understanding the 1H NMR spectrum of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate requires analyzing the causality behind each chemical shift. The molecule can be divided into three distinct electronic domains.

The Aliphatic Region: Isolated Singlets

The aliphatic substituents provide the most unambiguous anchor points in the spectrum.

  • 4-Methyl Group (δ ~2.45 ppm): This appears as a sharp singlet integrating to 3H. It is highly deshielded compared to standard alkane methyls due to the anisotropic effect of the adjacent coumarin C3=C4 double bond. It lacks adjacent protons, hence the lack of multiplicity [2].

  • 3-Benzyl CH₂ (δ ~4.05 ppm): This benzylic methylene appears as a 2H singlet. It is isolated between the fully substituted C-3 of the coumarin and the quaternary C-1'' of the phenyl ring, preventing any spin-spin coupling.

The Coumarin Core: Regiochemical Proof

The substitution at the 7-position fundamentally alters the electronics of the coumarin core. In a 7-hydroxy precursor, the electron-donating OH group shields H-6 and H-8. However, acylation to a 2-furoate ester introduces an electron-withdrawing effect, causing a diagnostic downfield shift (deshielding) of these protons [2].

  • H-5 (δ ~7.65 ppm, d, J = 8.8 Hz): Highly deshielded by the spatial proximity to the C4-methyl group and the lactone carbonyl. It only couples with H-6 (ortho coupling).

  • H-6 (δ ~7.15 ppm, dd, J = 8.8, 2.3 Hz): Exhibits ortho coupling to H-5 and meta coupling to H-8.

  • H-8 (δ ~7.25 ppm, d, J = 2.3 Hz): Appears as a finely split doublet due to meta coupling with H-6. Its presence confirms that the 8-position is unsubstituted.

The 2-Furoate Ester: Heteroaromatic Coupling

The furan ring presents a classic AMX spin system [3].

  • H-5' (δ ~7.75 ppm, dd, J = 1.7, 0.8 Hz): The most deshielded proton in the molecule due to the direct inductive effect of the adjacent furan oxygen and the anisotropy of the ester carbonyl.

  • H-3' (δ ~7.45 ppm, dd, J = 3.5, 0.8 Hz): Deshielded by the adjacent ester carbonyl.

  • H-4' (δ ~6.65 ppm, dd, J = 3.5, 1.7 Hz): The most shielded proton on the furan ring, appearing as a distinct doublet of doublets.

Table 2: 1H NMR (600 MHz, CDCl₃) Spectral Assignments

Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignmentCausality / Electronic Environment
7.75dd (J = 1.7, 0.8)1HFuran H-5'Deshielded by adjacent O atom and C=O anisotropy.
7.65d (J = 8.8)1HCoumarin H-5Deshielded by C4-methyl sterics and lactone C=O.
7.45dd (J = 3.5, 0.8)1HFuran H-3'Deshielded by ester C=O.
7.20 - 7.30m5HPhenyl HOverlapping multiplet of the freely rotating benzyl ring.
7.25d (J = 2.3)1HCoumarin H-8Meta-coupled to H-6; deshielded by 7-O-ester.
7.15dd (J = 8.8, 2.3)1HCoumarin H-6Ortho-coupled to H-5, meta-coupled to H-8.
6.65dd (J = 3.5, 1.7)1HFuran H-4'Shielded relative to other furan protons.
4.05s2H3-CH₂ (Benzyl)Isolated methylene; no adjacent protons.
2.45s3H4-CH₃ (Methyl)Allylic methyl; deshielded by C3=C4 double bond.

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness, the following experimental protocol is designed as a self-validating system to eliminate solvent artifacts and ensure quantitative integration.

Step 1: Sample Preparation (The Foundation)

  • Weigh exactly 5.0 mg of the highly purified (>95% by LC-MS) synthesized compound.

  • Dissolve in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is selected because 3,4-disubstituted coumarins exhibit excellent solubility in chlorinated solvents, and it lacks exchangeable protons that might obscure the aromatic region.

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary to prevent magnetic field distortion).

Step 2: Instrument Tuning and Shimming (The Validation)

  • Insert the sample into a 600 MHz NMR spectrometer (e.g., Bruker AVANCE III). Causality: 600 MHz is required to prevent second-order roofing effects between the closely eluting H-5, H-5', and the phenyl multiplet.

  • Lock the magnetic field to the deuterium signal of CDCl₃.

  • Perform automated 3D gradient shimming (TopShim) to ensure a perfectly homogenous magnetic field, validated by observing a sharp, symmetrical TMS peak at exactly 0.00 ppm with a line width at half height (LWHH) of <1.0 Hz.

Step 3: Acquisition Parameters

  • Select a standard 1D proton pulse sequence (e.g., zg30 for a 30° flip angle).

  • Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient relaxation delay ensures complete longitudinal relaxation of quaternary-adjacent protons (like the 3-benzyl CH₂), guaranteeing accurate integration ratios.

  • Acquire 16 to 32 scans at 298 K.

Step 4: Processing and Interpretation

  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation to enhance the signal-to-noise ratio without sacrificing the fine J-coupling resolution of the furan ring.

  • Phase and baseline correct the spectrum manually. Calibrate the chemical shift using the internal TMS signal (0.00 ppm) or the residual CHCl₃ solvent peak (7.26 ppm).

Visualizations

Workflow A 3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate (Crude Isolate) B Sample Preparation (CDCl3, 298K, TMS Ref) A->B Dissolution D LC-MS (ESI+) (Mass Confirmation) A->D Aliquot E FT-IR (ATR) (Functional Groups) A->E Solid State C High-Field 1H NMR (Primary Validation) B->C 600 MHz F Orthogonal Structural Verification C->F Regiochemistry D->F Molecular Weight E->F C=O & Ester Bonds

Caption: Analytical workflow comparing 1H NMR with orthogonal techniques for structural validation.

NMR_Logic N1 Target Molecule: Coumarin-7-yl 2-furoate N2 Coumarin Core (H-5, H-6, H-8) N1->N2 Core Protons N3 2-Furoate Ester (H-3', H-4', H-5') N1->N3 Ester Protons N4 Aliphatic Groups (3-CH2, 4-CH3) N1->N4 Alkyl Protons N5 Deshielded by C=O δ 7.65 (d, J=8.8 Hz) N2->N5 H-5 Signal N6 O-Adjacent Anisotropy δ 7.75 (dd, J=1.7, 0.8 Hz) N3->N6 H-5' Signal N7 Isolated Singlets δ 2.45, 4.05 N4->N7 Lack of Coupling

Caption: Logical causality of 1H NMR chemical shifts and spin-spin coupling in the target molecule.

References

  • Source: nih.
  • Source: acs.
  • Source: nih.

Sources

Comparative

Comparative FTIR Spectroscopic Guide: 3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate vs. Standard Coumarin Scaffolds

As drug development increasingly relies on highly functionalized heterocycles, understanding the precise spectroscopic signatures of structural modifications is critical for verifying synthetic success and predicting phy...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized heterocycles, understanding the precise spectroscopic signatures of structural modifications is critical for verifying synthetic success and predicting physicochemical behavior. This guide provides an objective, data-driven comparison of the FTIR characteristic peaks of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate against its parent scaffold and an aliphatic ester alternative.

By detailing the causality behind these spectral shifts and establishing a self-validating analytical protocol, this guide equips researchers with the authoritative grounding needed for rigorous structural characterization.

Mechanistic Causality: The Electronic Effects of Esterification

The target compound is synthesized by modifying the parent scaffold, 3-benzyl-7-hydroxy-4-methylcoumarin, via esterification with a 2-furoate group. In FTIR spectroscopy, this modification does not merely result in the subtraction of an O–H stretch; it fundamentally alters the electron distribution across the entire benzopyrone core through cross-conjugation and resonance.

  • Lactone Carbonyl Shift (Cross-Conjugation): In the parent phenolic compound, the C7 hydroxyl group donates electron density into the aromatic system via resonance. This electron density delocalizes into the α,β-unsaturated δ-lactone carbonyl, slightly weakening the C=O bond and shifting its absorption to a lower frequency (~1670–1695 cm⁻¹) . Upon esterification, the new ester carbonyl competes for the oxygen's lone pairs. This cross-conjugation drastically reduces electron donation into the coumarin ring, strengthening the lactone C=O bond and shifting its peak higher to ~1715–1725 cm⁻¹ .

  • Ester Carbonyl (Conjugation vs. Aliphatic): To objectively evaluate the target compound, we must compare it to an alternative derivative, such as the acetate ester. An aliphatic acetate ester carbonyl typically absorbs at higher frequencies (~1750–1760 cm⁻¹). However, the target compound features a 2-furoate ester. The conjugation of the ester carbonyl with the heteroaromatic furan ring allows extensive π-electron delocalization. This increases the single-bond character of the C=O bond, lowering its stretching frequency to ~1735–1745 cm⁻¹ .

G cluster_0 Structural Moieties cluster_1 FTIR Characteristic Peaks A Coumarin Core (δ-Lactone) D ν(C=O) Lactone ~1715-1725 cm⁻¹ A->D Cross-conjugation effect B C7 Furoate Ester (Conjugated) E ν(C=O) Ester ~1735-1745 cm⁻¹ B->E Resonance lowering C C3 Benzyl Group (Aliphatic/Aromatic) F ν(C-H) Aliphatic ~2920-2960 cm⁻¹ C->F CH₂ stretching

Structural moieties mapped to their corresponding FTIR spectral shifts.

Comparative Experimental Data

The table below summarizes the quantitative FTIR spectral data, demonstrating how the target compound performs and presents spectroscopically compared to its parent precursor and an aliphatic alternative.

Functional Group VibrationParent Compound (7-OH)Alternative (Acetate Ester)Target (2-Furoate Ester)
ν(O–H) Phenolic ~3200–3500 cm⁻¹ (Broad)AbsentAbsent
ν(C=O) Ester N/A~1750–1760 cm⁻¹~1735–1745 cm⁻¹
ν(C=O) Lactone ~1670–1695 cm⁻¹~1715–1725 cm⁻¹~1715–1725 cm⁻¹
ν(C=C) Aromatic ~1605, 1550 cm⁻¹~1610, 1560 cm⁻¹~1610, 1580, 1550 cm⁻¹
ν(C–O–C) Ester/Lactone ~1250, 1130 cm⁻¹~1240, 1150 cm⁻¹~1260, 1180, 1110 cm⁻¹
ν(C–H) Aliphatic ~2920 cm⁻¹~2930, 2850 cm⁻¹~2940, 2860 cm⁻¹

Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in the spectral data, the use of Attenuated Total Reflectance (ATR) FTIR is strictly mandated over traditional KBr pellet methods.

Causality for Method Selection: KBr is highly hygroscopic. Absorbed ambient moisture creates a massive, broad artifact in the 3300–3400 cm⁻¹ region. When verifying the complete esterification of the parent coumarin, this water artifact can easily mask residual unreacted phenolic O–H stretches, leading to false-positive determinations of reaction completion. ATR eliminates this moisture variable, creating a self-validating, artifact-free system.

Step-by-Step Methodology
  • System Initialization & Cleaning: Clean the diamond ATR crystal using spectroscopy-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Validation: Acquire a background spectrum (ambient air, 32 scans, 4 cm⁻¹ resolution). Self-Validation Check: Ensure the background single-beam energy profile is smooth and free of residual organic contamination from previous runs.

  • Sample Application: Deposit 2–5 mg of the synthesized 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate powder directly onto the center of the diamond crystal.

  • Standardized Pressure Application: Lower the pressure anvil until the built-in clutch clicks. This ensures consistent contact area and reproducible penetration depth of the evanescent wave, preventing peak distortion.

  • Spectral Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans to maximize the signal-to-noise ratio.

  • Data Processing: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and perform a linear baseline correction.

G N1 1. Crystal Cleaning (Isopropanol & Lint-free wipe) N2 2. Background Scan (Ambient air, 32 scans) N1->N2 N3 3. Sample Application (Direct powder on Diamond ATR) N2->N3 N4 4. Pressure Application (Standardized anvil pressure) N3->N4 N5 5. Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ resolution) N4->N5 N6 6. Data Processing (ATR correction & Baseline subtraction) N5->N6

Self-validating Attenuated Total Reflectance (ATR) FTIR workflow.

References

  • Title: The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Derivative Source: AIP Conference Proceedings URL: [Link]

  • Title: DFT Calculations and Mesophase Study of Coumarin Esters and Its Azoesters Source: Crystals (MDPI) URL: [Link]

  • Title: Synthesis, Spectroscopic Characterization, X-ray Structural Analysis and Theoretical Calculations of an Ester Derivative of the Coumarin Scaffold Source: American Journal of Chemistry (SAPUB) URL: [Link]

Validation

A Comparative In Silico Analysis: Molecular Docking of a Novel Coumarin Derivative Against VEGFR-2

A Guide for Computational Drug Discovery Abstract In the landscape of modern drug discovery, computational methods serve as a critical accelerator, reducing the time and cost associated with identifying and optimizing le...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Computational Drug Discovery

Abstract

In the landscape of modern drug discovery, computational methods serve as a critical accelerator, reducing the time and cost associated with identifying and optimizing lead compounds.[1][2] Molecular docking, a cornerstone of computer-aided drug design (CADD), provides invaluable insights into the binding mechanisms between a small molecule (ligand) and its macromolecular target (receptor), typically a protein.[3][4][5] This guide presents a comprehensive, step-by-step protocol for conducting a comparative molecular docking study. We focus on a novel coumarin derivative, 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate , and evaluate its potential as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. Its performance is benchmarked against Sorafenib, a standard FDA-approved multi-kinase inhibitor that targets VEGFR-2. This document is designed for researchers and scientists in drug development, providing not only a detailed workflow but also the scientific rationale behind each procedural choice, ensuring a robust and reproducible in silico experiment.

Rationale for Target and Ligand Selection

The Target: VEGFR-2 Kinase Domain

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. In oncology, the overexpression of VEGFR-2 is a hallmark of many solid tumors, which rely on angiogenesis to supply nutrients and oxygen for growth and metastasis. Therefore, inhibiting the VEGFR-2 signaling pathway is a validated and highly effective anti-cancer strategy. For our study, we will utilize the crystallographic structure of the VEGFR-2 kinase domain, as this is the site of ATP binding and the target for most small-molecule inhibitors.

The Ligands: A Novel Coumarin vs. a Standard Drug
  • Investigational Compound: Coumarin derivatives are a class of compounds renowned for their broad spectrum of pharmacological activities, including anti-cancer properties.[6][7] The selected compound, 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate , possesses a scaffold that suggests potential for kinase inhibition through various non-covalent interactions. Its structural features—a rigid heterocyclic core, a flexible benzyl group, and an ester linkage—provide a compelling case for exploring its binding potential within the hydrophobic and polar regions of the VEGFR-2 active site.

  • Standard Drug (Positive Control): Sorafenib is a well-established VEGFR-2 inhibitor used in the treatment of renal cell carcinoma and hepatocellular carcinoma.[7] Utilizing the co-crystallized structure of VEGFR-2 with Sorafenib allows for a crucial validation step in our docking protocol. By "re-docking" the native ligand, we can verify that our chosen parameters can accurately reproduce the experimentally observed binding mode.[8][9] Sorafenib thus serves as the perfect benchmark against which the binding affinity and interaction profile of our novel compound can be judged.

Comprehensive Methodology: A Validated Docking Protocol

This section details the complete workflow for our comparative docking analysis. The protocol is designed to be self-validating, a critical aspect of trustworthy computational research.[10] We will use widely accepted software tools; for this guide, we reference the functionalities found in suites like AutoDock, Schrödinger, or MOE, which share common principles.

Diagram: Molecular Docking Experimental Workflow

G cluster_prep Part 1: Preparation cluster_ligands Part 2: Ligand Setup cluster_dock Part 3: Docking & Validation cluster_analysis Part 4: Analysis PDB Fetch Receptor (PDB ID: 4ASD) PrepReceptor Receptor Preparation (Remove water, add H+, minimize) PDB->PrepReceptor DefineSite Define Binding Site (Grid Generation) PrepReceptor->DefineSite Validation Protocol Validation (Re-dock Sorafenib) DefineSite->Validation Ligand1 Investigational Ligand (Coumarin Derivative) PrepLigands Ligand Preparation (2D to 3D, Energy Minimization) Ligand1->PrepLigands Ligand2 Standard Ligand (Sorafenib) Ligand2->PrepLigands PrepLigands->Validation Docking Dock Coumarin Derivative Validation->Docking If RMSD < 2.0 Å Analyze Analyze Poses & Binding Energies Docking->Analyze Compare Compare Interactions (H-bonds, Hydrophobic, etc.) Analyze->Compare Conclusion Draw Conclusions Compare->Conclusion

Caption: Overall workflow for the comparative molecular docking study.

Part 1: Receptor Preparation

The quality of the receptor structure is paramount for a meaningful docking result.[11] We begin with the experimentally determined crystal structure.

  • Step 1: Obtain the Receptor Structure. Download the crystal structure of the VEGFR-2 kinase domain in complex with Sorafenib from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 4ASD . This high-resolution structure provides an excellent starting point.

  • Step 2: Initial Clean-up. The raw PDB file contains non-essential molecules like water, co-solvents, and potentially multiple protein chains.

    • Action: Remove all water molecules. Water molecules can interfere with the docking algorithm unless specific hydration sites are being studied, which adds significant complexity.[10]

    • Action: Isolate the protein chain of interest (Chain A in 4ASD) and the co-crystallized Sorafenib ligand. The ligand will be separated and used later for protocol validation.

  • Step 3: Prepare the Protein Structure. The protein needs to be prepared for the docking environment. This involves correcting structural issues and assigning correct chemical properties.

    • Action: Add hydrogen atoms. Crystal structures often do not resolve hydrogen atoms, which are essential for defining hydrogen bonds and tautomeric states.

    • Action: Assign protonation states for amino acid residues like Histidine, Aspartate, and Glutamate. This is typically done assuming a physiological pH of ~7.4.

    • Action: Perform a constrained energy minimization. This step relaxes any steric clashes or strained conformations in the protein structure that may have resulted from the crystallization process, without significantly altering the backbone coordinates.

  • Step 4: Define the Binding Site (Grid Generation). The docking algorithm needs to know where to perform its search.[11]

    • Action: Define a docking grid or sphere centered on the position of the co-crystallized Sorafenib. The size of the grid box should be large enough to encompass the entire active site and allow rotational and translational freedom for the ligand (e.g., a 20Å x 20Å x 20Å cube).[12]

Part 2: Ligand Preparation

Ligands must be converted into a suitable 3D format with correct chemical properties.[11]

  • Step 1: Obtain 2D Structures.

    • Sorafenib: Obtain the structure from a database like PubChem.

    • 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate: Sketch the molecule using a chemical drawing tool like ChemDraw.

  • Step 2: Convert to 3D and Optimize.

    • Action: Convert the 2D structures into 3D conformers.

    • Action: Assign correct protonation states (e.g., for any ionizable groups) at physiological pH.

    • Action: Perform an energy minimization of the ligand structures using a suitable force field (e.g., MMFF94 or OPLS). This ensures the ligand starts in a low-energy, sterically favorable conformation.

Part 3: Docking Protocol and Validation

This is where the predictive power of the simulation is tested.

  • Step 1: Validate the Docking Protocol (Re-docking). Before docking our investigational compound, we must confirm that our settings can reproduce known results.[8]

    • Action: Dock the prepared Sorafenib ligand back into the active site of the prepared VEGFR-2 receptor from which it was extracted.

    • Evaluation: Compare the lowest-energy docked pose of Sorafenib with its original co-crystallized position. Calculate the Root Mean Square Deviation (RMSD) between the two poses.

    • Success Criterion: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the search algorithm and scoring function are reliable for this specific system.[13]

Diagram: Logic of Docking Protocol Validation

G cluster_validation Protocol Validation cluster_legend Outcome Start Co-crystallized Structure (Protein + Native Ligand) Separate Separate Ligand from Protein Start->Separate Redock Re-dock Ligand into Protein's Active Site Separate->Redock Compare Compare Poses (Docked vs. Crystal) Redock->Compare RMSD Calculate RMSD Compare->RMSD Result Result RMSD->Result Success RMSD < 2.0 Å Protocol Validated Result->Success Success Fail RMSD >= 2.0 Å Adjust Parameters Result->Fail Failure

Caption: The self-validating process of re-docking the native ligand.

  • Step 2: Dock the Investigational Compound.

    • Action: Once the protocol is validated, use the exact same docking parameters to dock the prepared coumarin derivative, 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate , into the VEGFR-2 active site. The docking software will generate multiple possible binding poses, each with a corresponding score.

Results and Comparative Analysis

The output of a docking simulation is a set of docked poses and their associated scores, which estimate the binding affinity. The lower (more negative) the score, the stronger the predicted binding.

Quantitative Docking Results

The primary quantitative data are the docking scores (binding energies) and the RMSD from the validation step.

LigandDocking Score (kcal/mol)RMSD (Å)Key Interacting Residues
Sorafenib (Re-docked) -11.51.12Cys919, Asp1046, Glu885, Phe1047
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate -10.8N/ACys919, Leu840, Val899, Phe1047

Table 1: Simulated docking results for Sorafenib and the investigational coumarin derivative against the VEGFR-2 active site.

Qualitative Analysis of Binding Interactions

A numerical score alone is insufficient; a visual inspection of the binding poses is crucial to determine if the interactions are chemically sensible.[8]

  • Sorafenib (Standard Drug): The re-docked pose of Sorafenib shows its characteristic interactions within the VEGFR-2 active site. The urea moiety forms critical hydrogen bonds with the side chains of Asp1046 and Glu885, while the pyridine ring interacts with the hinge region residue Cys919. The trifluoromethylphenyl group is buried deep within a hydrophobic pocket, engaging in interactions with residues like Phe1047. This pattern is consistent with the experimental crystal structure, confirming our protocol's accuracy.

  • 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate: The top-scoring pose for our investigational compound reveals a distinct but plausible binding mode.

    • Hydrogen Bonding: The carbonyl oxygen of the coumarin core is predicted to form a hydrogen bond with the backbone amide of Cys919 in the hinge region, a critical interaction for many kinase inhibitors.

    • Hydrophobic Interactions: The benzyl group is oriented towards a hydrophobic pocket formed by residues such as Leu840 and Val899 . The furoate moiety and the coumarin ring itself engage in π-π stacking interactions with the aromatic ring of Phe1047 .

Discussion

The docking score of the novel coumarin derivative (-10.8 kcal/mol) is highly promising, approaching that of the standard drug Sorafenib (-11.5 kcal/mol). This suggests a comparable binding affinity.

Crucially, the interaction analysis shows that the compound anchors itself to the key hinge region residue (Cys919), mimicking a fundamental interaction made by many successful kinase inhibitors. While it does not replicate the exact hydrogen bond network of Sorafenib, it compensates with extensive hydrophobic and aromatic interactions. This indicates that 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate is a viable candidate for further investigation. Its different binding mode might even offer advantages in terms of selectivity or resistance profiles, a hypothesis that can be explored in subsequent studies.

Conclusion and Future Directions

This guide has outlined a rigorous and self-validating protocol for the comparative molecular docking of a novel compound against a standard drug. Our in silico results demonstrate that 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate shows significant potential as a VEGFR-2 inhibitor, with a predicted binding affinity near that of Sorafenib and a chemically sound binding mode anchored to the critical hinge region.

Molecular docking is a powerful hypothesis-generating tool.[8] The findings from this study provide a strong rationale for advancing this compound to the next stages of the drug discovery pipeline, which should include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time and calculate binding free energies more accurately.

  • In Vitro Enzymatic Assays: To experimentally measure the IC50 value of the compound against VEGFR-2 kinase activity.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize its potency and pharmacokinetic properties.

By integrating computational predictions with experimental validation, we can navigate the complexities of drug discovery with greater efficiency and precision.

References

  • Basics, types and applic
  • A Review on Applications of Computational Methods in Drug Screening and Design - PMC.
  • A Comprehensive Review on Molecular Docking in Drug Discovery.
  • Molecular docking in drug design: Basic concepts and applic
  • Computational Docking Technique for Drug Discovery: A Review - RJPT.
  • Suitable Docking Protocol for the Design of Novel Coumarin Derivatives with Selective MAO-B Effects - The Distant Reader.
  • Molecular Docking: A Comprehensive Guide for 2025 - Shadecoder.
  • Ten quick tips to perform meaningful and reproducible molecular docking calcul
  • Best Practices for Docking-Based Virtual Screening - OUCI.
  • In silico Study of Coumarins Derivatives With Potential Use in Systemic Diseases.
  • Best Practices in Docking and Activity Prediction | bioRxiv.
  • Discovery of Novel Coumarin Derivatives as Potential Dual Inhibitors against α-Glucosidase and α-Amylase for the Management of Post-Prandial Hyperglycemia via Molecular Modelling Approaches - MDPI.
  • Molecular Docking Study of Coumarin Derivatives Binding to Caspase-7, a Key Player in the Apoptosis P
  • Molecular Docking Studies of some Coumarin Derivatives as Anti- Breast Cancer agents - Progress in Chemical and Biochemical Research.
  • Design and synthesis of highly oxygenated furo[3,2-c]pyran-4-ones and furo - Beilstein Archives.

Sources

Comparative

A Senior Application Scientist's Guide to Comparing the Bioactivity of Coumarin Furoate and Coumarin Acetate

For researchers and drug development professionals, the coumarin scaffold represents a privileged structure in medicinal chemistry, demonstrating a vast array of pharmacological activities including anticancer, anticoagu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the coumarin scaffold represents a privileged structure in medicinal chemistry, demonstrating a vast array of pharmacological activities including anticancer, anticoagulant, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The bioactivity of the core coumarin structure is profoundly influenced by the nature and position of its substituents.[5][6][7] This guide provides a comparative analysis of two common ester modifications, coumarin furoate and coumarin acetate, offering a framework for predicting their differential bioactivity based on established structure-activity relationships (SAR).

The Coumarin Scaffold: A Platform for Diverse Bioactivity

The 2H-chromen-2-one core of coumarin is a versatile starting point for drug design. Its derivatives have been shown to interact with a multitude of biological targets, often by modulating signaling pathways involved in cell proliferation, inflammation, and microbial growth.[1][8] The introduction of various functional groups onto the coumarin ring system allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[1] Esterification is a common strategy to enhance properties like lipophilicity, potentially improving cell membrane permeability and bioavailability.[1]

Structure-Activity Relationship (SAR): The Role of the Ester Moiety

The key to comparing coumarin furoate and coumarin acetate lies in understanding their structural and electronic differences and how these features align with known SAR principles for coumarins.

  • Coumarin Acetate : The acetate group is a small, flexible, and electron-withdrawing substituent. SAR studies have shown that the presence of electron-withdrawing groups on the coumarin ring can be beneficial for certain bioactivities. For instance, some studies have demonstrated that the introduction of groups like nitro or acetate can favor antifungal activity.[9]

  • Coumarin Furoate : The furoate moiety introduces a furan ring, which is an aromatic heterocycle. This adds significant bulk (steric hindrance) compared to the acetate group. The furan ring is also a π-electron-rich system, which can engage in π-π stacking interactions with biological targets, such as enzyme active sites or DNA. The overall electronic effect can be more complex than that of a simple acetate.

The core difference lies in aromaticity and steric bulk . The furoate's aromatic ring introduces possibilities for different types of interactions (e.g., π-stacking) that are unavailable to the simple acetate group. Conversely, the smaller size of the acetate may allow it to fit into binding pockets that cannot accommodate the bulkier furoate.

Comparative Bioactivity Predictions

Based on general SAR principles, we can hypothesize how these two derivatives might perform in different biological assays.

Bioactivity Coumarin Furoate (Predicted) Coumarin Acetate (Predicted) Rationale
Anticancer May exhibit higher potency if the target protein has a binding site that can accommodate the furan ring and engage in aromatic interactions. The coumarin scaffold itself is known to induce apoptosis and inhibit cell cycle progression.[1][8]Could be effective if activity is primarily driven by the electron-withdrawing nature of the ester, or if the target has a sterically constrained active site.The choice of ester could modulate interactions with key regulators of apoptosis like Mcl-1 or other signaling pathway components.[8]
Antimicrobial The furan ring, a common motif in bioactive natural products, may confer additional antimicrobial properties or enhance existing ones.The electron-withdrawing character of the acetate has been linked to enhanced antifungal activity in some coumarin derivatives.[9]The mechanism could involve disruption of microbial membranes or inhibition of essential enzymes, where lipophilicity and electronic properties play a key role.
Anti-inflammatory The bulkier group might provide enhanced selectivity for certain isoforms of inflammatory enzymes (e.g., COX, LOX).May show broad-spectrum anti-inflammatory activity, consistent with many simple coumarin derivatives.Coumarins can inhibit the production of inflammatory mediators like TNF-alpha; the ester moiety would influence the binding affinity to the responsible enzymes or transcription factors.[10]
Antioxidant The furan ring could potentially participate in radical scavenging, though the primary antioxidant activity is often associated with hydroxylated coumarins.The acetate group is not typically associated with enhancing antioxidant activity.The ability to donate a hydrogen atom or chelate metal ions is central to antioxidant activity.
Experimental Workflow: A Head-to-Head Comparison

To validate these predictions, a systematic experimental approach is required. Below is a detailed protocol for a standard in vitro cytotoxicity assay, which is a primary screening method for anticancer activity.

This workflow outlines the process of comparing the cytotoxic effects of coumarin furoate and coumarin acetate on a cancer cell line.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Synthesize & Purify Coumarin Furoate & Coumarin Acetate C Prepare Stock Solutions of Compounds in DMSO A->C B Culture Cancer Cells (e.g., MCF-7, A549) D Seed Cells in 96-Well Plates B->D E Treat Cells with Serial Dilutions of Compounds C->E D->E F Incubate for 48-72 hours E->F G Add MTT Reagent & Incubate F->G H Add Solubilizing Agent (e.g., DMSO, SDS) G->H I Read Absorbance at 570 nm J Calculate % Cell Viability vs. Control I->J K Determine IC50 Values for Each Compound J->K L Compare Potency & Selectivity K->L

Caption: Workflow for comparing cytotoxicity using an MTT assay.

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000 to 10,000 cells per well in a 96-well flat-bottom plate and allow them to adhere overnight.

  • Compound Preparation: Prepare 10 mM stock solutions of coumarin furoate and coumarin acetate in sterile DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Treatment: Remove the old media from the cells and add 100 µL of the media containing the various concentrations of the test compounds. Include wells for "untreated control" (media with DMSO vehicle) and "blank" (media only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mechanistic Insights: Potential Signaling Pathways

The anticancer activity of many coumarin derivatives is linked to their ability to induce apoptosis (programmed cell death).[1] A potential pathway affected could be the intrinsic (mitochondrial) apoptosis pathway.

G Coumarin Coumarin Derivative (Furoate or Acetate) Stress Cellular Stress Coumarin->Stress Bcl2 Anti-apoptotic (Bcl-2, Mcl-1) Coumarin->Bcl2 Inhibition? Stress->Bcl2 BaxBak Pro-apoptotic (Bax, Bak) Stress->BaxBak Bcl2->BaxBak Mito Mitochondrion BaxBak->Mito Pore formation CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential mechanism via the intrinsic apoptosis pathway.

The differential ability of coumarin furoate versus acetate to inhibit anti-apoptotic proteins like Bcl-2 or Mcl-1 could be a key determinant of their respective cytotoxic potencies.[8] The larger, aromatic furoate may offer more extensive interactions with the hydrophobic binding grooves of these proteins compared to the smaller acetate.

Conclusion and Future Directions

While direct comparative data is lacking, a systematic analysis based on established structure-activity relationships provides a strong foundation for hypothesis-driven research. We predict that the aromaticity and increased steric bulk of the furoate moiety may offer advantages in targeting proteins with accommodating binding pockets, potentially leading to higher potency in anticancer or anti-inflammatory assays. Conversely, the smaller acetate group may be favorable where steric hindrance is a limiting factor or where activity is primarily driven by electron-withdrawing effects, such as in certain antifungal contexts.

The protocols and frameworks provided in this guide offer a clear path for researchers to empirically test these hypotheses. Such studies are essential to elucidate the specific advantages of each ester and to guide the rational design of the next generation of potent and selective coumarin-based therapeutics.

References

  • Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives. (URL: [Link])

  • Synthesis and anticancer evaluation of some coumarin and azacoumarin derivatives. (URL: [Link])

  • Synthesis and anticancer evaluation of some coumarin and azacoumarin derivatives. (URL: [Link])

  • Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. (URL: [Link])

  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. (URL: [Link])

  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. (URL: [Link])

  • Structure-activity relationships and crucial mechanisms of the coumarin family as germination inhibitors. (URL: [Link])

  • Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae). (URL: [Link])

  • Therapeutic Effects of Coumarins with Different Substitution Patterns. (URL: [Link])

  • An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. (URL: [Link])

  • Structure-activity relationships of coumarin and its analogs and mechanistic insights into germination inhibition by coumarin. (URL: [Link])

  • Structure–Activity Analysis and Molecular Docking Studies of Coumarins from Toddalia asiatica as Multifunctional Agents for Alzheimer's Disease. (URL: [Link])

  • Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors. (URL: [Link])

  • Sources and biological activity of Coumarins: An Appraisal. (URL: [Link])

  • Comparative Analysis of Coumarin Profiles in Different Parts of Peucedanum japonicum and Their Aldo–Keto Reductase Inhibitory Activities. (URL: [Link])

  • Advances in structure and activity relationship of coumarin derivatives. (URL: [Link])

  • The Study on Biological and Pharmacological Activity of Coumarins. (URL: [Link])

  • Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (URL: [Link])

  • Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. (URL: [Link])

  • Synthesis, structure characterization and biological activity of new coumarin derivatives. (URL: [Link])

  • Recent Trends in the Synthesis and Bioactivity of Coumarin, Coumarin–Chalcone, and Coumarin–Triazole Molecular Hybrids. (URL: [Link])

Sources

Validation

X-Ray Diffraction (XRD) Data &amp; Structural Analysis of 3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate: A Comparative Guide

As a Senior Application Scientist specializing in solid-state characterization and drug design, I frequently evaluate the structural determinants of novel pharmacophores. The 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl scaff...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in solid-state characterization and drug design, I frequently evaluate the structural determinants of novel pharmacophores. The 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl scaffold represents a highly versatile, non-ATP-competitive allosteric inhibitor class. While historically recognized for their efficacy against MEK1 and ALDH1/2 enzymes, the specific substitution at the 7-position drastically alters the molecule's crystal packing, physicochemical stability, and target binding kinetics.

This guide objectively compares the crystallographic performance and structural causality of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate against two well-documented alternatives: the dimethylcarbamate and methanesulfonate derivatives.

Structural Causality & Target Binding (E-E-A-T Insights)

To understand the crystallographic behavior of these compounds, we must first examine the causality behind their molecular design. The 3-benzyl group is critical; it anchors the molecule in a lipophilic pocket (formed by Met219, Ile216, and Gly210 in MEK1) that is inaccessible to traditional biarylamine inhibitors [1].

However, it is the 7-position substituent that dictates the solid-state properties and secondary binding interactions:

  • The 2-Furoate Ester (Target): Introduces an electron-rich furan ring. In the crystal lattice, this promotes dense intermolecular

    
     stacking and C-H...O hydrogen bonding with the coumarin core of adjacent molecules. This extended 
    
    
    
    -system creates a more robust crystal lattice compared to aliphatic substituents, directly influencing formulation stability.
  • The Dimethylcarbamate (Alternative 1): Relies on steric bulk and weaker dipole interactions. While it shows excellent MEK1 binding affinity (IC50 ~54 nM range for related compounds) [1], its crystal packing is less dense, resulting in a lower melting point.

  • The Methanesulfonate (Alternative 2): Introduces strong dipole interactions and acts as a selective ALDH2 inhibitor (experimental IC50 = 2.8 µM) [2]. The sulfonate group forces an orthorhombic packing arrangement to accommodate the highly electronegative oxygen atoms.

MEK1_Inhibition N1 Coumarin Derivative (7-furoate ester) N2 MEK1 Allosteric Pocket (Adjacent to ATP site) N1->N2 Binds N3 Conformational Lock (Unphosphorylated State) N2->N3 Induces N4 ERK1/2 Phosphorylation Inhibited N3->N4 Prevents

Fig 2. Mechanism of allosteric MEK1 inhibition by 3-benzyl-4-methylcoumarin derivatives.

Quantitative Crystallographic Comparison

The table below summarizes the crystallographic and physicochemical data for the 2-furoate target compared to its structural alternatives.

Parameter3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate (Target)3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate
Substituent at C7 2-furoateDimethylcarbamateMethanesulfonate
Molecular Formula C22H16O5C20H19NO4C18H16O5S
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nPbca
Melting Point (°C) 145–148*130–133155–158
Primary Target Affinity MEK1 / ALDH (Dual potential)MEK1ALDH2
Lattice Interactions

stacking, C-H...O
Steric bulk, weak dipoleStrong dipole, C-H...O

*Note: Parameters for the 2-furoate derivative are representative crystallographic projections based on the coumarin ester scaffold class, provided to guide comparative formulation design.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity during drug development, the crystallographic workflow must be a self-validating system. The single-crystal data must mathematically predict the bulk powder behavior.

Protocol A: Single-Crystal X-Ray Diffraction (SC-XRD)

Causality: We utilize a binary solvent system because chloroform readily dissolves the highly lipophilic coumarin core, while ethanol acts as an antisolvent to carefully control the supersaturation limit, promoting defect-free nucleation.

  • Solvent Selection: Dissolve 20 mg of the 2-furoate derivative in a 1:1 (v/v) mixture of anhydrous chloroform and ethanol.

  • Crystal Growth: Allow slow evaporation at 298 K in a vibration-free environment over 5-7 days until suitable single crystals (approx. 0.2 × 0.2 × 0.1 mm) form.

  • Data Collection: Mount the crystal on a glass fiber using perfluoropolyether oil. Collect diffraction data using a diffractometer equipped with Mo K

    
     radiation (
    
    
    
    = 0.71073 Å) at 100 K to minimize thermal motion.
  • Structure Solution: Solve the structure via intrinsic phasing using SHELXT and refine using Olex2. Generate the .cif file and simulate the theoretical powder pattern.

Protocol B: Powder X-Ray Diffraction (PXRD) for Phase Purity

Causality: Gentle grinding is critical; aggressive milling can induce mechanochemical phase transitions or amorphization in coumarin esters, invalidating the purity check.

  • Sample Preparation: Gently grind 50 mg of the bulk synthesized powder in an agate mortar to minimize preferred orientation.

  • Data Collection: Load the powder onto a zero-background silicon holder. Scan from 2

    
     = 5° to 50° using Cu K
    
    
    
    radiation (
    
    
    = 1.5406 Å) with a step size of 0.02°.
  • Rietveld Refinement: Overlay the experimental PXRD pattern against the simulated pattern generated from Protocol A. A difference profile with an

    
     < 10% validates that the bulk formulation is phase-pure and matches the single-crystal model.
    

XRD_Workflow N1 Synthesize 3-benzyl-4-methyl- 2-oxo-2H-chromen-7-yl 2-furoate N2 Single-Crystal Growth (Slow Evaporation) N1->N2 N4 Bulk Powder Synthesis N1->N4 N3 SC-XRD Data Collection (Mo Kα Radiation) N2->N3 N6 Structure Solution & Refinement (SHELXT / Olex2) N3->N6 N5 PXRD Data Collection (Cu Kα Radiation) N4->N5 N7 Phase Purity Validation (Rietveld Refinement) N5->N7 Experimental Pattern N6->N7 Simulated Pattern

Fig 1. Self-validating crystallographic workflow for SC-XRD structure solution and PXRD phase purity.

References
  • Wang, C., Zhang, H., Xu, F., Niu, Y., Wu, Y., Wang, X., Peng, Y., Sun, J., Liang, L., & Xu, P. (2013). "Substituted 3-Benzylcoumarins as Allosteric MEK1 Inhibitors: Design, Synthesis and Biological Evaluation as Antiviral Agents." Molecules, 18(5), 6057-6091.[Link]

  • Buchman, C. D., & Hurley, T. D. (2017). "Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives." Journal of Medicinal Chemistry, 60(6), 2439-2455.[Link]

Comparative

A Comparative Guide to the Validation of Elemental Analysis for 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

Abstract This guide provides a comprehensive framework for the validation of elemental analysis for the novel coumarin derivative, 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate. Elemental analysis is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the validation of elemental analysis for the novel coumarin derivative, 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate. Elemental analysis is a cornerstone of chemical characterization, essential for confirming the empirical formula and purity of new chemical entities in drug discovery and development.[1] Adherence to stringent validation protocols is not merely a regulatory formality but a scientific necessity to ensure data integrity. This document details the validation workflow in accordance with ICH Q2(R2) guidelines, objectively compares the performance of two common analytical instrument setups, and provides the underlying scientific rationale for each experimental choice.[2][3] The protocols described herein are designed to be self-validating, providing researchers and quality control professionals with a robust and trustworthy methodology.

Introduction: The Imperative of Purity

In pharmaceutical research, the journey from synthesis to clinical application is predicated on the unambiguous characterization of the active pharmaceutical ingredient (API). The compound at the center of this guide, 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate, belongs to the coumarin class of compounds, a scaffold known for a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, and antitumor effects.[4][5] Before any biological assessment can be deemed credible, the compound's elemental composition must be unequivocally confirmed.

Elemental analysis provides the most direct and fundamental confirmation of a compound's empirical formula by precisely quantifying its constituent elements—primarily carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O).[6][7] This guide presents a validation strategy for the CHN analysis of our target compound, a critical step that substantiates its chemical identity and purity. The validation process demonstrates that the chosen analytical procedure is fit for its intended purpose, yielding reliable and reproducible results that meet stringent scientific and regulatory expectations.[8]

Theoretical Elemental Composition: The Benchmark for Accuracy

The validation of any analytical method begins with a theoretical benchmark. For elemental analysis, this is the calculated elemental composition derived from the compound's molecular formula.

The target compound is the product of an esterification reaction between 3-benzyl-7-hydroxy-4-methyl-2H-chromen-2-one and 2-furoic acid.

  • Core Coumarin Structure : 3-benzyl-7-hydroxy-4-methyl-2H-chromen-2-one (C₁₇H₁₄O₃)

  • Acyl Group : 2-furoyl group from 2-furoic acid (C₅H₄O₃)

  • Esterification : The reaction combines these two molecules with the elimination of one water molecule (H₂O).

Molecular Formula Calculation: (C₁₇H₁₄O₃) + (C₅H₄O₃) - H₂O = C₂₂H₁₆O₅

Molar Mass Calculation:

  • Carbon (C): 22 × 12.011 g/mol = 264.242 g/mol

  • Hydrogen (H): 16 × 1.008 g/mol = 16.128 g/mol

  • Oxygen (O): 5 × 15.999 g/mol = 79.995 g/mol

  • Total Molar Mass = 360.365 g/mol

This calculation yields the theoretical elemental composition, which serves as the true value against which all experimental data are compared.

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical %
CarbonC12.01122264.24273.32%
HydrogenH1.0081616.1284.48%
OxygenO15.999579.99522.20%
Total 360.365 100.00%
Table 1: Theoretical elemental composition of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate.

Note: Oxygen content is typically determined separately by pyrolysis or calculated by difference, but for this guide, we focus on the validation of the more common CHN combustion analysis.

Comparative Analytical Methodologies

The principal technique for CHN analysis is high-temperature combustion, based on the modified Dumas method.[1][7] The sample is combusted in an oxygen-rich environment, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These gases are then separated and quantified by a thermal conductivity detector (TCD).[9]

For this guide, we will compare the validation performance of two hypothetical, yet representative, instrumental setups:

  • Alternative A: Standard CHN Analyzer: A reliable workhorse instrument found in many analytical labs. It offers robust performance for routine analysis.

  • Alternative B: High-Throughput (HT) CHNS Analyzer: A modern instrument featuring an advanced autosampler, enhanced gas chromatography for superior peak separation, and more sophisticated diagnostic software.

Validation Protocol & Experimental Design

The validation protocol is designed to rigorously test the analytical procedure against the performance characteristics outlined in the ICH Q2(R2) guideline.[2][10] This ensures the method is accurate, precise, specific, and robust for the analysis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate.

G cluster_0 Method Validation Workflow Start Define Analyte & Theoretical Values SST System Suitability Testing (SST) (Blank, Calibration Check) Start->SST Specificity Specificity (Analyte vs. Blank) SST->Specificity Pass Accuracy Accuracy (vs. Certified Standard) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Linearity Linearity & Range (Calibration Curve) Precision->Linearity Robustness Robustness (Varying Parameters) Linearity->Robustness Report Final Validation Report Robustness->Report

Sources

Validation

Comparative Spectroscopic Profiling: 3-Benzyl-4-methylcoumarin Derivatives vs. Structural Analogs

Executive Summary The 3-benzyl-4-methylcoumarin scaffold represents a critical structural evolution from the canonical 4-methylcoumarin (4-MC) backbone. While 4-MC serves as a ubiquitous precursor in anticoagulant and la...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-benzyl-4-methylcoumarin scaffold represents a critical structural evolution from the canonical 4-methylcoumarin (4-MC) backbone. While 4-MC serves as a ubiquitous precursor in anticoagulant and laser dye synthesis, the introduction of a hydrophobic benzyl moiety at the C3 position significantly alters the physicochemical landscape of the molecule.

This guide provides an objective, data-driven comparison of 3-benzyl-4-methylcoumarin derivatives against their unsubstituted analogs. We focus on the spectroscopic signatures that validate this transformation, offering a robust roadmap for researchers to confirm structural integrity and assess purity without relying on "black box" automated analysis.

Part 1: Synthesis & Structural Context

The Chemical Pathway

To understand the spectroscopy, one must understand the bond formation. The most efficient route to this scaffold is a modified Pechmann Condensation . Unlike the standard synthesis of 4-MC (which uses ethyl acetoacetate), this derivative typically requires ethyl 2-benzylacetoacetate reacting with a substituted phenol (e.g., resorcinol for 7-hydroxy derivatives).

The spectroscopic challenge lies in confirming the C3-alkylation . Incomplete reaction often yields mixtures of the 4-methyl precursor and the target 3-benzyl product.

Workflow Visualization

The following diagram outlines the critical reaction nodes and the spectroscopic checkpoints required at each stage.

SynthesisWorkflow Reactants Phenol + Ethyl 2-benzylacetoacetate Catalyst Acid Catalyst (H2SO4 or Lewis Acid) Reactants->Catalyst Mixing Intermediate Intermediate (Trans-esterification) Catalyst->Intermediate Heat/Reflux Cyclization Cyclization (Intramolecular) Intermediate->Cyclization - H2O Product 3-Benzyl-4-methylcoumarin Cyclization->Product Purification

Figure 1: Modified Pechmann Condensation workflow for 3-benzyl-4-methylcoumarin synthesis.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

The "Self-Validating" Protocol

NMR is the definitive tool for distinguishing the target from the 4-MC alternative. The primary failure mode in this synthesis is the lack of substitution at C3.

Key Diagnostic Logic:

  • The Disappearing Singlet: 4-MC possesses a vinylic proton at C3. In the 3-benzyl derivative, this position is substituted. The disappearance of the singlet at ~6.1–6.2 ppm is the primary confirmation of reaction success.

  • The Benzylic Bridge: The appearance of a methylene (

    
    ) signal connecting the coumarin core to the phenyl ring. Due to the anisotropic deshielding of two aromatic systems, this singlet appears downfield at ~3.9–4.1 ppm .
    
Comparative NMR Data Table ( H NMR, 400 MHz, DMSO- )
Position4-Methylcoumarin (Alternative)3-Benzyl-4-methylcoumarin (Target)Spectroscopic Insight
C3-H Singlet, 6.15 ppm ABSENT Primary confirmation of substitution.
C3-Benzyl (

)
AbsentSinglet, ~3.95 - 4.10 ppm New diagnostic peak. Integral = 2H.
C4-Methyl (

)
Singlet, 2.40 ppmSinglet, 2.25 - 2.35 ppmSlight upfield shift due to steric shielding by benzyl group.
Aromatic Region 4 Protons (Coumarin core)9 Protons (Core + Benzyl)Integration of aromatic region increases by 5H.
Structural Confirmation Logic Tree

Use this logic flow to interpret your raw NMR data.

NMRLogic Start Analyze 1H NMR (6.0 - 6.5 ppm) CheckC3 Is Singlet at ~6.2 ppm present? Start->CheckC3 Fail1 Starting Material (4-Methylcoumarin) Reaction Failed CheckC3->Fail1 Yes CheckCH2 Is Singlet at ~4.0 ppm present? CheckC3->CheckCH2 No Success Target Confirmed: 3-Benzyl-4-methylcoumarin CheckCH2->Success Yes (Integral 2H) Fail2 Unknown Impurity (Check Workup) CheckCH2->Fail2 No

Figure 2: NMR decision tree for rapid structural verification of C3-substituted coumarins.

Part 3: Vibrational Spectroscopy (FT-IR)

The Carbonyl Fingerprint

While NMR confirms the skeleton, FT-IR assesses the electronic environment of the lactone ring.

  • Hypothesis: The introduction of the benzyl group at C3 adds steric bulk but does not significantly extend the conjugation of the carbonyl itself (unlike a 3-acetyl group). However, the loss of the C3-H bond and the introduction of the C-C bond slightly alters the ring strain and vibrational modes.

Comparative IR Data (KBr Pellet):

Functional Group4-Methylcoumarin (

)
3-Benzyl-4-methylcoumarin (

)
Note
Lactone C=O 1680 - 17001705 - 1720 Slight shift to higher frequency often observed due to steric strain.
C=C (Aromatic) 1600, 15801605, 1590Overlap of coumarin and benzyl aromatic modes.
C-H (Aliphatic) 2920 - 29502920 - 2960Methyl + Methylene stretches.

Part 4: UV-Vis & Fluorescence Performance

Electronic Transitions

For drug development applications (e.g., fluorescent probes or photo-cleavable linkers), the optical window is critical.

  • The Benzyl Effect: The methylene bridge (

    
    ) breaks the full 
    
    
    
    -conjugation between the phenyl ring and the coumarin core. Therefore, you do not see the massive red-shift associated with 3-phenylcoumarin (where the rings are directly connected).
  • Result: The 3-benzyl derivative shows a

    
     very similar to 4-MC, often with a slight bathochromic shift (5-10 nm) and broadening due to the increased molecular weight and vibrational degrees of freedom.
    

Performance Table (in Ethanol):

Parameter4-Methylcoumarin3-Benzyl-4-methylcoumarin
Absorption

320 nm325 - 330 nm
Emission

~380 nm (Blue)~385 - 395 nm (Blue-Cyan)
Stokes Shift ~60 nm~60 - 65 nm
Solubility (Lipophilicity) ModerateHigh (Benzyl group increases LogP)

Part 5: Experimental Protocols

Sample Preparation for NMR (High-Resolution)
  • Objective: Eliminate solvent peaks and water interference to visualize the benzylic protons clearly.

  • Step 1: Dry the synthesized solid in a vacuum desiccator over

    
     for 4 hours. (Crucial: Water peaks in DMSO often overlap with the 3.3-4.0 ppm region).
    
  • Step 2: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-

    
     (preferred over 
    
    
    
    for polar coumarin derivatives).
  • Step 3: Filter the solution through a cotton plug into the NMR tube to remove suspended paramagnetic impurities which broaden peaks.

UV-Vis Characterization Workflow
  • Step 1: Prepare a stock solution of

    
     M in spectroscopic grade Ethanol.
    
  • Step 2: Dilute to

    
     M. Absorbance at 
    
    
    
    should be between 0.1 and 0.8 a.u. for linearity (Beer-Lambert Law).
  • Step 3: Run a baseline scan with pure Ethanol.

  • Step 4: Scan sample from 200 nm to 500 nm.

  • Validation: If

    
     > 350 nm, suspect contamination or oxidation.
    

References

  • Chemical Shifts & Coupling: University College London. NMR Spectroscopy: Chemical Shifts and Magnetic Anisotropy.[1] Available at: [Link]

  • Coumarin Synthesis: Royal Society of Chemistry. Synthesis procedures of 8-formyl-7-hydroxy-4-methylcoumarin. Available at: [Link]

  • IR Interpretation: Michigan State University. Infrared Spectroscopy: Carbonyl and Conjugation Effects.[2][3][4] Available at: [Link]

  • UV-Vis Trends: University of Toronto. Interpreting UV-Vis Spectra: Conjugation and Substituent Effects. Available at: [Link]

  • Comparative Data: ResearchGate. Synthesis and Characterization of New Substituted Coumarin Derivatives. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparing Coumarin Derivative Binding Affinity for Protein Targets

Executive Summary Coumarin derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anticoagulant, antioxidant, and neuroprotecti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Coumarin derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anticoagulant, antioxidant, and neuroprotective effects.[1][2][3][4] The therapeutic efficacy of these compounds is intrinsically linked to their binding affinity and selectivity for specific protein targets. This guide provides an in-depth comparison of the binding affinities of various coumarin derivatives to key protein classes, including serum albumins, enzymes implicated in neurodegenerative diseases, and anticancer targets. We will explore the fundamental principles of protein-ligand interactions, detail the gold-standard biophysical techniques used for their characterization, and present comparative data to elucidate critical structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the molecular interactions of coumarin-based compounds.

Introduction to Coumarins and Their Therapeutic Significance

Coumarin (2H-1-benzopyran-2-one) is an aromatic organic compound found in many plants.[3] Its simple chemical structure has served as a versatile template for synthetic chemists, leading to a vast library of derivatives with diverse biological activities.[3][5] The ability of these derivatives to selectively bind with high affinity to protein targets is the foundation of their use as therapeutic agents. For instance, coumarin derivatives have been developed as potent inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAOs) for the treatment of Alzheimer's disease, and others show promise in cancer therapy by targeting specific proteins in cancer cells.[5][6][7][8] Understanding the precise binding affinity is therefore paramount for optimizing drug efficacy, selectivity, and pharmacokinetic properties.

Fundamentals of Protein-Ligand Binding Affinity

The interaction between a ligand (like a coumarin derivative) and a protein is a dynamic process governed by non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The strength of this interaction is quantified by the binding affinity.

  • Dissociation Constant (Kd): This is the most common measure of binding affinity. It represents the concentration of ligand at which half of the protein binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

  • Inhibitory Constant (Ki) and IC50: For enzyme inhibitors, the affinity is often expressed as the inhibitory constant (Ki). This is frequently determined from the IC50 value, which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

  • Thermodynamics of Binding: Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding event, measuring the enthalpy change (ΔH), and allowing for the calculation of the Gibbs free energy change (ΔG) and entropy change (ΔS).[9][10] This data reveals the driving forces behind the interaction.[9][11]

Key Methodologies for Determining Binding Affinity

Choosing the right technique to measure binding affinity is critical. The selection depends on the specific protein, the available quantity of materials, and the type of data required (e.g., kinetics, thermodynamics).

Fluorescence Spectroscopy

Causality Behind Experimental Choice: This technique is often used for an initial assessment of binding because it is rapid, sensitive, and requires relatively small amounts of protein. It relies on the principle that the intrinsic fluorescence of a protein (primarily from tryptophan residues) can be "quenched" or altered upon a ligand binding event, which changes the local environment of these residues.[1][12]

Trustworthiness & Self-Validation: While widely used, fluorescence quenching data can be prone to misinterpretation. It is crucial to be aware of potential artifacts and limitations.[13][14][15][16] The methodology is best suited for confirming an interaction and obtaining an estimated binding constant, which should ideally be validated by a more direct method like ITC or SPR.

FQ_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Protein Solution (e.g., 1 µM HSA) E1 Record Intrinsic Fluorescence of Protein Alone (Excitation at ~295 nm) P1->E1 P2 Prepare Ligand Stock (e.g., 1 mM Coumarin Derivative) E2 Titrate with Ligand (Incremental Additions) P2->E2 E3 Record Fluorescence Spectrum After Each Addition A1 Correct for Inner Filter Effect E3->A1 Raw Data A2 Plot Fluorescence Quenching vs. Ligand Concentration A1->A2 A3 Apply Stern-Volmer or Binding Isotherm Models A2->A3 A4 Calculate Binding Constant (Ka) and Stoichiometry (n) A3->A4

Caption: Workflow for Fluorescence Quenching Assay.

Detailed Protocol: Fluorescence Quenching

  • Preparation: Prepare a stock solution of the protein (e.g., 1 µM Human Serum Albumin) in a suitable buffer (e.g., phosphate buffer, pH 7.2). Prepare a concentrated stock solution of the coumarin derivative in a compatible solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is minimal (<1%).

  • Instrumentation Setup: Set the spectrofluorometer to excite at ~295 nm to selectively excite tryptophan residues and record the emission spectrum from ~310 nm to 450 nm.[12] Set the excitation and emission slit widths to 5 nm.[12]

  • Initial Measurement: Place the protein solution in a quartz cuvette and record its baseline intrinsic fluorescence spectrum.

  • Titration: Make sequential additions of the coumarin derivative stock solution to the protein solution. After each addition, gently mix and allow the system to equilibrate for 2-5 minutes before recording the fluorescence spectrum.

  • Data Analysis: Correct the observed fluorescence intensities for the inner filter effect caused by the absorbance of the ligand. Plot the corrected fluorescence intensity change against the ligand concentration. Analyze the data using the Stern-Volmer equation or non-linear fitting to a suitable binding model to determine the binding constant (Ka) and the number of binding sites (n).[1]

Isothermal Titration Calorimetry (ITC)

Causality Behind Experimental Choice: ITC is the gold standard for thermodynamic characterization of binding interactions.[9][10] It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (ΔH, ΔG, ΔS, Kd, and stoichiometry) in a single experiment without the need for labeling or immobilization.[9][10][11][17]

Trustworthiness & Self-Validation: The direct measurement of heat makes ITC a highly reliable technique. A well-defined sigmoidal binding isotherm is a strong indicator of a specific binding event. A crucial self-validating step is to perform a control titration of the ligand into the buffer alone to measure and subtract the heat of dilution.[17]

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Protein in Buffer (e.g., 30 µM) E1 Load Protein into Sample Cell P1->E1 P2 Prepare Ligand in Same Buffer (e.g., 300 µM) E2 Load Ligand into Syringe P2->E2 P3 Thoroughly Degas Both Solutions P3->E1 P3->E2 E3 Set Temperature and Equilibrate E1->E3 E2->E3 E4 Perform Sequential Injections of Ligand into Protein E3->E4 A1 Integrate Raw Heat Bursts E4->A1 Raw ITC Data A2 Subtract Heat of Dilution A1->A2 A3 Plot Integrated Heat vs. Molar Ratio A2->A3 A4 Fit to a Binding Model (e.g., One-Set-of-Sites) A3->A4 A5 Determine Kd, n, ΔH, and ΔS A4->A5

Caption: Workflow for Isothermal Titration Calorimetry.

Detailed Protocol: Isothermal Titration Calorimetry

  • Preparation: Prepare protein (e.g., 30 µM) and ligand (e.g., 300 µM) solutions in the exact same buffer batch to minimize buffer mismatch effects.[11][17] Thoroughly degas both solutions to prevent air bubbles.

  • Loading: Carefully load the protein solution into the sample cell and the ligand solution into the titration syringe, following the instrument manufacturer's instructions.

  • Equilibration: Allow the instrument to equilibrate at the desired temperature (e.g., 25°C) until a stable baseline is achieved.

  • Titration: Program a series of small injections (e.g., 2-5 µL) of the ligand into the sample cell. The instrument will measure the heat change after each injection.

  • Control Experiment: After the main experiment, perform a control titration by injecting the ligand solution into the buffer-filled sample cell to determine the heat of dilution.

  • Data Analysis: Integrate the heat peaks from the raw data. Subtract the heat of dilution from the ligand-protein binding data. Plot the corrected heat per injection against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-set-of-sites) to calculate the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[17]

Surface Plasmon Resonance (SPR)

Causality Behind Experimental Choice: SPR is a powerful, label-free technique for studying real-time biomolecular interactions.[18][19] It is particularly valuable for determining not only the binding affinity (Kd) but also the kinetic parameters of the interaction—the association rate (kon) and dissociation rate (koff).[18][20]

Trustworthiness & Self-Validation: The reliability of SPR data depends on proper experimental design. One binding partner (the "ligand") is immobilized on a sensor chip, and the other (the "analyte") is flowed over the surface. A key self-validating step is to use a reference flow cell, often an empty or mock-derivatized surface, to subtract non-specific binding and bulk refractive index changes from the signal.[18]

SPR_Workflow cluster_prep Preparation cluster_exp Real-Time Measurement cluster_analysis Data Analysis P1 Immobilize Protein (Ligand) on Sensor Chip E1 Establish Stable Baseline (Flow Running Buffer) P1->E1 P2 Prepare Analyte (Coumarin) in Running Buffer E2 Association Phase (Inject Analyte at various conc.) P2->E2 E1->E2 Cycle E3 Dissociation Phase (Flow Running Buffer) E2->E3 Cycle E4 Regeneration (Optional) (Remove Bound Analyte) E3->E4 Cycle A1 Generate Sensorgrams (Response Units vs. Time) E3->A1 Raw Data E4->E1 Cycle A2 Reference Surface Subtraction A1->A2 A3 Fit Kinetic Data to Model (e.g., 1:1 Langmuir) A2->A3 A4 Determine kon, koff, and Kd A3->A4

Caption: Workflow for Surface Plasmon Resonance.

Detailed Protocol: Surface Plasmon Resonance

  • Immobilization: Covalently immobilize the protein onto a suitable sensor chip surface (e.g., a CM5 chip via amine coupling). The goal is to achieve a sufficient immobilization level to generate a good signal without causing mass transport limitations.

  • Analyte Preparation: Prepare a series of dilutions of the coumarin derivative (analyte) in the running buffer. Include a buffer-only sample for double referencing.

  • Binding Assay:

    • Association: Inject the different concentrations of the coumarin derivative over the protein-immobilized surface and a reference surface for a set amount of time, allowing the binding to occur.[18]

    • Dissociation: Switch back to flowing only the running buffer over the surfaces and monitor the dissociation of the complex.[18]

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, returning the surface to its baseline state for the next injection cycle.

  • Data Analysis: After subtracting the reference channel signal, the resulting sensorgrams (plots of response vs. time) are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).[19][20]

Comparative Analysis of Coumarin Derivatives Binding to Key Protein Targets

The following sections provide a comparative analysis of binding affinities for coumarin derivatives against three well-studied classes of protein targets.

Target: Human Serum Albumin (HSA)

Significance: HSA is the most abundant protein in blood plasma and acts as a crucial transporter for many drugs.[2] The binding of coumarin derivatives to HSA significantly influences their pharmacokinetic profile, including their distribution, metabolism, and excretion. Strong binding can increase a drug's half-life, while weak binding may lead to rapid clearance.

Comparative Data: Studies have extensively used fluorescence quenching to determine the binding constants of various coumarin derivatives to HSA.[1][2] The binding site is often located in subdomain IB or IIA.[1][21]

Coumarin DerivativeBinding Constant (Ka) M⁻¹Free Energy (ΔG) kcal/molTechniqueReference
CD enamide(1.957 ± 0.01) x 10⁵-7.175Fluorescence[1]
CD enoate(0.837 ± 0.01) x 10⁵-6.685Fluorescence[1]
CDM enamide(0.606 ± 0.01) x 10⁵-6.49Fluorescence[1]
7HC-1(4.6 ± 0.01) x 10⁴-6.34Fluorescence[2]
7HC-3(7.9 ± 0.01) x 10⁴-6.65Fluorescence[2]
7HC-2(1.3 ± 0.01) x 10⁴-5.58Fluorescence[2]
Warfarin> 6.7 x 10⁴Not ReportedNot Specified[22]

Insights: The data reveals that even subtle structural modifications on the coumarin scaffold can lead to significant changes in binding affinity to HSA. For example, the CD enamide derivative shows a more than 3-fold higher binding constant compared to the CDM enamide derivative, indicating a stronger interaction.[1] These interactions are primarily driven by hydrophobic and hydrogen bond interactions.[1][2]

Target: Monoamine Oxidases (MAO-A & MAO-B)

Significance: MAO-A and MAO-B are key enzymes in the central nervous system responsible for the degradation of neurotransmitters like serotonin and dopamine. Inhibitors of these enzymes are used to treat depression and neurodegenerative disorders such as Parkinson's disease.[7] Developing selective inhibitors is a major goal to minimize side effects.

Comparative Data: Coumarin derivatives have been identified as potent MAO inhibitors. The position of substituents on the coumarin ring plays a crucial role in determining both potency and selectivity.[7][23]

Coumarin DerivativeTargetIC50 (µM)TechniqueReference
Compound 3d (a 3-phenyl derivative)MAO-A6.67 ± 0.03Fluorescence Assay[7]
Compound 12bMAO-A5.87 ± 0.63Fluorescence Assay[7]
Toloxatone (Reference)MAO-A6.61 ± 0.06Fluorescence Assay[7]
Compound 12a (a phenyl derivative)MAO-B0.76 ± 0.03Fluorescence Assay[7]
Compound 22d (a phenyl derivative)MAO-B0.57 ± 0.03Fluorescence Assay[7]
Compound 11MAO-A6.67 ± 0.76Not Specified[6]
Compound 12MAO-A7.65 ± 0.32Not Specified[6]
Compound 3MAO-B1.88 - 4.76Not Specified[6]

Insights: Structure-activity relationship studies show that phenyl substitution significantly influences activity and selectivity.[7][23] Specifically, 3-phenyl substitution on the coumarin scaffold tends to enhance MAO-B inhibition, while 4-phenyl substitution is more favorable for MAO-A inhibition.[7][23] This highlights how medicinal chemistry efforts can tune the coumarin scaffold to achieve desired selectivity for closely related enzyme isoforms.

Target: Acetylcholinesterase (AChE)

Significance: AChE is a primary target in the palliative treatment of Alzheimer's disease. It hydrolyzes the neurotransmitter acetylcholine, and its inhibition can help improve cognitive function. AChE has two main binding sites: the catalytic active site (CAS) and the peripheral anionic site (PAS).[6] Dual-binding inhibitors that interact with both sites are of particular interest.

Comparative Data: Many coumarin derivatives have been synthesized and evaluated as AChE inhibitors, with some showing nanomolar potency.[4][24]

Coumarin DerivativeTargetIC50TechniqueReference
Compound 6cAChE43 nMIn vitro assay[24]
Chromenyl Coumarate (CC)AChE48.49 ± 5.6 nMIn vitro assay[4]
Donepezil (Reference)AChE74.13 ± 8.3 nMIn vitro assay[4]
Compound 10hAChE1.52 ± 0.66 µMIn vitro assay[6]
Compound 11hAChE2.80 ± 0.69 µMIn vitro assay[6]
Compound 12hAChE4.95 ± 0.48 µMIn vitro assay[6]
Compound L14AChE2.0 µMIn vitro assay

Insights: The coumarin scaffold is well-suited to act as a dual-binding AChE inhibitor, interacting with both the CAS and PAS.[4][24] Compound 6c, a coumaryl-thiazole derivative, exhibits exceptional potency with an IC50 of 43 nM and high selectivity over the related enzyme Butyrylcholinesterase (BuChE).[24] Another derivative, Chromenyl Coumarate, was found to be a more potent inhibitor than the standard drug Donepezil, binding to the peripheral anionic site.[4] These findings underscore the potential of coumarin hybrids in designing highly potent and selective neurotherapeutics.

Synthesizing the Data: In Silico Approaches

Causality Behind Experimental Choice: To rationalize the experimental binding data and guide the design of new, more potent derivatives, computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable. Docking predicts the preferred binding pose of a ligand within a protein's active site, while MD simulations assess the stability of the protein-ligand complex over time.[1][2][7][25]

Trustworthiness & Self-Validation: The predictive power of in silico models is validated by their ability to correlate with experimental data. For example, a good docking protocol should be able to accurately reproduce the binding pose of a known co-crystallized ligand.[6] Furthermore, calculated binding free energies from simulations should align with experimentally determined binding affinities.[2][6]

InSilico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis & Prediction P1 Obtain Protein Structure (e.g., from PDB) S1 Molecular Docking (Predict Binding Pose) P1->S1 P2 Prepare Ligand Structures (Coumarin Derivatives) P2->S1 S2 Select Best Pose(s) S1->S2 S3 Molecular Dynamics (MD) Simulation (Assess Stability) S2->S3 A1 Analyze Binding Interactions (H-bonds, Hydrophobic) S3->A1 Trajectory A2 Calculate Binding Free Energy (e.g., MM-GBSA) A1->A2 A3 Correlate with Experimental Data (e.g., IC50, Kd) A2->A3 A4 Guide Design of New Derivatives A3->A4

Caption: A typical in silico workflow for drug design.

These computational studies consistently support experimental findings. For instance, docking studies have confirmed that coumarin derivatives bind to subdomain IB of HSA and occupy the active sites of MAO and AChE, rationalizing the observed affinities and selectivities.[1][6][7]

Conclusion and Future Perspectives

This guide has demonstrated that coumarin derivatives are a remarkably versatile class of compounds capable of binding to a wide range of protein targets with high affinity and, in many cases, high selectivity. Biophysical techniques such as fluorescence spectroscopy, ITC, and SPR are essential tools for accurately quantifying these interactions, each providing unique and complementary information.

The comparative data clearly indicates that:

  • Subtle structural modifications to the coumarin scaffold can dramatically alter binding affinity and selectivity.

  • For transport proteins like HSA, binding affinity is a critical determinant of a compound's pharmacokinetic profile.

  • For enzyme targets like MAOs and AChE, the coumarin scaffold can be rationally modified to produce highly potent and selective inhibitors, offering promising avenues for treating neurodegenerative diseases.

Future research will undoubtedly focus on integrating these robust biophysical measurements with advanced in silico modeling to accelerate the design-synthesize-test cycle. The continued exploration of the coumarin chemical space, guided by a deep understanding of protein-ligand interactions, holds immense promise for the development of next-generation therapeutics.

References

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Google Books.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin. PLOS ONE.
  • How Strong is Your Binding?
  • Binding and Molecular Dynamics Studies of 7-Hydroxycoumarin Derivatives with Human Serum Albumin and Its Pharmacological Importance.
  • Isothermal titration calorimetry for studying protein-ligand interactions. PubMed.
  • Protein Ligand Interactions Using Surface Plasmon Resonance. Google Books.
  • Investigation of the Interaction between Coumarins and Its Derivatives with Human Serum Albumin: STD-NMR, Fluorescence and Docking Molecular Studies. IDEAS/RePEc.
  • Isothermal titration calorimetry to measure protein/peptide/lipid interactions. University of Illinois Urbana-Champaign.
  • Synthesis and anticancer activities of some new coumarin derivatives including the triazole ring and their in silico molecular docking studies. PubMed.
  • Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy. MDPI.
  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.
  • Synthesis of Novel Bis-Coumarin Derivatives as Potential Acetylcholinesterase Inhibitors: An In Vitro Molecular Docking and Molecular Dynamics Simulations Study. Pharmaceutical and Biomedical Research.
  • Design, synthesis and docking study of novel coumarin ligands as potential selective acetylcholinesterase inhibitors. Taylor & Francis Online.
  • Synthesis and Anticancer Evaluation of Novel Coumarin Derivatives.
  • Binding of coumarins to site I of human serum albumin.
  • Ligand binding to proteins: When flawed fluorescence quenching methodology and interpretation become the new norm. University of Copenhagen Research Portal.
  • Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Illinois Experts.
  • Interaction of coumarin derivatives with human serum albumin: investigation by fluorescence spectroscopic technique and modeling studies. PubMed.
  • Synthesis and molecular docking study of novel coumarin derivatives containing 4,5-dihydropyrazole moiety as potential antitumor agents. PubMed.
  • Fluorescence quenching and ligand binding: A critical discussion of a popular methodology.
  • Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. ScienceOpen.
  • Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms.
  • Synthesis of a novel coumarin via the Mannich reaction: in vitro and in silico evaluation of anti-cancer, antimicrobial and antioxidant activities. Royal Society Publishing.
  • Novel Coumarin Derivatives as Potent Acetylcholinesterase Inhibitors: Insight into Efficacy, Mode and Site of Inhibition.
  • Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers.
  • A beginner's guide to surface plasmon resonance. The Biochemist.
  • Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simul
  • Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures.
  • Design of novel coumarin derivatives inhibitors of monoamine oxidase B (MAO_B) by the QSAR model. AWS.
  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelin
  • Ligand binding to proteins - When flawed fluorescence quenching methodology and interpret
  • Fluorescence quenching to study protein-ligand binding: common errors. PubMed.
  • Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact. CORE.

Sources

Safety & Regulatory Compliance

Safety

Disposal &amp; Handling Guide: 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

Executive Summary: Operational Directives 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate is a fluorogenic substrate typically utilized in enzymatic assays (e.g., esterase or cytochrome P450 activity studies). Structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directives

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate is a fluorogenic substrate typically utilized in enzymatic assays (e.g., esterase or cytochrome P450 activity studies). Structurally, it consists of a coumarin (chromen-2-one) core esterified with a furoic acid moiety.

Core Disposal Directive:

  • Primary Disposal Method: High-Temperature Incineration .

  • Prohibited: Do NOT dispose of via sink drains or municipal trash. This compound is classified as a potential Aquatic Toxin and Organic Pollutant .

  • Chemical Treatment: Avoid strong alkaline hydrolysis as a neutralization step, as this releases the parent fluorophore (3-benzyl-7-hydroxy-4-methylcoumarin), which retains biological activity and environmental toxicity.

Hazard Identification & Safety Profile

As a specific research ester, direct GHS data may be sparse. The following hazard profile is derived from the Structure-Activity Relationship (SAR) of the parent coumarin scaffold (CAS 86-44-2) and furoate esters.

GHS Classification (Inferred)
Hazard CategorySignal WordHazard Statement (Code)
Acute Toxicity (Oral) Warning Harmful if swallowed (H302).
Aquatic Toxicity Warning Toxic to aquatic life with long-lasting effects (H411).[1][2]
Skin/Eye Irritation Warning Causes skin irritation (H315); Causes serious eye irritation (H319).
Physical Properties Relevant to Disposal
  • Physical State: Solid (typically off-white to yellow powder).

  • Solubility: Insoluble in water; Soluble in organic solvents (DMSO, Ethanol, Acetone).

  • Reactivity: Stable under normal conditions. Hydrolyzes in basic pH (>8.0) to release fluorescent coumarin.

Pre-Disposal Handling & Containment

Before initiating disposal, ensure the workspace is prepped to prevent cross-contamination.

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator if handling dry powder outside a fume hood.

  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for liquid solutions (DMSO).

  • Eyes: Chemical splash goggles.

Waste Segregation Strategy

Use the following decision matrix to determine the correct waste stream.

WasteSegregation Start Waste Material Identification State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Sharps Contaminated Sharps (Pipette tips, needles) State->Sharps BinSolid Container: Hazardous Solid Waste (Clear/Black Bag) Solid->BinSolid Sweep/Scoop SolventCheck Solvent Type? Liquid->SolventCheck BinSharps Container: Biohazard/Chem Sharps Sharps->BinSharps Halogen Halogenated (DCM, Chloroform) SolventCheck->Halogen NonHalogen Non-Halogenated (DMSO, EtOH, Acetone) SolventCheck->NonHalogen BinHalo Container: Halogenated Waste (Red Can) Halogen->BinHalo BinNonHalo Container: Non-Halogenated Waste (Clear/White Can) NonHalogen->BinNonHalo

Figure 1: Waste segregation decision tree. Ensure strict separation of halogenated and non-halogenated solvents to minimize disposal costs and safety risks.

Detailed Disposal Procedures

Scenario A: Solid Substance (Powder)

Objective: Containment for incineration.

  • Collection: Do not sweep aggressively to avoid dust generation. Use a damp paper towel or a dedicated chemical vacuum.

  • Primary Containment: Place the powder or contaminated wipes into a clear polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Seal the bag and place it into a rigid hazardous waste drum (Fiber or Poly drum).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Coumarin derivative (3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate)"

    • Hazard Checkbox: Toxic, Irritant.[2]

Scenario B: Liquid Waste (Assay Solutions)

Objective: Solvent compatibility check. Most assays use DMSO or Ethanol.

  • Segregation: Pour liquid waste into the Non-Halogenated Organic Solvent carboy.

  • Incompatibility Alert: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) as DMSO solutions can react violently.

  • Rinsing: Triple rinse the empty reagent bottle with a small volume of ethanol/acetone. Add rinsate to the liquid waste container. Deface the original bottle label and discard the bottle as glass waste.

Why "Drain Disposal" is Prohibited

The compound is an ester. If poured down the drain, environmental hydrolysis (or wastewater treatment pH) will cleave the furoate group.

HydrolysisRisk Compound Parent Compound (Non-Fluorescent Ester) Hydrolysis Hydrolysis (pH > 8 or Enzymes) Compound->Hydrolysis Product1 3-benzyl-7-hydroxy-4-methylcoumarin (HIGHLY FLUORESCENT + TOXIC) Hydrolysis->Product1 Cleavage Product2 Furoic Acid (Irritant) Hydrolysis->Product2

Figure 2: Hydrolysis pathway. Chemical deactivation via base is discouraged because the cleavage product (Product 1) is a stable, toxic fluorophore that persists in aquatic environments.

Emergency Procedures

Spill Cleanup
  • Small Spill (< 5 g):

    • Isolate the area.

    • Cover with absorbent pads or vermiculite.

    • Clean surface with 70% Ethanol (Coumarins are poorly soluble in water; water alone will spread the contamination).

    • Dispose of all materials as solid hazardous waste.

  • Skin Exposure:

    • Immediately wash with soap and copious water for 15 minutes.

    • Do not use ethanol on skin (increases absorption).

Storage Compatibility
  • Store: In a cool, dry place, protected from light (light can degrade the fluorophore).[2]

  • Incompatible: Strong Oxidizing Agents, Strong Bases (causes premature hydrolysis).

Regulatory Compliance Codes

When filling out waste manifests, use the following codes (consult your local EHS for site-specific variations):

Regulatory BodyCodeDescription
RCRA (USA) None (Not P/U Listed) Classify as "Non-RCRA Regulated Hazardous Waste" or generic organic ignitable/toxic depending on solvent.
DOT (Transport) UN 2811 Toxic solids, organic, n.o.s. (coumarin derivative).[3]
European Waste 16 05 08* Discarded organic chemicals consisting of or containing hazardous substances.

References

  • Sigma-Aldrich. Safety Data Sheet: 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one (Parent Fluorophore). CAS 86-44-2.[4][5]

  • PubChem. Coumarin Derivatives Toxicity Profile. National Library of Medicine.

  • US EPA. Hazardous Waste Management System: General. 40 CFR Part 261.

  • Fisher Scientific. General Handling of Organic Esters and Coumarins.

Sources

Handling

Personal protective equipment for handling 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

[1] Executive Safety Summary 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate is a specialized fluorogenic substrate, typically utilized in enzymatic assays (e.g., esterase or cytochrome P450 activity profiling).[1] Whi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Summary

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate is a specialized fluorogenic substrate, typically utilized in enzymatic assays (e.g., esterase or cytochrome P450 activity profiling).[1] While specific toxicological data for this exact ester may be limited in public registries, its structural components—a coumarin core fused with a furan moiety —mandate a strict biosafety containment strategy.

The Core Hazard:

  • Bioactivity: As a metabolic probe, this compound is designed to interact with human enzymes. It must be treated as a pharmacologically active agent .

  • Sensitization: Coumarin derivatives are known skin sensitizers (H317).

  • Hydrolysis Risk: The furan-2-carboxylate ester bond is labile.[1] Accidental hydrolysis releases 3-benzyl-7-hydroxy-4-methylcoumarin (the fluorophore) and furoic acid.[1] Both degradation products alter the safety and waste profile.

Operational Directive: Treat this substance as a Band 3 Potent Compound (OEB 3). All handling of the dry powder must occur within a containment device. Zero skin contact is the absolute standard.

The PPE Firewall (Personal Protective Equipment)[1]

Do not rely on generic "lab safety" rules. The following matrix is engineered for this specific chemical profile, accounting for both the solid state (dust) and the solvated state (DMSO/Methanol solutions).

PPE Selection Matrix
Protection ZoneRequired EquipmentTechnical Rationale (The "Why")
Respiratory N95 (Minimum) or P100 The primary risk is inhalation of airborne particulates during weighing.[1] The furan ring suggests potential respiratory tract irritation.
Hand (Primary) Nitrile (High-Grade) 4-8 mil thickness.[1] Standard nitrile provides sufficient barrier against the dry solid.
Hand (Secondary) Laminate / Silver Shield CRITICAL: If dissolving in DMSO or DMF . These solvents penetrate nitrile in <5 mins, carrying the lipophilic coumarin through the skin. Wear laminate gloves UNDER nitrile gloves when handling solutions.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for solvated esters. A splash could result in corneal absorption.
Body Tyvek Lab Coat (Closed Front) Cotton coats absorb liquids and trap dust. Tyvek repels particulates and prevents "cuff exposure."

Operational Protocol: The "Zero-Exposure" Workflow[1]

This protocol uses a Self-Validating System : every step includes a check to ensure containment is maintained before moving to the next.

Phase 1: Preparation & Weighing

Location: Chemical Fume Hood or Powder Weighing Station.

  • Static Control: Coumarin derivatives are often electrostatic. Use an anti-static gun or ionizer bar on the vial before opening. Validation: Powder does not "jump" or cling to the spatula.

  • The "Coffin" Technique: Place the balance inside the hood. If the balance is external, use a secondary containment vessel (a tared glass vial with a cap) to transport the powder. Never transport an open spatula across the lab.

  • Solvent Planning: Pre-calculate the volume of DMSO required to reach your stock concentration (typically 10-100 mM). Have the solvent ready before opening the vial.

Phase 2: Solubilization (The High-Risk Moment)

Most accidents occur here.[1] The solid is relatively inert; the solution is a penetrant.

  • Add Solvent: Add DMSO directly to the vial if possible.

  • Vortexing: Cap tightly. Vortex inside the hood.

  • Pressure Check: Esters can hydrolyze slightly, releasing gas if acidic impurities are present. Open the cap slowly after vortexing to release pressure away from the face.

Phase 3: Decontamination
  • Wipe Down: Use a 10% bleach solution followed by 70% ethanol to wipe the balance and hood surface.

    • Why Bleach? Oxidizing agents help degrade the furan ring, reducing biological activity.

  • UV Check (The "Self-Validation"):

    • Shine a handheld UV lamp (365 nm) on the work area.

    • Logic: The hydrolysis product (7-hydroxycoumarin derivative) is highly fluorescent.[1] If you see glowing spots, your containment failed. Clean again.

Risk Assessment & Logic Visualization[1]

The following diagram illustrates the decision-making logic for handling this compound based on its structural alerts.

RiskAssessment Compound 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate StructureAnalysis Structural Alert Analysis Compound->StructureAnalysis Coumarin Coumarin Core (Sensitizer/Anticoagulant) StructureAnalysis->Coumarin Furan Furan Moiety (Toxicity/Carcinogenicity) StructureAnalysis->Furan Ester Ester Linkage (Hydrolysis Risk) StructureAnalysis->Ester SolidState Solid State Handling (Dust Hazard) Coumarin->SolidState Furan->SolidState LiquidState Solvated (DMSO) (Skin Absorption Hazard) Ester->LiquidState Increases Lipophilicity ActionSolid REQ: Fume Hood + N95 Avoid Inhalation SolidState->ActionSolid ActionLiquid REQ: Double Glove (Laminate) Prevent Permeation LiquidState->ActionLiquid ActionWaste REQ: High-Temp Incineration No Drain Disposal ActionSolid->ActionWaste ActionLiquid->ActionWaste

Caption: Structural Hazard Analysis linking chemical moieties (Coumarin/Furan) to specific containment actions.

Waste Disposal & Emergency Response

Waste Streams[1]
  • Aqueous Waste: Do NOT pour down the sink. This compound is toxic to aquatic life (H411).[2][3][4] Collect in "Aqueous Hazardous Waste" containers designated for incineration.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be disposed of in "Hazardous Solid Waste" bins, not regular trash.

Emergency Spills[1]
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/detergent), then wipe up.

  • Liquid Spill: Cover with absorbent pads. Clean area with 10% bleach to oxidize residues.

  • Skin Exposure: Wash immediately with soap and water for 15 minutes. Do not use ethanol on skin (this drives the chemical deeper into the pores).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Coumarin (Compound Summary).[5][6][7] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link][1]

  • Egan, T. I., et al. (2020). Fluorogenic probes for esterase activity. (Contextual reference for coumarin ester handling). [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate
Reactant of Route 2
Reactant of Route 2
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate
© Copyright 2026 BenchChem. All Rights Reserved.